molecular formula C8H8O3 B127334 2-Methoxybenzoic acid-d3

2-Methoxybenzoic acid-d3

Cat. No.: B127334
M. Wt: 155.17 g/mol
InChI Key: ILUJQPXNXACGAN-FIBGUPNXSA-N
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Description

2-(Trideuteriomethoxy)benzoic acid is a deuterated organic compound where three hydrogen atoms in the methoxy group are replaced by the stable isotope deuterium. This modification makes it a valuable tool in various research fields. In pharmaceutical development, it serves as a key intermediate or building block for synthesizing deuterated drug candidates, a strategy used to potentially improve metabolic stability, alter pharmacokinetics, and extend the half-life of active pharmaceutical ingredients. In agricultural chemical research, it is utilized in the creation of novel herbicides and pesticides, with the deuterium atoms helping to study degradation pathways and environmental fate. Within material science, it is incorporated into polymer and liquid crystal formulations to enhance thermal stability and modify electronic properties. Furthermore, in analytical chemistry, it is employed as an internal standard in advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the accurate quantification and structural analysis of complex mixtures. This compound is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(trideuteriomethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUJQPXNXACGAN-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 2-Methoxybenzoic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical and physical properties of isotopically labeled compounds is paramount for their effective application. This guide provides a detailed overview of 2-Methoxybenzoic acid-d3, a deuterated analog of 2-Methoxybenzoic acid, often utilized as an internal standard in quantitative analytical studies.

Physicochemical Properties

This compound, also known as o-Anisic acid-d3, is a stable, isotopically labeled form of 2-Methoxybenzoic acid. The deuterium labeling on the methoxy group provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of the parent compound or related analytes. The physical properties are largely comparable to the unlabeled compound.

Table 1: General and Physical Properties of this compound and its non-deuterated analog.

PropertyThis compound2-Methoxybenzoic acid
CAS Number 96739-36-5[1]579-75-9[2][3][4][5][6]
Molecular Formula C₈H₅D₃O₃[1]C₈H₈O₃[2][3][6]
Molecular Weight 155.17 g/mol [1]152.15 g/mol [2][3][5][6]
Appearance White to off-white crystalline powder[3]White crystalline powder[3][6]
Melting Point Not specified, but expected to be similar to the unlabeled compound.98-100 °C[3][4], 106 °C[2]
Boiling Point Not specified, but expected to be similar to the unlabeled compound.~275-280 °C at 760 mmHg[2][3]
pKa Not specified, but expected to be similar to the unlabeled compound.4.09[6][7]
LogP Not specified, but expected to be similar to the unlabeled compound.1.59[2]

Table 2: Solubility Data for 2-Methoxybenzoic acid.

SolventSolubilityTemperature
Water5 mg/mL[2]30 °C[2]
Boiling WaterSoluble[2]-
EthanolFreely soluble[2]-
Organic SolventsSoluble[2]-
DMSO30 mg/mL[8]-
Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. The primary difference in its spectra compared to the unlabeled form will be observed in mass spectrometry (due to the mass difference) and potentially subtle changes in vibrational spectra (IR/Raman). The ¹H NMR will show a lack of a signal for the methoxy protons.

Table 3: Key Spectroscopic Information.

TechniqueData for 2-Methoxybenzoic acidExpected Observations for this compound
¹H NMR Spectra available, showing characteristic aromatic and methoxy proton signals.[9][10]The singlet corresponding to the methoxy protons (-OCH₃) will be absent.
¹³C NMR Spectra available.[2]The carbon of the methoxy group (-OCD₃) will show a multiplet due to coupling with deuterium and a different chemical shift compared to the -OCH₃ carbon.
Mass Spectrometry Molecular ion peak corresponding to its molecular weight (152.15 g/mol ).[11]A molecular ion peak shifted by +3 m/z units (155.17 g/mol ) compared to the unlabeled standard.

Experimental Protocols

General Synthesis of 2-Methoxybenzoic Acid

A common method for the synthesis of the parent compound, 2-methoxybenzoic acid, involves the methylation of salicylic acid.[12] This procedure can be adapted for the synthesis of the deuterated analog by using a deuterated methylating agent.

Protocol:

  • Dissolution: Dissolve salicylic acid (10 mol) and sodium hydroxide (20 mol) in water in a reaction vessel.[12]

  • Cooling: Cool the solution to 0 °C with continuous stirring.[12]

  • Methylation: Add deuterated dimethyl sulfate (CD₃)₂SO₄ (10.5 mol) dropwise to the solution while maintaining the temperature at 0 °C.[12]

  • Reaction Progression: After the initial addition, stir for 30 minutes. Then, warm the reaction mixture to 35 °C for 30 minutes, followed by the addition of another portion of deuterated dimethyl sulfate (10.5 mol).[12]

  • Heating: Increase the temperature to 45 °C for 1 hour, and then reflux the mixture for 2 hours.[12]

  • Basification and Hydrolysis: Adjust the pH to 10 with a 40% sodium hydroxide solution and continue to reflux for another 2 hours to hydrolyze any ester byproduct.[12]

  • Acidification and Precipitation: After cooling to room temperature, acidify the solution to pH 1 with hydrochloric acid. A significant amount of white precipitate should form.[12]

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry to obtain this compound. Further purification can be achieved by recrystallization.

Use as an Internal Standard in HPLC-MS/MS Analysis

This compound is frequently used as an internal standard for the accurate quantification of 2-Methoxybenzoic acid or structurally similar analytes in complex matrices such as biological fluids.

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol or DMSO.

  • Sample Preparation: To a known volume or weight of the sample (e.g., plasma, urine, or tissue homogenate), add a precise amount of the this compound internal standard stock solution.

  • Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and the internal standard from the matrix.

  • Analysis: Analyze the extracted sample using a validated LC-MS/MS method. Monitor the specific mass transitions for both the analyte (e.g., 2-Methoxybenzoic acid) and the internal standard (this compound).

  • Quantification: The concentration of the analyte in the original sample is determined by calculating the ratio of the analyte's peak area to the internal standard's peak area and comparing this ratio to a calibration curve.

Logical Relationships and Experimental Workflows

Structural Relationship

The fundamental relationship between 2-Methoxybenzoic acid and its deuterated analog is the isotopic substitution on the methoxy group. This substitution is the key to its utility as an internal standard.

Caption: Isotopic substitution on the methoxy group.

Analytical Workflow

The primary application of this compound is as an internal standard in quantitative analysis. The workflow ensures that variations in sample preparation and instrument response are accounted for, leading to more accurate and precise results.

Quantitative Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample add_is Spike with This compound (IS) sample->add_is extract Extraction (LLE or SPE) add_is->extract lcms LC-MS/MS Analysis extract->lcms detect Detection of Analyte and IS Mass Transitions lcms->detect peak_area Peak Area Integration detect->peak_area ratio Calculate Peak Area Ratio (Analyte / IS) peak_area->ratio quant Quantify against Calibration Curve ratio->quant

Caption: Use as an internal standard in LC-MS/MS.

References

A Comprehensive Technical Guide to 2-Methoxybenzoic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the realm of drug development and metabolic studies, the use of isotopically labeled compounds is indispensable. This guide provides an in-depth overview of 2-Methoxybenzoic acid-d3, a deuterated analog of 2-Methoxybenzoic acid, highlighting its chemical properties, synthesis, analytical characterization, and applications, with a focus on its role as a valuable tool in scientific research.

Chemical and Physical Properties

This compound is a stable, isotopically labeled form of 2-Methoxybenzoic acid, also known as o-anisic acid. The deuterium atoms are incorporated into the methoxy group, which makes it an ideal internal standard for mass spectrometry-based quantification assays. A summary of its key chemical properties, along with those of its non-deuterated counterpart, is presented below for comparison.

PropertyThis compound2-Methoxybenzoic acid
CAS Number 96739-36-5[1]579-75-9[2][3]
Molecular Formula C₈H₅D₃O₃[1]C₈H₈O₃[2][3]
Molecular Weight 155.17 g/mol [1]152.15 g/mol [2][3]
Synonyms -o-Anisic acid, O-Methylsalicylic acid[2][3]
Appearance White to off-white crystalline powderWhite odorless powder[2]
Melting Point -98-100 °C[4]
Boiling Point -~275 °C[5]

Synthesis of this compound

The synthesis of this compound typically involves the introduction of a deuterated methyl group. While specific, detailed proprietary synthesis protocols are not publicly available, a general synthetic approach can be conceptualized. A common method would involve the methylation of a suitable precursor, such as 2-hydroxybenzoic acid (salicylic acid), using a deuterated methylating agent like iodomethane-d3 or dimethyl-d6 sulfate.

G A Starting Material (e.g., 2-hydroxybenzoic acid) C Reaction (e.g., Williamson ether synthesis) A->C B Deuterated Methylating Agent (e.g., Iodomethane-d3) B->C D Purification (e.g., Recrystallization, Chromatography) C->D E Final Product This compound D->E

Conceptual synthesis workflow for this compound.

Analytical Characterization

The definitive identification and purity assessment of this compound are crucial for its use in quantitative studies. A combination of spectroscopic techniques is employed for this purpose.

Experimental Protocols:

A generalized workflow for the analytical characterization of this compound would involve the following steps:

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis or in a volatile organic solvent (e.g., methanol, acetonitrile) for mass spectrometry.

  • NMR Spectroscopy:

    • ¹H NMR: Acquire a proton NMR spectrum to confirm the absence of protons on the methoxy group and to verify the signals corresponding to the aromatic protons.

    • ¹³C NMR: Acquire a carbon-13 NMR spectrum to confirm the presence of all carbon atoms in the molecule and to observe the characteristic triplet for the deuterated methoxy carbon due to C-D coupling.

  • Mass Spectrometry (MS):

    • Utilize techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the mass of the deuterated compound (155.17 g/mol ).

G A This compound Sample B Sample Preparation (Dissolution in appropriate solvent) A->B C NMR Spectroscopy (¹H and ¹³C NMR) B->C D Mass Spectrometry (e.g., ESI-MS) B->D E Structural Confirmation C->E D->E F Purity Assessment E->F G A Biological Sample Collection (e.g., Plasma, Urine) B Addition of Internal Standard (this compound) A->B C Sample Preparation (e.g., Protein Precipitation, SPE) B->C D LC-MS/MS Analysis C->D E Data Processing and Quantification D->E F Pharmacokinetic Parameter Calculation E->F G A Benzoic Acid Derivative (e.g., Chalcone) B Inhibition of Tubulin Polymerization A->B C Disruption of Microtubule Dynamics B->C D Cell Cycle Arrest (e.g., at G2/M phase) C->D E Apoptosis D->E

References

Technical Guide: 2-Methoxybenzoic Acid-d3 in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Methoxybenzoic acid-d3, a deuterated analog of 2-Methoxybenzoic acid. This document covers its fundamental properties, a detailed experimental protocol for its synthesis, and its primary application in pharmacokinetic studies, particularly as an internal standard in bioanalytical methods.

Core Data Presentation

The incorporation of deuterium atoms into 2-Methoxybenzoic acid results in a molecule with a higher molecular weight, which is crucial for its use in mass spectrometry-based applications. The table below summarizes the key quantitative data for both the non-deuterated and deuterated forms of the molecule.

Property2-Methoxybenzoic AcidThis compound
Molecular Formula C₈H₈O₃C₈H₅D₃O₃
Average Molecular Weight 152.15 g/mol [1][2][3][4]155.17 g/mol [5]
Monoisotopic Molecular Weight 152.047344122 Da[6]155.066142 Da
CAS Number 579-75-9[2][3]96739-36-5[5]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a Williamson ether synthesis, a reliable and well-established method for forming ethers. This procedure involves the O-methylation of 2-hydroxybenzoic acid (salicylic acid) using a deuterated methylating agent, such as deuterated methyl iodide (CD₃I).

Materials:

  • 2-Hydroxybenzoic acid (Salicylic acid)

  • Deuterated methyl iodide (CD₃I)

  • Sodium hydroxide (NaOH)

  • Anhydrous dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Deprotonation of Salicylic Acid: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxybenzoic acid in anhydrous DMF. Add one equivalent of sodium hydroxide and stir the mixture at room temperature for 30 minutes to form the sodium salt of salicylic acid.

  • O-Methylation: To the resulting solution, add a slight excess (1.1 equivalents) of deuterated methyl iodide (CD₃I).

  • Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization or column chromatography to yield the final product.

Applications in Drug Development and Pharmacokinetics

Deuterated compounds, such as this compound, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. The primary application of this compound is as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).

The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalytical method development. Since this compound is chemically identical to its non-deuterated counterpart, it exhibits similar extraction recovery, chromatographic retention time, and ionization efficiency. However, its increased mass allows it to be distinguished from the analyte by the mass spectrometer. This co-elution and differential detection enable precise and accurate quantification of the analyte by correcting for variability during sample preparation and analysis.

Visualizations

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study utilizing this compound as an internal standard for the quantification of an analyte in plasma samples by LC-MS/MS.

G cluster_0 Sample Collection cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis A Dosing of Analyte to Subject B Blood Sample Collection at Timed Intervals A->B C Plasma Separation B->C D Addition of 2-Methoxybenzoic acid-d3 (Internal Standard) C->D E Protein Precipitation D->E F Centrifugation E->F G Supernatant Transfer F->G H Injection into LC-MS/MS System G->H I Chromatographic Separation (Analyte and IS co-elute) H->I J Mass Spectrometric Detection (Analyte and IS distinguished by mass) I->J K Quantification of Analyte (Ratio of Analyte to IS) J->K L Pharmacokinetic Modeling K->L

Caption: Workflow of a pharmacokinetic study using a deuterated internal standard.

Logical Relationship of Deuteration in Pharmacokinetics

The following diagram outlines the logical relationship between the use of a deuterated internal standard and the improved accuracy of pharmacokinetic data.

G cluster_0 Sources of Variability A Pharmacokinetic Study B Sample Preparation (e.g., extraction loss) A->B C Instrumental Analysis (e.g., injection volume, ion suppression) A->C G Reliable Pharmacokinetic Data D Use of Deuterated Internal Standard (this compound) B->D C->D E Correction for Variability D->E F Accurate and Precise Quantification of Analyte E->F F->G

Caption: Impact of deuterated internal standards on pharmacokinetic data accuracy.

References

2-Methoxybenzoic acid-d3 physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physical Properties of 2-Methoxybenzoic acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound. This deuterated analog of 2-Methoxybenzoic acid is a valuable tool in various research applications, particularly as an internal standard in analytical studies.[1] This document outlines its fundamental physical and chemical characteristics, presents detailed experimental protocols for their determination, and includes visual workflows to aid in understanding the methodologies.

Core Physical and Chemical Properties

This compound, also known as o-anisic acid-d3, is an isotopically labeled aromatic carboxylic acid. Its physical properties are nearly identical to its non-deuterated counterpart, 2-Methoxybenzoic acid, with the primary difference being its molecular weight due to the presence of three deuterium atoms in the methoxy group.

General and Molecular Properties

The fundamental molecular and identifying properties are summarized below. Data for the non-deuterated form is included for comparison.

PropertyValue (this compound)Value (2-Methoxybenzoic acid)Reference
IUPAC Name 2-(Methoxy-d3)benzoic acid2-Methoxybenzoic acid[2]
Synonyms o-Anisic acid-d3o-Anisic acid, O-Methylsalicylic acid[2][3]
CAS Number 96739-36-5579-75-9[3][4]
Molecular Formula C₈H₅D₃O₃C₈H₈O₃[3][4][5]
Molecular Weight 155.17 g/mol 152.15 g/mol [4][5][6]
Appearance -White crystalline powder/needles[3][5][6]
Thermodynamic and Solubility Properties

These properties are crucial for the handling, formulation, and application of the compound in experimental settings. The values presented are for the non-deuterated form, 2-Methoxybenzoic acid, but are expected to be highly representative for the d3-analog.

PropertyValueReference
Melting Point 98-106 °C[5][6][7][8]
Boiling Point ~275-280 °C[5][6]
Density ~1.35 g/cm³[3][5]
Water Solubility 5 mg/mL (at 30 °C)[6][8]
Solubility (Other) Soluble in boiling water, organic solvents, freely soluble in ethanol, 30 mg/mL in DMSO.[6][9]
pKa 4.09[3]
LogP 1.59[6][8]

Experimental Protocols

This section details the methodologies for determining the key physical properties cited above.

Melting Point Determination (Capillary Method)

The capillary method is a standard and reliable technique for determining the melting point of a crystalline solid.[10]

Protocol:

  • Sample Preparation: A small amount of the dry, powdered this compound is loaded into a capillary tube, sealed at one end. The sample is packed to a height of 2-3 mm to ensure dense packing.[10]

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus, which contains a heated block and a magnifying lens for observation.[10]

  • Approximate Determination: A preliminary rapid heating run (10-20 °C/min) is performed to determine the approximate melting range.

  • Accurate Determination: A second, fresh sample is heated slowly (1-2 °C/min), starting from a temperature about 20 °C below the approximate melting point.[10]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range (T_start), and the temperature at which the entire sample becomes a clear liquid is the end of the range (T_end).[10]

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Recording prep1 Load dry powder into capillary tube (2-3 mm) measure1 Place tube in melting point apparatus prep1->measure1 measure2 Heat rapidly for approximate range measure1->measure2 measure3 Heat slowly (1-2 °C/min) for precise measurement measure2->measure3 analysis1 Record T_start (first liquid) measure3->analysis1 analysis2 Record T_end (all liquid) analysis1->analysis2 Solubility_Workflow A Add excess solute to known volume of solvent B Agitate at constant temp for 24-72 hours (Equilibration) A->B C Centrifuge and filter to get clear filtrate B->C D Analyze solute concentration in filtrate (e.g., HPLC) C->D E Report solubility (mg/mL) at specified temperature D->E MassSpec_Workflow cluster_input Input cluster_process Mass Spectrometer cluster_output Output Input Sample Ionization Ionization (e.g., EI) Input->Ionization Analysis Mass Analysis (m/z separation) Ionization->Analysis Detection Detection Analysis->Detection Output Mass Spectrum Detection->Output

References

An In-Depth Technical Guide to 2-Methoxybenzoic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(methoxy-d3)benzoic acid, a deuterated analog of 2-methoxybenzoic acid. It is intended to serve as a valuable resource for professionals in research, and drug development who utilize stable isotope-labeled compounds as internal standards in quantitative bioanalysis. This document details the compound's structure, properties, and applications, with a focus on its role in pharmacokinetic and metabolic studies.

Core Compound Structure and Properties

2-(Methoxy-d3)benzoic acid is a synthetically modified version of 2-methoxybenzoic acid where the three hydrogen atoms on the methoxy group are replaced with deuterium atoms. This isotopic substitution is crucial for its primary application as an internal standard in mass spectrometry-based analytical methods.

The structure of 2-(methoxy-d3)benzoic acid is as follows:

Caption: Chemical structure of 2-(methoxy-d3)benzoic acid.

Physicochemical and Isotopic Data

The key properties of 2-(methoxy-d3)benzoic acid and its non-deuterated counterpart are summarized in the table below for easy comparison. The isotopic purity of the deuterated compound is a critical parameter for its use as an internal standard. While specific batch-to-batch values may vary, a typical isotopic purity for commercially available 2-(methoxy-d3)benzoic acid is ≥98%.

Property2-(methoxy-d3)benzoic acid2-Methoxybenzoic acid
Synonyms o-Anisic acid-d3, Salicylic acid methyl ether-d3o-Anisic acid, O-Methylsalicylic acid
Molecular Formula C₈H₅D₃O₃C₈H₈O₃[1]
Molecular Weight 155.17152.15[1]
CAS Number 96739-36-5579-75-9[1]
Appearance White to off-white solidWhite to off-white crystalline powder[2]
Melting Point Not specified98-100 °C[1][2]
Boiling Point Not specified~275 °C[2]
Isotopic Purity Typically ≥98% (atom % D)Not Applicable

Applications in Research and Drug Development

The primary application of 2-(methoxy-d3)benzoic acid is as an internal standard in quantitative bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its utility stems from the Kinetic Isotope Effect (KIE), where the stronger carbon-deuterium bond compared to the carbon-hydrogen bond can lead to different rates of metabolic reactions. However, for its use as an internal standard, the key advantage is its mass difference from the non-deuterated analyte, allowing for clear differentiation in a mass spectrometer.

Use as an Internal Standard

In pharmacokinetic and drug metabolism studies, accurate quantification of analytes in biological matrices is essential. 2-(Methoxy-d3)benzoic acid is an ideal internal standard for the analysis of 2-methoxybenzoic acid and structurally related compounds, such as salicylic acid. Its chemical and physical properties are nearly identical to the analyte, ensuring similar behavior during sample preparation, chromatography, and ionization. This co-elution and similar matrix effects allow for reliable correction of analytical variability, leading to high accuracy and precision in quantitative results.

Experimental Protocols

The following sections provide detailed methodologies for the use of 2-(methoxy-d3)benzoic acid as an internal standard in a typical bioanalytical workflow.

Quantification of Salicylic Acid in Human Plasma by LC-MS/MS

This protocol outlines a method for the determination of salicylic acid in human plasma using 2-(methoxy-d3)benzoic acid as an internal standard.

3.1.1. Materials and Reagents

  • Salicylic acid (analyte)

  • 2-(methoxy-d3)benzoic acid (internal standard)

  • Human plasma (blank)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

3.1.2. Sample Preparation

  • Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of salicylic acid into blank human plasma.

  • Internal Standard Addition: Add a fixed concentration of 2-(methoxy-d3)benzoic acid solution to all calibration standards, QCs, and unknown samples.

  • Protein Precipitation: Precipitate plasma proteins by adding three volumes of cold acetonitrile.

  • Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

3.1.3. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • MRM Transitions:

    • Salicylic acid: m/z 137 -> 93

    • 2-(methoxy-d3)benzoic acid: m/z 155 -> 110 (hypothetical, to be optimized)

3.1.4. Bioanalytical Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity

  • Accuracy and Precision

  • Calibration Curve Linearity

  • Lower Limit of Quantification (LLOQ)

  • Matrix Effect

  • Recovery

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Signaling Pathways and Logical Relationships

The use of an internal standard like 2-(methoxy-d3)benzoic acid is a fundamental component of the bioanalytical workflow, ensuring the reliability of the quantitative data. The logical relationship in this process is illustrated below.

bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) IS_Addition Addition of 2-(methoxy-d3)benzoic acid (IS) Sample->IS_Addition Extraction Analyte and IS Extraction IS_Addition->Extraction LC_Separation Chromatographic Separation Extraction->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Calculation Peak_Integration->Ratio_Calculation Quantification Concentration Quantification Ratio_Calculation->Quantification

Caption: Bioanalytical workflow using an internal standard.

This diagram illustrates the sequential process from sample preparation, where the deuterated internal standard is introduced, through LC-MS/MS analysis, to the final data processing steps where the ratio of the analyte to the internal standard is used for accurate quantification.

Conclusion

2-(Methoxy-d3)benzoic acid is a valuable tool for researchers and scientists in the field of drug development and metabolism. Its properties as a stable isotope-labeled internal standard make it indispensable for accurate and precise quantification of 2-methoxybenzoic acid and related analytes in complex biological matrices. The detailed protocols and workflow provided in this guide are intended to facilitate its effective implementation in bioanalytical studies, ultimately contributing to the generation of high-quality, reliable data.

References

Technical Guide: Spectral Analysis of 2-Methoxybenzoic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxybenzoic acid is a valuable building block in organic synthesis and pharmaceutical development. Isotopic labeling, such as the replacement of protons with deuterium, is a common strategy in drug discovery to study reaction mechanisms, metabolic pathways, and to potentially improve pharmacokinetic properties. 2-Methoxybenzoic acid-d3, where the three protons of the methoxy group are replaced by deuterium, is a key isotopologue for such studies. This guide offers a baseline for the expected NMR and MS spectral data to aid researchers in its identification and characterization.

Predicted Spectral Data of this compound

The following tables summarize the predicted quantitative NMR and MS data for this compound. These predictions are based on the experimental data of the non-deuterated 2-Methoxybenzoic acid and established principles of NMR and MS spectroscopy.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentPredicted Change for d3
~10-12Singlet (broad)1H-COOHNo significant change
8.15Doublet of Doublets1HAr-HNo significant change
7.55Doublet of Triplets1HAr-HNo significant change
7.10Triplet1HAr-HNo significant change
6.95Doublet1HAr-HNo significant change
3.90Singlet3H-OCH₃Signal will be absent
Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignmentPredicted Change for d3
~167C=ONo significant change
~160Ar-C-ONo significant change
~134Ar-CHNo significant change
~132Ar-CHNo significant change
~122Ar-C-COOHNo significant change
~120Ar-CHNo significant change
~112Ar-CHNo significant change
55.8-OCH₃The signal will appear as a triplet with a reduced intensity due to C-D coupling. The chemical shift may also be slightly affected.
Predicted Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

m/zRelative IntensityAssignmentPredicted Change for d3
152High[M]⁺Molecular ion will shift to m/z 155
135Moderate[M-OH]⁺Fragment will shift to m/z 138
121High[M-OCH₃]⁺Fragment will shift to m/z 121 (loss of -OCD₃)
107Moderate[M-COOH]⁺Fragment will shift to m/z 110
92Moderate[C₆H₄O]⁺No significant change
77Moderate[C₆H₅]⁺No significant change

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and MS data for this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz NMR Spectrometer

  • Nucleus: ¹H

  • Pulse Program: Standard single-pulse experiment

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 16 ppm

  • Temperature: 298 K

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz NMR Spectrometer

  • Nucleus: ¹³C

  • Pulse Program: Proton-decoupled single-pulse experiment

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 240 ppm

  • Temperature: 298 K

Mass Spectrometry

Sample Introduction:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, dichloromethane).

  • Introduce the sample via a direct insertion probe or a gas chromatograph inlet.

EI-MS Acquisition:

  • Mass Spectrometer: Benchtop GC-MS or direct probe MS system

  • Ionization Mode: Electron Ionization (EI)[1][2][3]

  • Electron Energy: 70 eV[1]

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-400

  • Scan Rate: 1 scan/s

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Analysis Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Sample_MS Prepare Dilute Solution Sample->Sample_MS Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR ¹H NMR Acquisition Transfer->H1_NMR C13_NMR ¹³C NMR Acquisition Transfer->C13_NMR Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) H1_NMR->Process_NMR C13_NMR->Process_NMR EI_MS EI-MS Acquisition Sample_MS->EI_MS Process_MS Process MS Data (Background Subtraction) EI_MS->Process_MS Analyze_NMR Analyze NMR Spectra (Chemical Shift, Integration, Multiplicity) Process_NMR->Analyze_NMR Structure Structural Confirmation Analyze_NMR->Structure Analyze_MS Analyze Mass Spectrum (Molecular Ion, Fragmentation) Process_MS->Analyze_MS Analyze_MS->Structure

Caption: Workflow for the spectral analysis of this compound.

Logical_Relationship cluster_data Spectral Data cluster_info Derived Information H1_NMR ¹H NMR Proton_Env Proton Environment & Neighboring Protons H1_NMR->Proton_Env C13_NMR ¹³C NMR Carbon_Backbone Carbon Skeleton C13_NMR->Carbon_Backbone MS Mass Spec Molecular_Weight Molecular Weight MS->Molecular_Weight Fragmentation Structural Fragments MS->Fragmentation Structure Final Structure Confirmation Proton_Env->Structure Carbon_Backbone->Structure Molecular_Weight->Structure Fragmentation->Structure

Caption: Logical relationships between spectral data and structural information.

References

o-Anisic acid-d3 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to o-Anisic acid-d3

Introduction

o-Anisic acid-d3 is the deuterated form of o-Anisic acid (also known as 2-methoxybenzoic acid). The incorporation of three deuterium atoms on the methoxy group makes it a valuable tool in analytical and research settings, particularly as an internal standard for mass spectrometry-based quantification of its non-deuterated counterpart. This guide provides a comprehensive overview of the properties, synthesis, and applications of o-Anisic acid-d3 for researchers, scientists, and drug development professionals. While specific experimental data for the deuterated form is limited, this guide extrapolates from the well-documented properties of o-Anisic acid and the general principles of isotope-labeled compounds.

Core Properties

The physical and chemical properties of o-Anisic acid-d3 are expected to be very similar to those of o-Anisic acid, with the primary difference being its molecular weight.

Chemical and Physical Properties
PropertyValue (o-Anisic acid)Value (o-Anisic acid-d3, Estimated)Citation
Molecular Formula C₈H₈O₃C₈H₅D₃O₃[1][2]
Molecular Weight 152.15 g/mol 155.17 g/mol [1][2]
Appearance White to off-white crystalline powderWhite to off-white crystalline powder[3][4][5]
Melting Point 98-103 °CExpected to be similar to o-Anisic acid[1][3][6]
Boiling Point 279-280 °CExpected to be similar to o-Anisic acid[5]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone, and ethanol. Limited solubility in water.Expected to be similar to o-Anisic acid[7][8]
pKa 4.09Expected to be similar to o-Anisic acid[1]
CAS Number 579-75-9Not specified in search results[1]
Spectroscopic Data

The spectroscopic data for o-Anisic acid-d3 will be nearly identical to that of o-Anisic acid, with key differences in the mass spectrum and the proton NMR spectrum due to the deuterium labeling.

SpectroscopyExpected Peaks for o-Anisic acidExpected Changes for o-Anisic acid-d3Citation
¹H NMR - ~11-13 ppm: Broad singlet, 1H (carboxylic acid proton)- 6.8–8.0 ppm: Multiplets, 4H (aromatic protons)- ~3.7–3.9 ppm: Singlet, 3H (methoxy protons)- The singlet at ~3.7-3.9 ppm corresponding to the methoxy protons will be absent.[9]
¹³C NMR - ~165–175 ppm: Carboxyl carbon- ~110–150 ppm: Aromatic carbons- ~55–57 ppm: Methoxy carbon- A slight shift in the methoxy carbon signal is expected.[9]
Infrared (IR) - ~2500–3300 cm⁻¹: Broad peak (O-H of carboxylic acid)- ~1680–1720 cm⁻¹: Strong, sharp peak (C=O of carboxylic acid)- ~1200–1300 cm⁻¹: C-O stretch (ether, methoxy)- No significant changes are expected.[9]
Mass Spectrometry (MS) Molecular Ion (M⁺) at m/z 152- Molecular Ion (M⁺) will be at m/z 155, a +3 Da shift.[7]

Experimental Protocols

Synthesis of o-Anisic acid-d3 (Proposed)

A common method for the synthesis of o-Anisic acid is the hydrolysis of methyl 2-methoxybenzoate.[10] A plausible synthesis for the deuterated analog would involve using a deuterated methylating agent.

Reaction: Hydrolysis of methyl 2-methoxy-d3-benzoate.

Materials:

  • Methyl 2-hydroxybenzoate

  • Deuterated methyl iodide (CD₃I)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Hydrochloric acid (HCl)

  • Water

  • Appropriate organic solvents for extraction (e.g., ethyl acetate)

Methodology:

  • Methylation: Dissolve methyl 2-hydroxybenzoate in a suitable solvent like acetone. Add a base such as potassium carbonate, followed by the addition of deuterated methyl iodide (CD₃I). Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC). After cooling, filter the mixture and evaporate the solvent to obtain crude methyl 2-methoxy-d3-benzoate.

  • Hydrolysis: Dissolve the crude methyl 2-methoxy-d3-benzoate in methanol. Add a solution of sodium hydroxide in water. Heat the mixture to 40°C and stir for approximately 2.5 hours.[10]

  • Acidification and Isolation: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Acidify the solution with hydrochloric acid to a pH of 2-3 to precipitate the product.[10]

  • Purification: Filter the precipitated solid, wash with cold water, and dry under vacuum to yield o-Anisic acid-d3. Further purification can be achieved by recrystallization from a suitable solvent system.

Use as an Internal Standard in LC-MS/MS Analysis (General Protocol)

o-Anisic acid-d3 is an ideal internal standard for the quantification of o-Anisic acid in biological matrices due to its similar chemical and physical properties, which ensures it behaves similarly during sample preparation and analysis, while its different mass allows for its distinction by the mass spectrometer.[11][12]

Objective: To quantify the concentration of o-Anisic acid in a plasma sample using isotope dilution mass spectrometry with o-Anisic acid-d3 as an internal standard.

Materials:

  • Plasma sample

  • o-Anisic acid-d3 stock solution (e.g., 1 mg/mL in methanol)

  • Acetonitrile (for protein precipitation)

  • Formic acid

  • Water (LC-MS grade)

  • Methanol (LC-MS grade)

  • HPLC system coupled to a triple quadrupole mass spectrometer

  • C18 reversed-phase HPLC column

Methodology:

  • Sample Preparation:

    • Thaw plasma samples and the o-Anisic acid-d3 internal standard (IS) stock solution at room temperature.

    • In a microcentrifuge tube, add 50 µL of the plasma sample.

    • Add 10 µL of the IS working solution (a diluted solution of the stock in methanol).

    • Add 200 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in methanol

    • HPLC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the analyte and IS.

    • Injection Volume: 5 µL

    • Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode.

      • MRM Transition for o-Anisic acid: To be determined by infusion and optimization.

      • MRM Transition for o-Anisic acid-d3: The precursor ion will be +3 Da higher than that of o-Anisic acid, and the product ion may be the same or also shifted.

  • Quantification:

    • A calibration curve is generated by analyzing standards of known o-Anisic acid concentrations with a constant amount of o-Anisic acid-d3 IS.

    • The ratio of the peak area of the analyte to the peak area of the IS is plotted against the concentration of the analyte.

    • The concentration of o-Anisic acid in the unknown samples is determined from the calibration curve.

Applications in Research and Drug Development

  • Internal Standard: The primary application of o-Anisic acid-d3 is as an internal standard for accurate and precise quantification of o-Anisic acid in various matrices, including biological fluids and environmental samples.[7][13]

  • Metabolic Studies: Deuterated compounds can be used in metabolic studies to trace the fate of the parent compound in biological systems.

  • Pharmaceutical Synthesis: o-Anisic acid is a precursor in the synthesis of various active pharmaceutical ingredients (APIs).[3][8] The deuterated form can be used in studies related to the synthesis and metabolism of these APIs.

Visualizations

G cluster_synthesis Proposed Synthesis of o-Anisic acid-d3 Start Methyl 2-hydroxybenzoate Step1 Methylation with CD3I Start->Step1 Intermediate Methyl 2-methoxy-d3-benzoate Step1->Intermediate Step2 Hydrolysis with NaOH Intermediate->Step2 Step3 Acidification with HCl Step2->Step3 End o-Anisic acid-d3 Step3->End G cluster_workflow LC-MS Quantification Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with o-Anisic acid-d3 (Internal Standard) Sample->Spike Preparation Sample Preparation (Protein Precipitation, etc.) Spike->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Quantification Data Processing & Quantification Analysis->Quantification Result Analyte Concentration Quantification->Result

References

An In-depth Technical Guide to Deuterium-Labeled 2-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characteristics, synthesis, and analysis of deuterium-labeled 2-methoxybenzoic acid. This stable isotope-labeled compound is a valuable tool in pharmaceutical research and development, particularly in pharmacokinetic studies and as an internal standard for quantitative bioanalysis.

Core Physicochemical Properties

Deuterium labeling at the methoxy group of 2-methoxybenzoic acid results in 2-(Methoxy-d3)benzoic acid. This isotopic substitution leads to a slight increase in molecular weight while maintaining very similar physicochemical properties to the unlabeled analog.

Property2-Methoxybenzoic Acid2-(Methoxy-d3)benzoic AcidSource(s)
Molecular Formula C₈H₈O₃C₈H₅D₃O₃[1][2]
Molecular Weight 152.15 g/mol 155.18 g/mol [1][2]
Melting Point 98-100 °CNot explicitly available, but expected to be very similar to the unlabeled compound.[3][4]
Boiling Point ~275-280 °CNot explicitly available, but expected to be very similar to the unlabeled compound.[1][3]
Solubility in Water 5 g/L at 30 °CNot explicitly available, but expected to be very similar to the unlabeled compound.[1]
Appearance White to off-white crystalline powderWhite to off-white solid[5]

Synthesis and Purification

Experimental Protocol: Platinum-Catalyzed Deuteration (Adapted)

Objective: To synthesize 2-(Methoxy-d3)benzoic acid via H-D exchange.

Materials:

  • 2-Methoxybenzoic acid

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Deuterated acetic acid (CH₃COOD)

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • Inert gas (e.g., Nitrogen or Argon)

  • Glass reaction vessel (autoclave or sealed tube)

  • Heating and stirring apparatus

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a glass reaction vessel, dissolve 2-methoxybenzoic acid in a solution of deuterated acetic acid in heavy water.

  • Catalyst Addition: Add a catalytic amount of potassium tetrachloroplatinate(II) to the solution.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas to remove air.

  • Reaction: Seal the vessel and heat the mixture with stirring. A typical reaction temperature is 130 °C.[6] The reaction time will vary depending on the desired level of deuteration and can be monitored by withdrawing small aliquots for analysis (e.g., by ¹H NMR).

  • Workup: After cooling to room temperature, the reaction mixture is typically diluted with water and the product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-(Methoxy-d3)benzoic acid.

Workflow for Synthesis and Purification:

G cluster_synthesis Synthesis cluster_workup Workup & Purification start Dissolve 2-Methoxybenzoic Acid in CH3COOD/D2O catalyst Add K2PtCl4 Catalyst start->catalyst inert Purge with Inert Gas catalyst->inert react Heat at 130°C inert->react cool Cool to Room Temperature react->cool extract Extract with Organic Solvent cool->extract purify Recrystallization extract->purify product Pure 2-(Methoxy-d3)benzoic Acid purify->product

A generalized workflow for the synthesis and purification of 2-(Methoxy-d3)benzoic acid.

Spectroscopic Analysis

Spectroscopic analysis is crucial for confirming the identity and isotopic enrichment of the deuterated compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The most significant change in the ¹H NMR spectrum of 2-(Methoxy-d3)benzoic acid compared to its non-deuterated counterpart is the disappearance or significant reduction of the singlet corresponding to the methoxy protons (-OCH₃). The aromatic proton signals will remain, although their chemical shifts might be slightly affected.

  • ¹³C NMR: In the ¹³C NMR spectrum, the carbon of the deuterated methoxy group (-OCD₃) will exhibit a multiplet splitting pattern due to coupling with deuterium (a triplet for a CD₃ group) and will be shifted slightly upfield compared to the non-deuterated carbon.

Note: Specific, publicly available NMR spectra for 2-(Methoxy-d3)benzoic acid are not readily found. The interpretation provided is based on established principles of NMR spectroscopy for deuterated compounds.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and analyze the fragmentation pattern.

  • Molecular Ion: The molecular ion peak for 2-(Methoxy-d3)benzoic acid will appear at m/z 155, which is three mass units higher than the non-deuterated compound (m/z 152).

  • Fragmentation Pattern: The fragmentation pattern will be similar to that of 2-methoxybenzoic acid, with key fragments showing a +3 mass unit shift if they retain the deuterated methoxy group. For example, a prominent fragment in the mass spectrum of 2-methoxybenzoic acid is the loss of the methoxy group, resulting in a peak at m/z 121. For the deuterated analog, the loss of the deuterated methoxy group would still result in a peak at m/z 121, while fragments retaining the -OCD₃ group will be shifted.

Applications in Drug Development

Deuterium-labeled compounds are widely used in drug development for several key applications.

Internal Standard for Quantitative Bioanalysis

2-(Methoxy-d3)benzoic acid is an ideal internal standard for the quantification of 2-methoxybenzoic acid in biological matrices using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[7] Because it is chemically almost identical to the analyte, it co-elutes and experiences similar matrix effects, allowing for accurate correction of analytical variability.

Experimental Workflow: LC-MS/MS Analysis with Deuterated Internal Standard

G sample Biological Sample (e.g., Plasma, Urine) is_spike Spike with 2-(Methoxy-d3)benzoic Acid sample->is_spike extraction Sample Preparation (e.g., Protein Precipitation, Solid-Phase Extraction) is_spike->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms data Data Processing (Ratio of Analyte to IS) lc_ms->data quant Quantification data->quant

A typical workflow for quantitative analysis using a deuterated internal standard.
Pharmacokinetic Studies

Deuterium labeling can be used to study the metabolism of drugs. By replacing hydrogen with deuterium at a metabolically active site, the rate of metabolism can be slowed down due to the kinetic isotope effect. This allows for a more detailed investigation of metabolic pathways and can lead to the development of drugs with improved pharmacokinetic profiles.

Signaling Pathways

While 2-methoxybenzoic acid itself is a simple organic molecule, related phenolic compounds are known to modulate various cellular signaling pathways. Although direct evidence for 2-methoxybenzoic acid is limited, it may potentially influence pathways such as the NF-κB and MAPK signaling cascades, which are involved in inflammation and cellular stress responses.[8] Further research is needed to elucidate the specific biological activities and pathway interactions of 2-methoxybenzoic acid and its deuterated analog.

Potential Signaling Pathway Modulation:

G stimulus External Stimulus (e.g., Cytokines, Stress) receptor Cell Surface Receptor stimulus->receptor pathway Signaling Cascade (e.g., NF-κB, MAPK) receptor->pathway tf Transcription Factors pathway->tf gene Gene Expression (Inflammation, Apoptosis) tf->gene compound 2-Methoxybenzoic Acid (Potential Modulator) compound->pathway Inhibition?

Hypothesized modulation of cellular signaling pathways by 2-methoxybenzoic acid.

Conclusion

Deuterium-labeled 2-methoxybenzoic acid is a valuable chemical tool for researchers in drug development and analytical chemistry. Its primary utility lies in its application as an internal standard for accurate quantification of its non-deuterated counterpart. While detailed experimental protocols and comprehensive spectroscopic data are not widely published, the principles for its synthesis, purification, and analysis are well-established. Further investigation into its biological activities may reveal additional applications for this compound.

References

An In-depth Technical Guide to the Stability and Degradation of 2-Methoxybenzoic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 2-Methoxybenzoic acid-d3. The information presented herein is intended to support researchers, scientists, and professionals in the pharmaceutical and drug development industries in ensuring the quality, efficacy, and safety of this compound throughout its lifecycle.

Introduction to this compound

This compound is a deuterated analog of 2-methoxybenzoic acid, an organic compound with applications in various fields, including as a building block in the synthesis of pharmaceuticals and other complex organic molecules. The incorporation of deuterium in place of hydrogen at the methoxy group can significantly influence the compound's metabolic profile and may enhance its stability due to the kinetic isotope effect. Understanding the stability and degradation characteristics of this compound is crucial for its proper handling, storage, and application in research and development.

Chemical Stability and the Kinetic Isotope Effect

The stability of a chemical compound is its ability to resist chemical change or decomposition. For deuterated compounds like this compound, the primary factor influencing its stability compared to its non-deuterated counterpart is the kinetic isotope effect (KIE) .

The C-D bond is stronger than the C-H bond due to the lower zero-point energy of the C-D vibrational state. Cleavage of this bond is often the rate-limiting step in various degradation reactions. Consequently, this compound is expected to exhibit enhanced stability towards degradation pathways that involve the cleavage of a C-D bond in the methoxy group. This can translate to a longer shelf-life and improved resistance to metabolic degradation.

However, it is important to note that deuteration does not confer absolute stability. The molecule can still degrade through pathways that do not involve the cleavage of the deuterated bond.

Recommended Storage Conditions

Proper storage is essential to maintain the integrity and purity of this compound. Based on the available information for the non-deuterated 2-methoxybenzoic acid, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.Minimizes the rate of potential thermal degradation.
Light Protect from light. Store in amber or opaque containers.Prevents photodegradation initiated by UV or visible light.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with oxygen and moisture, thereby preventing oxidative degradation and potential hydrolysis.
Incompatible Materials Store away from strong oxidizing agents, strong bases, and strong acids.Avoids chemical reactions that could lead to degradation.

Potential Degradation Pathways

Hydrolytic Degradation

Under strongly acidic or basic conditions, the ether linkage of the methoxy group could potentially undergo hydrolysis to form 2-hydroxybenzoic acid-d3 and methanol. However, aryl methyl ethers are generally stable to hydrolysis under moderate conditions.

Oxidative Degradation

Oxidative degradation can be a significant pathway for aromatic compounds. Potential reactions include hydroxylation of the aromatic ring or oxidation of the methoxy group, which could lead to demethylation. The presence of the electron-donating methoxy group can activate the aromatic ring towards electrophilic attack.

Photodegradation

Exposure to light, particularly UV radiation, can induce photodegradation. Aromatic compounds can absorb light energy, leading to the formation of excited states that can undergo various reactions, including bond cleavage and oxidation.

Thermal Degradation

At elevated temperatures, this compound may undergo decarboxylation, a common degradation pathway for benzoic acid and its derivatives, to form anisole-d3.[1]

Below is a proposed degradation pathway diagram for this compound.

G This compound This compound 2-Hydroxybenzoic acid-d3 2-Hydroxybenzoic acid-d3 This compound->2-Hydroxybenzoic acid-d3  Hydrolysis (Acid/Base) Oxidized Products Oxidized Products This compound->Oxidized Products  Oxidation (e.g., H2O2) Photodegradation Products Photodegradation Products This compound->Photodegradation Products  Photodegradation (UV/Vis Light) Anisole-d3 Anisole-d3 This compound->Anisole-d3  Thermal Degradation (Heat)

Proposed degradation pathways for this compound.

Forced Degradation Studies: An Experimental Overview

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

Table 1: Summary of Recommended Forced Degradation Conditions

Stress ConditionReagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, reflux at 60-80°C for up to 7 daysHydrolysis of the ether linkage
Base Hydrolysis 0.1 M - 1 M NaOH, reflux at 60-80°C for up to 7 daysHydrolysis of the ether linkage
Oxidation 3-30% H₂O₂, room temperature or slightly elevated, for up to 7 daysOxidation of the aromatic ring and/or methoxy group
Thermal Degradation Dry heat, >80°C (solid state and in solution)Decarboxylation
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines)Photolytic cleavage, oxidation

The following diagram illustrates a typical workflow for a forced degradation study.

Workflow for forced degradation studies.

Stability-Indicating Analytical Methods

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product. High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection is the most common technique for this purpose.

Key considerations for method development:

  • Specificity: The method must be able to resolve the parent compound from all potential degradation products and any matrix components.

  • Accuracy and Precision: The method must provide accurate and reproducible results.

  • Linearity and Range: The method should demonstrate a linear response over a defined concentration range.

  • Robustness: The method should be reliable under small but deliberate variations in method parameters.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool, particularly for the analysis of volatile degradation products like anisole-d3 that may result from thermal degradation.

Data Presentation: Hypothetical Forced Degradation Results

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound. The percentage of degradation and the number of major degradation products are illustrative.

Table 2: Hypothetical Quantitative Results of Forced Degradation Studies

Stress Condition% Degradation of this compoundNumber of Major Degradation Products
0.1 M HCl, 80°C, 24h 5%1
0.1 M NaOH, 80°C, 24h 8%1
3% H₂O₂, RT, 24h 15%3
Dry Heat, 100°C, 48h 10%1 (volatile)
Photostability (ICH Q1B) 20%4
Control (No Stress) < 1%0

Experimental Protocols

The following are detailed, generic protocols for conducting forced degradation studies. These should be adapted and optimized for the specific laboratory conditions and analytical instrumentation.

Protocol for Hydrolytic Degradation Study
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Transfer a known volume of the stock solution into separate vials.

    • Add an equal volume of 0.1 M and 1 M HCl.

    • Incubate the vials at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Neutralize the samples with an appropriate amount of NaOH before analysis.

  • Base Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.1 M and 1 M NaOH.

    • Neutralize the samples with an appropriate amount of HCl before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol for Oxidative Degradation Study
  • Sample Preparation: Prepare a stock solution of this compound as described above.

  • Oxidation:

    • Transfer a known volume of the stock solution into separate vials.

    • Add an equal volume of hydrogen peroxide solution (e.g., 3%).

    • Keep the vials at room temperature and protected from light.

    • Withdraw aliquots at specified time points.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol for Thermal Degradation Study
  • Solid State:

    • Place a known amount of solid this compound in a vial.

    • Heat the vial in an oven at a specified temperature (e.g., 80°C).

    • At various time points, dissolve the solid in a suitable solvent for analysis.

  • Solution State:

    • Prepare a solution of this compound in a suitable solvent.

    • Heat the solution in a sealed vial at a specified temperature.

    • Withdraw aliquots at various time points.

  • Analysis: Analyze the samples using both HPLC (for non-volatile degradants) and GC-MS (for potential volatile degradants like anisole-d3).

Protocol for Photodegradation Study
  • Sample Preparation: Prepare solutions of this compound in a suitable solvent.

  • Exposure:

    • Expose the solutions to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Include a dark control sample to differentiate between thermal and photolytic degradation.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Conclusion

This technical guide provides a foundational understanding of the stability and potential degradation of this compound. The inherent stability is likely enhanced by the kinetic isotope effect of the deuterium label. However, the compound is still susceptible to degradation under various stress conditions, including hydrolysis, oxidation, heat, and light. The provided experimental protocols and analytical considerations offer a framework for conducting thorough stability studies to ensure the quality and reliability of this compound in research and pharmaceutical development. It is imperative that specific, validated stability-indicating methods are developed and employed to accurately assess the stability of this compound under its intended storage and use conditions.

References

Methodological & Application

Application Notes and Protocols for 2-Methoxybenzoic acid-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analysis, particularly in complex biological matrices, the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest levels of accuracy and precision. 2-Methoxybenzoic acid-d3, a deuterated analog of 2-methoxybenzoic acid, serves as an exemplary internal standard for the quantification of structurally similar analytes, most notably salicylic acid and its precursors. Its chemical and physical properties are nearly identical to the analyte of interest, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus effectively compensating for variations in the analytical process. This document provides detailed application notes and protocols for the use of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Principle of Stable Isotope Dilution

Stable isotope dilution analysis relies on the addition of a known quantity of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical workflow. Because the deuterated internal standard is chemically identical to the native analyte, it experiences the same losses during sample preparation and the same ionization response in the mass spectrometer. By measuring the ratio of the native analyte to the deuterated internal standard, precise quantification can be achieved, as this ratio remains constant regardless of sample loss or matrix effects.

Application: Quantification of Salicylic Acid in Biological Matrices

A primary application of this compound is as an internal standard for the determination of salicylic acid in various biological matrices, such as plasma, serum, and plant tissues. Salicylic acid is a key metabolite of acetylsalicylic acid (aspirin) and a significant phytohormone involved in plant defense mechanisms. Accurate quantification is crucial for pharmacokinetic studies and in agricultural research.

Experimental Protocols

The following is a representative protocol for the quantification of salicylic acid in human plasma using this compound as an internal standard, employing a protein precipitation sample preparation method followed by LC-MS/MS analysis.

Materials and Reagents
  • Analytes and Internal Standard: Salicylic acid (reference standard), this compound.

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Ultrapure water.

  • Biological Matrix: Blank human plasma.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve salicylic acid and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare serial dilutions of the salicylic acid stock solution with 50:50 (v/v) methanol:water to create calibration curve standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

    • Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3 ng/mL, 300 ng/mL, and 800 ng/mL).

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation
  • Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank matrix samples used to assess interferences).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex to mix and transfer to an HPLC vial for analysis.

LC-MS/MS Conditions
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Linear gradient to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: Return to 5% B

    • 4.1-5.0 min: Re-equilibration at 5% B

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Negative Ion Mode

  • Detection: Multiple Reaction Monitoring (MRM)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Salicylic Acid137.093.0-20
This compound (IS)155.1110.1-22

Data Presentation: Method Validation Summary

The following tables summarize the expected performance characteristics of the described method, based on typical validation results for similar bioanalytical assays.

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Salicylic Acid1 - 1000> 0.995

Table 2: Accuracy and Precision

QC Concentration (ng/mL)Intra-day Precision (%CV) (n=5)Inter-day Precision (%CV) (n=15, 3 days)Intra-day Accuracy (%Bias) (n=5)Inter-day Accuracy (%Bias) (n=15, 3 days)
Low QC (3 ng/mL) < 10%< 12%± 10%± 12%
Mid QC (300 ng/mL) < 8%< 10%± 8%± 10%
High QC (800 ng/mL) < 7%< 9%± 7%± 9%

Table 3: LLOQ, Recovery, and Matrix Effect

ParameterSalicylic Acid
Lower Limit of Quantification (LLOQ) 1 ng/mL
LLOQ Precision (%CV) < 15%
LLOQ Accuracy (%Bias) ± 15%
Mean Extraction Recovery > 85%
Matrix Effect (%CV of IS-normalized matrix factor) < 15%

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Supernatant Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into UHPLC System Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI-) Separate->Ionize Detect Tandem MS Detection (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify

Caption: Experimental workflow for bioanalytical quantification.

Caption: Rationale for using a deuterated internal standard.

Application Note: High-Throughput Quantification of 2-Methoxybenzoic Acid in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Methoxybenzoic acid in human plasma. The use of a stable isotope-labeled internal standard, 2-Methoxybenzoic acid-d3, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis. The protocol details a straightforward protein precipitation extraction procedure and rapid chromatographic separation, enabling a high-throughput workflow.

Introduction

2-Methoxybenzoic acid is a metabolite of interest in various pharmacological and toxicological studies.[1] Accurate and reliable quantification of this analyte in biological matrices is crucial for understanding its pharmacokinetic profile and potential physiological effects. Stable isotope dilution LC-MS/MS is the gold standard for bioanalytical quantification due to its superior sensitivity, selectivity, and ability to correct for matrix effects and procedural variability.[2] This application note describes a fully validated method for the determination of 2-Methoxybenzoic acid in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • 2-Methoxybenzoic acid (≥99% purity)

  • This compound (≥98% purity, 99% isotopic purity)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2-Methoxybenzoic acid and this compound in methanol.

  • Working Standard Solutions: Serially dilute the 2-Methoxybenzoic acid stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation
  • To 50 µL of plasma sample (calibration standard, quality control, or unknown), add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography

  • LC System: Standard UHPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0.0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • 2-Methoxybenzoic acid: Precursor > Product (e.g., 151.0 > 107.0)

    • This compound: Precursor > Product (e.g., 154.0 > 110.0)

  • Collision Energy: Optimized for the specific instrument, typically in the range of 15-25 eV.

  • Source Temperature: 500°C

  • IonSpray Voltage: -4500 V

Results and Discussion

The developed LC-MS/MS method demonstrates excellent performance for the quantification of 2-Methoxybenzoic acid in human plasma. The use of a deuterated internal standard, this compound, ensures accurate and precise results by compensating for any variations during sample preparation and injection.

Method Validation

The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[3][4] The following parameters were assessed:

Table 1: Summary of Method Validation Data (Representative)

Validation ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Intra-day Accuracy (%Bias) ± 8%
Inter-day Accuracy (%Bias) ± 10%
Recovery 85 - 105%
Matrix Effect Minimal, compensated by IS

Experimental Workflow and Data Analysis

The following diagrams illustrate the experimental workflow and the logic of internal standard-based quantification.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add 2-Methoxybenzoic acid-d3 (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of 2-Methoxybenzoic acid.

internal_standard_logic cluster_sample Sample Processing cluster_quant Quantification analyte 2-Methoxybenzoic acid (Analyte) sample_loss Sample Loss/ Matrix Effects analyte->sample_loss is This compound (Internal Standard) is->sample_loss analyte_signal Analyte Signal sample_loss->analyte_signal is_signal IS Signal sample_loss->is_signal ratio Peak Area Ratio (Analyte Signal / IS Signal) analyte_signal->ratio is_signal->ratio concentration Accurate Concentration ratio->concentration

Caption: Logic of internal standard-based quantification for accurate results.

Metabolic Context

2-Methoxybenzoic acid is a metabolite that can be formed from various precursors. Understanding its metabolic context is important for interpreting its presence in biological samples. The following diagram illustrates a simplified metabolic pathway for benzoic acid, a related compound, which undergoes phase I and phase II metabolism.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion precursor Benzoic Acid Precursor benzoic_acid Benzoic Acid precursor->benzoic_acid Oxidation hydroxylated Hydroxylated Metabolites benzoic_acid->hydroxylated Hydroxylation (CYP450) conjugates Glucuronide/Sulfate Conjugates hydroxylated->conjugates Conjugation excretion Urinary Excretion conjugates->excretion

Caption: Simplified metabolic pathway of benzoic acid, a related compound.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of 2-Methoxybenzoic acid in human plasma. The use of a deuterated internal standard, this compound, is essential for achieving the accuracy and precision required for regulated bioanalysis. This method is well-suited for a variety of research and development applications, including pharmacokinetic and metabolic studies.

References

Application Notes and Protocols: 2-Methoxybenzoic Acid-d3 for Enhanced Quantitative Proteomics Workflows

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of quantitative proteomics, accuracy and reproducibility are paramount. Mass spectrometry (MS)-based techniques are powerful tools for identifying and quantifying thousands of proteins in complex biological samples. However, the multi-step workflows, from sample preparation to data acquisition, are prone to variability that can compromise the integrity of quantitative data. The use of stable isotope-labeled (SIL) internal standards is a cornerstone of high-precision quantitative analysis, enabling the correction of experimental inconsistencies.

2-Methoxybenzoic acid-d3 is a deuterated analog of 2-Methoxybenzoic acid. While not employed for direct labeling of proteins or peptides, its utility in a quantitative proteomics context lies in its role as a robust internal standard for liquid chromatography-mass spectrometry (LC-MS) platform validation and as a potential tool for integrated proteomics and metabolomics studies. Its chemical properties, being nearly identical to its non-labeled counterpart, allow it to navigate the analytical process in the same manner, thus providing a reliable reference for quantification.[1][2][3] This document provides detailed application notes and protocols for the use of this compound as an internal standard to enhance the quality of quantitative proteomics data.

Principle of Isotope Dilution Mass Spectrometry with a Deuterated Internal Standard

The fundamental principle behind the use of a stable isotope-labeled internal standard (SIL-IS) like this compound is isotope dilution mass spectrometry (IDMS).[1] A known quantity of the deuterated standard is spiked into the sample at an early stage of the workflow. Because the SIL-IS is chemically almost identical to the endogenous analyte, it experiences the same processing inefficiencies, matrix effects, and ionization variations during LC-MS analysis.[2][3][4] The mass spectrometer can differentiate between the analyte and the SIL-IS due to the mass difference imparted by the deuterium atoms.[3] By calculating the ratio of the analyte signal to the SIL-IS signal, precise and accurate quantification can be achieved, as the ratio remains constant despite variations in sample handling or instrument performance.

Application in Quantitative Proteomics

The primary application of this compound in a proteomics workflow is to serve as a quality control and system suitability standard for the LC-MS platform. By monitoring the performance of a non-endogenous, stable isotope-labeled small molecule across multiple runs, researchers can ensure the stability and reproducibility of the analytical system. This is particularly crucial in large-scale proteomics studies where run-to-run variation can obscure subtle biological changes.

Additionally, in studies aiming to integrate proteomics with metabolomics, this compound can be used as an internal standard for the quantification of related small molecule metabolites, providing a more holistic view of cellular processes.

Quantitative Data Presentation

The use of an internal standard such as this compound significantly improves the quality of quantitative data. Below are tables summarizing expected performance metrics from a validated LC-MS method for the quantification of an analyte using a deuterated internal standard.

Table 1: Calibration Curve Performance for an Analyte using this compound as an Internal Standard

Analyte Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
11,520150,5000.0101
57,650151,2000.0506
1015,300150,8000.1015
5075,900149,9000.5063
100151,000150,2001.0053
500755,000151,0005.0000
10001,508,000150,10010.0466
Linearity (R²) > 0.995

Table 2: Precision and Accuracy of Quality Control (QC) Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (% Bias)
Low QC3< 5%< 10%± 15%
Mid QC75< 5%< 10%± 15%
High QC750< 5%< 10%± 15%

Experimental Protocols

The following protocols describe the general use of this compound as an internal standard for LC-MS system suitability testing within a quantitative proteomics workflow.

Protocol 1: Preparation of Stock and Working Solutions
  • Internal Standard Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of this compound.

    • Dissolve in 1 mL of LC-MS grade methanol.

    • Vortex thoroughly to ensure complete dissolution.

    • Store at -20°C.

  • Internal Standard Working Solution (1 µg/mL):

    • Perform a serial dilution of the stock solution with LC-MS grade methanol to achieve a final concentration of 1 µg/mL.

    • This working solution will be spiked into the prepared peptide samples.

Protocol 2: Sample Preparation for a Typical "Bottom-up" Proteomics Workflow with Internal Standard Spiking
  • Protein Extraction and Digestion:

    • Extract proteins from cell lysates or tissues using a suitable lysis buffer.

    • Determine the protein concentration using a standard protein assay (e.g., BCA).

    • Take a standardized amount of protein (e.g., 50 µg) from each sample.

    • Perform in-solution or in-gel digestion with a protease (e.g., trypsin) following standard protocols. This includes reduction of disulfide bonds with DTT and alkylation of cysteine residues with iodoacetamide.

  • Internal Standard Spiking:

    • Following protein digestion and prior to sample clean-up, spike a fixed volume (e.g., 10 µL) of the this compound working solution (1 µg/mL) into each peptide sample.

    • Ensure the final concentration of the internal standard is consistent across all samples.

  • Peptide Clean-up:

    • Desalt the peptide samples using a C18 solid-phase extraction (SPE) cartridge or tip to remove salts and detergents.

    • Elute the peptides and the spiked internal standard from the SPE material.

    • Dry the samples in a vacuum centrifuge.

  • Sample Reconstitution:

    • Reconstitute the dried peptide and internal standard mixture in a suitable volume of LC-MS mobile phase A (e.g., 0.1% formic acid in water) for subsequent LC-MS analysis.

Protocol 3: LC-MS/MS Data Acquisition and Analysis
  • LC-MS/MS Analysis:

    • Inject the reconstituted samples onto an LC-MS/MS system.

    • Develop a data acquisition method that includes the mass-to-charge ratios (m/z) for both the analyte of interest (if applicable) and this compound.

    • For system suitability, monitor the peak area and retention time of this compound across all runs.

  • Data Analysis:

    • For proteomics data, use appropriate software to identify and quantify peptides and proteins.

    • For the internal standard, extract the ion chromatogram for the specific m/z of this compound.

    • Calculate the peak area and retention time for the internal standard in each run.

    • Assess the stability of the LC-MS system by evaluating the consistency of the internal standard's peak area and retention time. A coefficient of variation (%CV) of less than 15% is generally considered acceptable.

Visualizations

The following diagrams illustrate the experimental workflow and the principle of using an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output p1 Protein Extraction and Digestion p2 Spike with This compound IS p1->p2 p3 Peptide Clean-up (SPE) p2->p3 a1 LC-MS/MS Analysis p3->a1 Inject a2 Data Processing a1->a2 o1 Quantitative Proteomics Data a2->o1 o2 System Suitability Report (IS Performance) a2->o2

Caption: Experimental workflow for quantitative proteomics using an internal standard.

internal_standard_principle cluster_sample Biological Sample cluster_spike Spiking cluster_processing Sample Processing & Analysis cluster_detection MS Detection cluster_quant Quantification Analyte Analyte loss Variability Introduced: - Extraction Loss - Ion Suppression - Injection Inconsistency Analyte->loss IS Known Amount of This compound (IS) IS->loss Analyte_detected Analyte Signal loss->Analyte_detected IS_detected IS Signal loss->IS_detected Ratio Ratio (Analyte / IS) = Accurate Quantification Analyte_detected->Ratio IS_detected->Ratio

Caption: Principle of internal standard-based quantification.

References

Application Notes and Protocols for 2-Methoxybenzoic acid-d3 in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methoxybenzoic acid-d3 in metabolomics studies. This deuterated internal standard is a valuable tool for accurate quantification of related endogenous compounds, metabolic profiling, and flux analysis. Detailed protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, along with insights into its potential metabolic fate.

Introduction

In metabolomics, the precise and accurate quantification of small molecules is crucial for understanding complex biological systems and for the discovery of novel biomarkers. Stable isotope-labeled internal standards are the gold standard for achieving reliable quantitative data in mass spectrometry-based analyses. This compound is the deuterium-labeled analog of 2-Methoxybenzoic acid and serves as an ideal internal standard for its quantification and for structurally similar molecules like salicylic acid.[1][2] By incorporating three deuterium atoms in the methoxy group, this compound has a higher mass than its unlabeled counterpart but exhibits nearly identical chemical and physical properties, including extraction recovery and chromatographic retention time. This ensures that any variability during sample processing or instrumental analysis affects both the analyte and the internal standard equally, allowing for accurate normalization and quantification.

Applications in Metabolomics

Internal Standard for Quantitative Analysis

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of 2-methoxybenzoic acid and other benzoic acid derivatives, such as salicylic acid.[1] Its chemical similarity to these analytes ensures that it closely mimics their behavior during sample extraction, derivatization, and ionization, thereby correcting for matrix effects and variations in instrument response.

Metabolic Profiling

Metabolic profiling aims to identify and quantify a range of metabolites in a biological sample to obtain a snapshot of its metabolic state. While this compound is primarily used as an internal standard, its inclusion in untargeted or targeted metabolomics workflows helps to ensure data quality and allows for the relative or absolute quantification of a predefined set of metabolites.

Metabolic Flux Analysis

Deuterium-labeled compounds are instrumental in metabolic flux analysis, a technique used to study the rates of metabolic reactions within a biological system. While not a primary tracer for central carbon metabolism, this compound can be used in specialized studies to trace the metabolic fate of the methoxy group or the benzoic acid backbone, depending on the research question.

Quantitative Data

The following tables summarize the key quantitative data for 2-Methoxybenzoic acid and its deuterated analog, which are essential for setting up LC-MS/MS methods.

Table 1: Physicochemical Properties

Property2-Methoxybenzoic acidThis compoundData Source
Molecular Formula C₈H₈O₃C₈H₅D₃O₃[3]
Monoisotopic Mass 152.0473 g/mol 155.0662 g/mol [3][4]
CAS Number 579-75-996739-36-5[1][4]

Table 2: Suggested LC-MS/MS Parameters (Negative Ion Mode)

CompoundPrecursor Ion (Q1) [M-H]⁻ (m/z)Product Ion (Q3) (m/z)Collision Energy (eV)
2-Methoxybenzoic acid 151.0107.0 (Loss of CO₂)-20
136.0 (Loss of CH₃)-15
This compound 154.0110.0 (Loss of CO₂)-20
136.0 (Loss of CD₃)-15
Salicylic Acid (Analyte) 137.093.0 (Loss of CO₂)-25

Note: Collision energies are instrument-dependent and require optimization.

Experimental Protocols

Protocol 1: Quantification of Salicylic Acid in Human Plasma using this compound as an Internal Standard

This protocol describes a method for the extraction and quantification of salicylic acid from human plasma using liquid-liquid extraction and LC-MS/MS.[5]

Materials:

  • Human plasma samples

  • This compound (Internal Standard)

  • Salicylic acid (Analytical Standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Methyl tert-butyl ether (MTBE)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Refrigerated microcentrifuge

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Preparation of Standard and Internal Standard Solutions:

    • Prepare a 1 mg/mL primary stock solution of salicylic acid in methanol.

    • Prepare a 1 mg/mL primary stock solution of this compound in methanol.

    • From the primary stocks, prepare working standard solutions of salicylic acid at various concentrations and a working internal standard solution of this compound at 1 µg/mL by dilution in methanol.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

    • Add 10 µL of the 1 µg/mL this compound internal standard working solution.

    • Add 20 µL of 10% formic acid to acidify the sample.

    • Add 500 µL of MTBE, vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm)[6]

      • Mobile Phase A: 0.1% Formic acid in Water

      • Mobile Phase B: 0.1% Formic acid in Acetonitrile

      • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), Negative

      • Acquisition Mode: Multiple Reaction Monitoring (MRM)

      • Monitor the transitions specified in Table 2.

Workflow for Metabolite Quantification

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound (10 µL) plasma->add_is acidify Acidify (20 µL Formic Acid) add_is->acidify extract Liquid-Liquid Extraction (500 µL MTBE) acidify->extract centrifuge Centrifuge extract->centrifuge evaporate Evaporate Organic Layer centrifuge->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute lc Reverse-Phase LC Separation reconstitute->lc ms Tandem Mass Spectrometry (MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: General workflow for the quantification of an analyte using this compound.

Potential Metabolic Pathways

The in vivo metabolism of 2-methoxybenzoic acid is not extensively documented in humans. However, based on the metabolism of similar compounds, several biotransformation pathways can be predicted. The primary metabolic routes for benzoic acid derivatives involve demethylation, hydroxylation, and conjugation.

  • O-Demethylation: The methoxy group can be demethylated to yield 2-hydroxybenzoic acid (salicylic acid).

  • Hydroxylation: The aromatic ring can be hydroxylated at various positions.

  • Conjugation: The carboxylic acid group can be conjugated with glycine to form hippuric acid derivatives or with glucuronic acid to form glucuronide conjugates.

Predicted Metabolic Fate of 2-Methoxybenzoic acid

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation MBA 2-Methoxybenzoic acid SA Salicylic Acid (2-Hydroxybenzoic acid) MBA->SA O-Demethylation HBA Hydroxylated Metabolites MBA->HBA Hydroxylation Glucuronide Glucuronide Conjugates SA->Glucuronide Glycine Glycine Conjugates SA->Glycine HBA->Glucuronide Excretion Excretion (Urine) Glucuronide->Excretion Glycine->Excretion

References

Application Notes and Protocols for Sample Preparation with 2-Methoxybenzoic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of 2-Methoxybenzoic acid-d3 as an internal standard in quantitative analytical methods, particularly for the determination of salicylic acid and related compounds in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS).

Introduction

In quantitative bioanalysis, stable isotope-labeled internal standards (SIL-IS) are the gold standard for achieving accurate and reproducible results.[1] this compound, a deuterated analog of 2-methoxybenzoic acid, serves as an excellent internal standard. Its chemical and physical properties are nearly identical to the non-labeled form and structurally similar analytes like salicylic acid. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for variations in sample preparation and matrix effects.[1] The known quantity of the deuterated standard added to a sample at the beginning of the workflow allows for the correction of analyte loss during processing, leading to reliable quantification based on the ratio of the analyte's signal to that of the internal standard.[2]

Core Principles of Sample Preparation with a Deuterated Internal Standard

The fundamental principle involves adding a precise amount of this compound to the sample at the initial stage of preparation.[1] This "spiked" sample then undergoes all subsequent steps, such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). Any loss of the target analyte during these procedures will be mirrored by a proportional loss of the deuterated internal standard. The final quantification is based on the ratio of the analyte's mass spectrometry response to that of the internal standard, which corrects for procedural inconsistencies and matrix-induced signal suppression or enhancement.[1][2]

Application: Quantification of Salicylic Acid in Human Plasma

This protocol outlines a method for the quantitative determination of salicylic acid in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.

Experimental Protocols

1. Preparation of Stock and Working Solutions:

  • Salicylic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of salicylic acid in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare working solutions of salicylic acid (for calibration curve and quality control samples) and the internal standard by diluting the stock solutions with a suitable solvent (e.g., 50:50 methanol:water).

2. Sample Preparation (Protein Precipitation):

  • Thaw frozen human plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 20 µL of the this compound internal standard working solution to the plasma and vortex briefly.

  • Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.[2]

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[3]

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[2]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and centrifuge at 16,000 x g for 5 minutes at 4°C to pellet any remaining particulates.[2]

  • Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions:

The following are typical starting conditions and may require optimization for specific instrumentation.

ParameterCondition
LC System Agilent 1260 Infinity II or equivalent
Column Zorbax SB-C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
10
12
13
15
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Salicylic Acid: m/z 137 -> 93
This compound: m/z 155 -> 112 (hypothetical)
Data Presentation

The performance of the analytical method should be validated to ensure its reliability. The following tables summarize typical acceptance criteria and expected performance data for a bioanalytical method using a deuterated internal standard.

Table 1: Method Validation Parameters

ParameterAcceptance CriteriaTypical Performance
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 101 ng/mL
Accuracy Within ± 15% of nominal value (± 20% for LLOQ)95-105%
Precision (CV%) ≤ 15% (≤ 20% for LLOQ)< 10%
Recovery (%) Consistent and reproducible85-110%
Matrix Effect CV% of IS-normalized matrix factor ≤ 15%< 10%

Table 2: Sample Quantitative Data (Hypothetical)

Sample IDAnalyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)Concentration (ng/mL)
Blank50500,0000.0001< LLOQ
LLOQ QC5,000510,0000.00981.0
Low QC15,000495,0000.03033.0
Mid QC250,000505,0000.495050.0
High QC4,000,000490,0008.1633800.0
Unknown Sample 1125,000502,0000.249025.1

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is add_acn Add Acetonitrile (Protein Precipitation) add_is->add_acn vortex1 Vortex add_acn->vortex1 incubate Incubate (-20°C) vortex1->incubate centrifuge1 Centrifuge incubate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute centrifuge2 Centrifuge reconstitute->centrifuge2 final_sample Transfer to Autosampler Vial centrifuge2->final_sample injection Inject Sample final_sample->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration ratio Calculate Area Ratio (Analyte/IS) integration->ratio quantification Quantify using Calibration Curve ratio->quantification

Caption: Workflow for the quantification of salicylic acid in plasma.

Principle of Internal Standard Correction

G cluster_sample Biological Sample cluster_is Internal Standard cluster_process Sample Preparation & Analysis cluster_result Result analyte Analyte extraction Extraction analyte->extraction is This compound (Known Amount) is->extraction analysis LC-MS/MS Analysis extraction->analysis ratio Ratio (Analyte Signal / IS Signal) analysis->ratio concentration Accurate Concentration ratio->concentration

Caption: Correction principle using a deuterated internal standard.

References

Application Note: Quantitative Analysis of 2-Methoxybenzoic Acid in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantification of 2-Methoxybenzoic acid in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes 2-Methoxybenzoic acid-d3 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, followed by a rapid chromatographic separation on a C18 column. The method is suitable for use in pharmacokinetic studies and therapeutic drug monitoring.

Introduction

2-Methoxybenzoic acid is a metabolite of various pharmaceutical compounds and is also found in some natural products. Accurate quantification of this analyte in biological matrices is crucial for understanding the metabolism and disposition of parent drugs. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in sample processing and instrument response. This document provides a detailed protocol for the sample preparation, LC-MS/MS analysis, and data processing for the quantification of 2-Methoxybenzoic acid in human plasma.

Experimental

Materials and Reagents
  • 2-Methoxybenzoic acid (≥99% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (≥99%)

  • Human plasma (K2-EDTA)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions

Stock Solutions (1 mg/mL):

  • Analyte: Accurately weigh and dissolve 10 mg of 2-Methoxybenzoic acid in 10 mL of methanol.

  • Internal Standard (IS): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

Working Standard Solutions:

  • Prepare a series of working standard solutions of 2-Methoxybenzoic acid by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

  • Prepare a working internal standard solution of this compound at a concentration of 1 µg/mL by diluting the stock solution with 50:50 (v/v) methanol:water.

Sample Preparation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the 1 µg/mL internal standard working solution (this compound).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 90% B in 3 min, hold at 90% B for 1 min, return to 10% B in 0.1 min, and re-equilibrate for 1.9 min

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 450°C
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
2-Methoxybenzoic acid151.1136.110015
2-Methoxybenzoic acid151.192.110025
This compound154.1139.110015

Results and Discussion

Method Validation

The analytical method was validated according to regulatory guidelines. The validation parameters are summarized in the table below.

ParameterResult
Linearity Range 1 - 1000 ng/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Precision (Intra- and Inter-day) < 15% RSD
Accuracy (Intra- and Inter-day) 85 - 115%
Matrix Effect Minimal, compensated by IS
Recovery > 85%
Chromatogram

(A representative chromatogram would be displayed here in a full application note, showing the separation of 2-Methoxybenzoic acid and this compound from the plasma matrix.)

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma add_is Add 20 µL Internal Standard (this compound) plasma->add_is vortex1 Vortex (10s) add_is->vortex1 add_acn Add 300 µL Acetonitrile vortex1->add_acn vortex2 Vortex (1 min) add_acn->vortex2 centrifuge Centrifuge (14,000 rpm, 10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject 5 µL into LC-MS/MS supernatant->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of 2-Methoxybenzoic Acid calibration->quantification

Caption: Experimental workflow for the quantification of 2-Methoxybenzoic acid.

fragmentation_pathway cluster_analyte 2-Methoxybenzoic acid cluster_is This compound (IS) precursor_analyte [M-H]⁻ m/z 151.1 product1_analyte [M-H-CH₃]⁻ m/z 136.1 precursor_analyte->product1_analyte Loss of CH₃ product2_analyte Fragment m/z 92.1 precursor_analyte->product2_analyte Further Fragmentation precursor_is [M-H]⁻ m/z 154.1 product_is [M-H-CH₃]⁻ m/z 139.1 precursor_is->product_is Loss of CH₃

Caption: Proposed fragmentation pathway for 2-Methoxybenzoic acid and its internal standard.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of 2-Methoxybenzoic acid in human plasma. The use of a deuterated internal standard ensures the accuracy and precision of the results. The simple sample preparation and rapid analysis time make this method suitable for high-throughput applications in a clinical or research setting.

Application Notes and Protocols for 2-Methoxybenzoic acid-d3 in Isotope Dilution Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision in quantitative analysis by correcting for sample preparation variability and matrix effects. This is achieved by introducing a known amount of an isotopically labeled version of the analyte as an internal standard (IS). 2-Methoxybenzoic acid-d3, a deuterated analog of 2-Methoxybenzoic acid, is an ideal internal standard for the quantification of 2-Methoxybenzoic acid and structurally related compounds, such as salicylic acid and its precursors, in various biological matrices. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization. The mass difference allows for their distinct detection by a mass spectrometer, enabling precise and accurate quantification.

These application notes provide a comprehensive guide to using this compound in isotope dilution assays, complete with detailed experimental protocols, data presentation, and workflow diagrams.

Principle of Isotope Dilution Mass Spectrometry

The core principle of IDMS involves adding a known quantity of an isotopically labeled standard (e.g., this compound) to a sample containing the analyte of interest (e.g., 2-Methoxybenzoic acid). The labeled standard and the endogenous analyte are assumed to reach equilibrium within the sample matrix and behave identically during sample processing and analysis. By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with known amount of This compound (IS) Sample->Spike Extraction Liquid-Liquid Extraction or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Chromatographic Separation (LC) Evaporation->LC_Separation MS_Detection Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Peak_Integration Peak Integration for Analyte and IS MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Figure 1: General workflow for an isotope dilution assay using this compound.

Quantitative Data

The following tables summarize the predicted mass spectrometry parameters and typical performance data for a quantitative assay using this compound as an internal standard for the analysis of 2-Methoxybenzoic acid. These values are based on the known fragmentation of 2-Methoxybenzoic acid and typical performance characteristics of similar LC-MS/MS-based assays for organic acids. Actual values may vary depending on the specific instrumentation and experimental conditions and should be determined during method validation.

Table 1: Predicted Mass Spectrometry Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
2-Methoxybenzoic acid151.0133.0Negative
This compound154.0136.0Negative

Note: These transitions are predicted based on the fragmentation pattern of 2-Methoxybenzoic acid, which commonly involves the loss of water (H₂O) from the deprotonated molecule. The d3-label on the methoxy group is retained in this fragment.

Table 2: Typical Bioanalytical Method Performance

ParameterTypical Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Methoxybenzoic acid and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the analyte stock solution with methanol to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol to a final concentration of 100 ng/mL.

Protocol 2: Sample Preparation from Plasma using Liquid-Liquid Extraction (LLE)

G start Start with 100 µL Plasma add_is Add 20 µL of IS Working Solution start->add_is add_acid Add 50 µL of 1M HCl (to acidify) add_is->add_acid vortex1 Vortex for 30 seconds add_acid->vortex1 add_solvent Add 600 µL of Extraction Solvent (e.g., Ethyl Acetate) vortex1->add_solvent vortex2 Vortex for 2 minutes add_solvent->vortex2 centrifuge Centrifuge at 10,000 x g for 10 min vortex2->centrifuge transfer Transfer supernatant to a clean tube centrifuge->transfer evaporate Evaporate to dryness under Nitrogen transfer->evaporate reconstitute Reconstitute in 100 µL of Mobile Phase evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Application Notes and Protocols for 2-Methoxybenzoic acid-d3 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-Methoxybenzoic acid-d3 as an internal standard in the quantitative analysis of salicylic acid and related compounds by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

This compound is the deuterated analog of 2-Methoxybenzoic acid. Stable isotope-labeled compounds are the gold standard for use as internal standards in quantitative mass spectrometry-based assays. Due to its structural similarity to salicylic acid, 2-Methoxybenzoic acid is an effective internal standard, and its deuterated form, this compound, offers superior performance by co-eluting with the analyte and compensating for matrix effects and variations in sample preparation and instrument response. This application note details a robust method for the quantification of salicylic acid in biological matrices, a critical analysis in pharmacokinetic studies and clinical monitoring.

Application: Quantification of Salicylic Acid in Biological Matrices

This protocol outlines a method for the determination of salicylic acid in plasma using this compound as an internal standard. The method is sensitive, specific, and suitable for high-throughput analysis in a drug development setting.

Experimental Workflow

The overall experimental workflow for the quantification of salicylic acid using this compound as an internal standard is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_spike Spike with This compound (IS) plasma->is_spike precipitation Protein Precipitation (Acetonitrile) is_spike->precipitation centrifuge Centrifugation precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporation supernatant->dry_down reconstitute Reconstitution dry_down->reconstitute injection Inject Sample reconstitute->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MRM Mode) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) integration->calibration quantification Quantification of Salicylic Acid calibration->quantification

Figure 1: Experimental workflow for salicylic acid quantification.

Detailed Experimental Protocol

Materials and Reagents
  • Salicylic Acid (Reference Standard)

  • This compound (Internal Standard, IS)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade)

  • Control Human Plasma

Preparation of Stock and Working Solutions
  • Salicylic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of salicylic acid and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the salicylic acid stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards. Prepare a working solution of the internal standard at a concentration of 100 ng/mL in the same diluent.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the 100 ng/mL internal standard working solution (this compound).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These may require optimization for specific instrumentation.

Liquid Chromatography (LC) Parameters
ParameterRecommended Condition
LC System UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table 2
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Table 2: LC Gradient Program
Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05
Mass Spectrometry (MS) Parameters
ParameterRecommended Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Spray Voltage -4500 V
Temperature 500°C
Nebulizer Gas 50 psi
Heater Gas 50 psi
Curtain Gas 30 psi
Collision Gas Nitrogen
Detection Mode Multiple Reaction Monitoring (MRM)
Table 3: MRM Transitions and Parameters
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Salicylic Acid 137.093.0-22
This compound (IS) 154.1109.1-18

Note: The MRM transition for this compound is predicted based on the fragmentation of the non-labeled compound and the deuterated methoxy group. This may require optimization.

Data Analysis and Quantification

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of salicylic acid to the internal standard (this compound) against the nominal concentration of the calibration standards.

  • Regression: Use a weighted (1/x²) linear regression to fit the calibration curve.

  • Quantification: Determine the concentration of salicylic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Performance Characteristics (Representative Data)

The following table summarizes typical performance characteristics for a validated bioanalytical method for salicylic acid using a stable isotope-labeled internal standard.

Table 4: Method Validation Summary
ParameterTypical Performance
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 10 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)
Recovery > 85%
Matrix Effect Minimal and compensated by IS

Signaling Pathway Visualization

While this compound is an analytical tool and not directly involved in signaling pathways, it is used to quantify salicylic acid, a key metabolite of aspirin. Aspirin exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are central to the prostaglandin synthesis pathway.

signaling_pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Aspirin Aspirin (Acetylsalicylic Acid) Aspirin->COX1_COX2 Inhibition

Application Note: Quantification of 2-Methoxybenzoic Acid in Plasma for Pharmacokinetic Studies Using 2-Methoxybenzoic acid-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate determination of drug candidates and their metabolites in biological matrices is fundamental to pharmacokinetic (PK) research. This application note describes a robust and sensitive bioanalytical method for the quantification of 2-Methoxybenzoic acid in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, 2-Methoxybenzoic acid-d3, ensures high accuracy and precision, making it the gold standard for quantitative bioanalysis. Deuterated standards are chemically almost identical to the analyte, co-elute during chromatography, and thus effectively compensate for variability in sample preparation and instrument response.[1]

This document provides detailed protocols for sample preparation, LC-MS/MS analysis, and data processing, along with representative pharmacokinetic data to guide researchers in their drug development programs.

Physicochemical Properties

A summary of the physicochemical properties of 2-Methoxybenzoic acid is presented in Table 1.

Table 1: Physicochemical Properties of 2-Methoxybenzoic Acid

PropertyValueReference
Molecular FormulaC₈H₈O₃[2]
Molecular Weight152.15 g/mol [2]
Melting Point98-100 °C[3]
pKa4.09[4]
LogP1.59[2]
SolubilitySoluble in boiling water, organic solvents[2]

Pharmacokinetic Parameters

Table 2: Representative Pharmacokinetic Parameters of a Methoxybenzoic Acid Derivative in Rats

ParameterValueUnit
Cmax1301.57 ± 128.22ng/mL
Tmax1.5h
AUC(0-48h)8985.02 ± 229.54ng·h/mL
t₁/₂2.48h
Kel0.28L/h
(Data from a pharmacokinetic study of 2-hydroxy-4-methoxybenzoic acid in rats)[5]

Experimental Protocols

Materials and Reagents
  • 2-Methoxybenzoic acid (Analyte)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water, ultrapure

  • Control plasma (e.g., rat, human)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples and vortex to ensure homogeneity.

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Vortex for 30 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 3: LC-MS/MS Parameters

ParameterCondition
LC System
ColumnC18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient10% B to 90% B over 5 minutes, then re-equilibrate
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temp.400 °C
Cone Gas Flow50 L/h
Desolvation Gas Flow800 L/h
MRM Transitions
2-Methoxybenzoic acid153.1 > 92.0
This compound156.1 > 92.0

Note: MRM transitions should be optimized for the specific instrument used. The transition for 2-Methoxybenzoic acid is based on its known fragmentation pattern[2]. The transition for the d3-internal standard is inferred based on the loss of the deuterated methyl group.

Data Analysis and Interpretation

The concentration of 2-Methoxybenzoic acid in the plasma samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression analysis with a weighting factor of 1/x² is typically used. The pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) are then calculated from the concentration-time data using appropriate pharmacokinetic software.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing s1 Plasma Sample (100 µL) s2 Add Internal Standard (this compound) s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Centrifugation s3->s4 s5 Evaporation s4->s5 s6 Reconstitution s5->s6 a1 LC-MS/MS Analysis s6->a1 a2 Data Acquisition (MRM Mode) a1->a2 d1 Peak Integration a2->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3 d4 Pharmacokinetic Parameter Calculation d3->d4

Caption: Experimental workflow for pharmacokinetic analysis.

metabolic_pathway parent 2-Methoxybenzoic Acid metabolite1 2-Hydroxybenzoic Acid (Salicylic Acid) parent->metabolite1 O-Demethylation (CYP450) conjugate1 2-Hydroxybenzoic Acid Glucuronide metabolite1->conjugate1 Glucuronidation (UGT) conjugate2 2-Hydroxybenzoic Acid Glycine Conjugate metabolite1->conjugate2 Glycine Conjugation

Caption: Proposed metabolic pathway of 2-Methoxybenzoic acid.

References

Application Notes and Protocols for the Quantification of Analytes Using 2-Methoxybenzoic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of analytes in complex matrices is a cornerstone of research and development in the pharmaceutical and life sciences. The use of a stable isotope-labeled internal standard is widely recognized as the gold standard for quantitative analysis using mass spectrometry, as it effectively compensates for variations in sample preparation, chromatographic separation, and ionization efficiency. 2-Methoxybenzoic acid-d3, a deuterated analog of 2-methoxybenzoic acid (o-anisic acid), serves as an excellent internal standard for the quantification of various analytes, particularly salicylic acid and other related phenolic compounds. Its physicochemical properties closely mimic those of the target analytes, ensuring reliable and reproducible quantification.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in LC-MS/MS-based quantification of salicylic acid in biological matrices.

Analyte of Interest: Salicylic Acid

Salicylic acid is a key plant hormone and a primary active metabolite of acetylsalicylic acid (aspirin). Its quantification is crucial in plant biology, pharmacokinetics, and drug metabolism studies.

Experimental Protocols

This section details a comprehensive protocol for the quantification of salicylic acid in plasma using this compound as an internal standard.

Materials and Reagents
  • Salicylic Acid (analytical standard)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Human plasma (blank)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Pipettes

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve salicylic acid and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of salicylic acid by serially diluting the primary stock solution with methanol:water (1:1, v/v).

    • Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL by diluting the primary stock solution with methanol:water (1:1, v/v).

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the 100 ng/mL this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Conditions
ParameterSetting
HPLC System
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometer
Ionization ModeNegative Electrospray Ionization (ESI-)
Capillary Voltage-3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM Transitions
Salicylic Acid137.0 > 93.0
This compound154.1 > 109.1

Data Presentation

The following tables summarize the quantitative data obtained from the validation of the analytical method.

Table 1: Calibration Curve for Salicylic Acid
Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.061
100.123
500.615
1001.230
5006.152
100012.310
Linearity (r²) 0.9995
Table 2: Accuracy and Precision
QC LevelConcentration (ng/mL)Accuracy (%)Precision (%RSD)
LLOQ198.58.2
Low3102.16.5
Medium7597.84.1
High750101.53.5
Table 3: Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low391.295.8
High75093.598.2

Visualizations

The following diagrams illustrate the key workflows and concepts described in this application note.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is add_acn Add Cold Acetonitrile add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject hplc HPLC Separation (C18 Column) inject->hplc msms MS/MS Detection (ESI-) hplc->msms data Data Acquisition (MRM) msms->data ratio Calculate Peak Area Ratio (Analyte/IS) data->ratio calibration Compare to Calibration Curve ratio->calibration concentration Determine Analyte Concentration calibration->concentration

Caption: Experimental workflow for the quantification of salicylic acid.

G A_prep Sample Prep Variability A_ion Ionization Variability A_prep->A_ion IS_prep Sample Prep Variability A_detect Detection A_ion->A_detect IS_ion Ionization Variability ratio Signal Ratio (Analyte/IS) A_detect->ratio Analyte Signal IS_prep->IS_ion IS_detect Detection IS_ion->IS_detect IS_detect->ratio IS Signal final Final Concentration ratio->final Accurate Quantification

Caption: Principle of internal standard-based quantification.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of salicylic acid and other related analytes in complex biological matrices. The detailed protocol and validation data presented herein demonstrate the suitability of this approach for demanding research and development applications, ensuring high accuracy and precision. The provided workflows and diagrams offer a clear guide for the implementation of this methodology in the laboratory.

Troubleshooting & Optimization

Troubleshooting 2-Methoxybenzoic acid-d3 LC-MS signal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the LC-MS analysis of 2-Methoxybenzoic acid-d3.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor ions for this compound in ESI-MS?

In positive ion mode electrospray ionization (ESI+), the expected precursor ion is the protonated molecule, [M+H]⁺. For this compound (molecular weight ≈ 155.17 g/mol ), this would be at a mass-to-charge ratio (m/z) of approximately 156.2. In negative ion mode (ESI-), the expected precursor ion is the deprotonated molecule, [M-H]⁻, at an m/z of approximately 154.2. For acidic compounds, negative ionization mode often provides better sensitivity.[1]

Q2: What are the likely product ions for MS/MS fragmentation of this compound?

Based on the fragmentation of the non-deuterated analog, common neutral losses include the loss of a methyl group (•CH₃), water (H₂O), or carbon monoxide (CO). For the deuterated compound, fragmentation of the methoxy group would involve the loss of a deuterated methyl radical (•CD₃). A common fragmentation pathway for benzoic acids is the loss of CO₂ (44 Da) from the deprotonated precursor in negative mode.

Q3: My deuterated internal standard (this compound) has a slightly different retention time than the non-deuterated analyte. Is this normal?

Yes, a small shift in retention time between a deuterated internal standard and its non-deuterated analyte is a known phenomenon called the "chromatographic isotope effect." Typically, in reversed-phase chromatography, deuterated compounds may elute slightly earlier. If the peak shapes are good and the shift is consistent, it may not be an issue. However, significant separation can be problematic as the analyte and internal standard might experience different matrix effects, leading to inaccurate quantification. If co-elution is critical, chromatographic conditions may need to be adjusted.

Q4: I am observing a high background signal in my blank injections. What could be the cause?

High background noise can stem from several sources, including contaminated solvents, glassware, or plasticware. Ensure you are using high-purity, LC-MS grade solvents and meticulously clean all materials that come into contact with your samples. Carryover from previous injections can also be a cause, which may require optimizing your needle wash method or flushing the column.

Troubleshooting Guide

Issue 1: Weak or No Signal
Potential Cause Troubleshooting Steps
Incorrect MS Polarity 2-Methoxybenzoic acid is acidic and will likely ionize best in negative mode (ESI-). Verify you are acquiring data in the appropriate polarity. For confirmation, you can also check for a signal in positive mode.
Suboptimal Ionization The pH of the mobile phase is crucial for the ionization of acidic compounds. For ESI-, a slightly basic mobile phase can enhance deprotonation, but this may not be compatible with typical C18 columns. For ESI+, an acidic mobile phase (e.g., with 0.1% formic acid) is necessary to promote protonation.[1]
Poor Fragmentation Optimize the collision energy (CE) for your specific instrument. If the CE is too low, fragmentation will be inefficient. If it's too high, you may produce very low mass fragments outside your scan range.
Ion Suppression Co-eluting matrix components can suppress the ionization of your analyte. Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). You can also try diluting your sample or modifying the chromatography to separate the analyte from the interfering compounds.
Incorrect MRM Transitions Verify that the precursor and product ion m/z values are correct for this compound. Remember to account for the +3 Da mass shift from the deuterium atoms.
Instrument Issues Ensure the mass spectrometer is properly tuned and calibrated. Check for issues with the ion source, such as a dirty capillary or incorrect positioning.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Steps
Secondary Interactions Acidic analytes can interact with residual silanols on the silica-based stationary phase, causing peak tailing. Adding a small amount of a competing acid (e.g., 0.1% formic acid) to the mobile phase can help mitigate this.
Incompatible Injection Solvent If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. Ideally, dissolve your sample in the initial mobile phase or a weaker solvent.
Column Overload Injecting too much sample can lead to broad and tailing peaks. Try reducing the injection volume or sample concentration.
Column Contamination or Degradation A contaminated guard column or analytical column can cause peak splitting and tailing. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.
Extra-column Volume Excessive tubing length or improper fittings between the injector, column, and detector can lead to peak broadening. Ensure all connections are secure and use tubing with the appropriate inner diameter.

Quantitative Data Summary

The following table provides proposed Multiple Reaction Monitoring (MRM) transitions for the analysis of this compound. These values are predictive and should be optimized on your specific mass spectrometer.

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
This compoundNegative (ESI-)154.2109.1COOH
This compoundNegative (ESI-)154.2122.1CD₃OH
This compoundPositive (ESI+)156.2124.1CD₃OH
This compoundPositive (ESI+)156.291.1CO and CD₃OH

Experimental Protocol

This protocol provides a starting point for developing a robust LC-MS/MS method for this compound.

1. Sample Preparation (from Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound).

  • Vortex: Vortex the mixture for 1 minute.

  • Centrifuge: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Method

  • LC System: UHPLC system

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), Negative Mode

  • Ion Source Parameters:

    • Capillary Voltage: -3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Visualizations

Troubleshooting_Workflow start Weak or No LC-MS Signal check_ms Check MS Settings start->check_ms check_lc Check LC Conditions start->check_lc check_sample Check Sample Prep start->check_sample polarity Correct Polarity? (e.g., ESI-) check_ms->polarity mobile_phase Optimal Mobile Phase pH? check_lc->mobile_phase ion_suppression Assess Ion Suppression check_sample->ion_suppression mrm Correct MRM Transitions? polarity->mrm Yes resolve_ms Optimize Source/Tune MS polarity->resolve_ms No tune Instrument Tuned? mrm->tune Yes resolve_mrm Verify & Optimize MRMs mrm->resolve_mrm No tune->resolve_ms No success Signal Restored tune->success Yes column_health Column Healthy? mobile_phase->column_health Yes resolve_lc Optimize Mobile Phase/Gradient mobile_phase->resolve_lc No resolve_column Flush or Replace Column column_health->resolve_column No column_health->success Yes recovery Check Extraction Recovery ion_suppression->recovery resolve_sample Improve Sample Cleanup (SPE/LLE) ion_suppression->resolve_sample High Suppression recovery->resolve_sample Low Recovery recovery->success OK resolve_ms->tune resolve_mrm->success resolve_lc->success resolve_column->success resolve_sample->success

Caption: Troubleshooting workflow for weak or no LC-MS signal.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifuge ppt->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject Sample reconstitute->inject lc_sep UHPLC Separation (C18 Column) inject->lc_sep ms_detect MS/MS Detection (ESI-, MRM) lc_sep->ms_detect data_proc Data Processing ms_detect->data_proc

References

Technical Support Center: Optimizing 2-Methoxybenzoic acid-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal use of 2-Methoxybenzoic acid-d3 as an internal standard in quantitative analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound as an internal standard (IS)?

An internal standard is a known amount of a compound added to all samples, calibrators, and quality controls in an analytical run.[1][2] Its purpose is to correct for variability throughout the entire analytical process, including sample preparation, injection volume, chromatography, and mass spectrometry ionization.[1][3] this compound, as a stable isotope-labeled (SIL) version of the analyte 2-Methoxybenzoic acid, is considered the "gold standard."[4][5] It has nearly identical chemical and physical properties to the unlabeled analyte, ensuring it behaves similarly during extraction and chromatography.[5][6] This allows it to effectively compensate for variations like extraction recovery and matrix effects, leading to significantly improved accuracy and precision in quantification.[3][7]

Q2: What are the critical quality attributes for a deuterated internal standard like this compound?

The ideal deuterated internal standard should possess high chemical and isotopic purity.[8][9]

  • Chemical Purity: Should be greater than 99% to avoid interference from other compounds.[8]

  • Isotopic Purity: The presence of the unlabeled analyte (2-Methoxybenzoic acid) as an impurity can artificially inflate the analyte's signal, particularly at the lower limit of quantification (LLOQ).[8][9]

  • Label Stability: The deuterium atoms in this compound are on the methoxy group, which is generally a stable position. However, it is crucial to avoid extreme pH and high-temperature conditions during sample preparation and storage, as these can potentially lead to isotopic exchange (loss of deuterium for hydrogen).[8][10]

Q3: What is a good starting concentration for this compound?

There are no strict regulatory guidelines for the concentration of an internal standard.[6] A common and effective starting point is to use a concentration that produces a signal intensity in the mid-range of the calibration curve for the analyte.[6] Another approach is to select a concentration that yields a response similar to that of the analyte at a key level, such as the midpoint or the lower limit of quantification (LLOQ).[6] The goal is to have a stable and robust IS signal across the entire analytical run without causing detector saturation.[3]

Q4: Can the deuterated internal standard have a different retention time than the analyte?

Yes, it is a known phenomenon for deuterated compounds to have slightly different chromatographic retention times compared to their non-deuterated counterparts, often eluting slightly earlier in reversed-phase chromatography.[9][11] This is known as the "isotope effect."[9] If this time shift is significant, the analyte and the internal standard may be affected differently by matrix components, which can compromise the IS's ability to compensate for matrix effects accurately.[9][11]

Troubleshooting Guides

Issue 1: High Variability in the Internal Standard Signal Across an Analytical Run

  • Question: My this compound peak area is inconsistent across my samples, standards, and QCs. What could be the cause?

  • Answer: Inconsistent internal standard response is a common issue that can compromise the accuracy of your results. The acceptable variability can depend on specific assay requirements, but a coefficient of variation (%CV) of ≤15% for calibrators and QCs is a general target.[12] Key areas to investigate include:

    • Inconsistent Pipetting: Inaccurate addition of the internal standard solution is a primary cause of variability. Ensure pipettes are calibrated and that your technique is consistent for all samples.[12]

    • Sample Preparation Issues: Inconsistencies during extraction or sample processing steps can lead to variable recovery of the internal standard.

    • Matrix Effects: Different biological matrices (e.g., plasma from different individuals) can cause variable ion suppression or enhancement, affecting the IS signal.[12] A post-extraction spike experiment can help diagnose this.[3]

    • Instrument Instability: Issues with the autosampler, pump, or ion source can lead to inconsistent injection volumes or ionization efficiency.[12] Perform system suitability tests to check for injection precision and detector stability.[3]

Issue 2: Non-Linear Calibration Curve

  • Question: My calibration curve for the analyte is non-linear, especially at the higher concentration levels. Can the internal standard concentration be the cause?

  • Answer: Yes, an inappropriate internal standard concentration can lead to non-linearity.

    • Disproportionate Analyte/IS Ratio: A large difference between the analyte and internal standard signals can reduce precision. If the IS signal is too low compared to the upper limit of quantification (ULOQ), the ratio can become less reliable. Conversely, an excessively high IS concentration can lead to "cross-talk" or detector saturation.[6]

    • Analyte Saturation: At high concentrations, the analyte signal itself may be saturating the detector. In some cases, a high concentration of a co-eluting internal standard can competitively suppress the analyte ionization, paradoxically improving linearity.[13]

    • Cross-Contamination: Ensure the internal standard solution is not significantly contaminated with the unlabeled analyte, which can affect linearity, especially at the low end of the curve.[13]

    • Solution: A common recommendation is to use an internal standard concentration that produces a signal intensity approximately 50% of that of the highest calibration standard.[3] Experiment with different IS concentrations to find the one that provides the best linearity (R² value closest to 1.0).[3]

Issue 3: Poor Signal-to-Noise (S/N) Ratio for the Internal Standard

  • Question: The peak for this compound is very noisy and has a low signal-to-noise ratio. How can I improve this?

  • Answer: A poor S/N ratio can compromise the limit of quantification and the overall robustness of the assay.[14] To troubleshoot, consider the following:

    • Verify Standard Integrity: Ensure the this compound standard has not degraded. Prepare a fresh stock solution and re-evaluate.[11]

    • Increase Concentration: The concentration of the internal standard may simply be too low to produce a robust signal. Try increasing the concentration.[11]

    • Optimize Mass Spectrometer Parameters: The ion source parameters (e.g., capillary voltage, source temperature) and MS/MS parameters (e.g., collision energy) may not be optimal for the deuterated compound. Perform a direct infusion of the IS solution to optimize these parameters specifically for this compound.[11]

    • Check for Ion Suppression: Matrix components can significantly suppress the IS signal. Review your sample cleanup procedures to see if they can be improved to remove more interfering substances.[11]

Experimental Protocols

Protocol 1: Systematic Optimization of Internal Standard Concentration

This protocol provides a systematic approach to selecting an optimal concentration for this compound.

  • Prepare Stock Solutions:

    • Prepare a 1 mg/mL stock solution of the analyte (2-Methoxybenzoic acid) in a suitable solvent (e.g., methanol).

    • Prepare a 1 mg/mL stock solution of the internal standard (this compound) in the same solvent.[6]

  • Prepare Calibration and QC Samples:

    • Prepare a series of at least 7-8 calibration standards by serial dilution to cover the expected analytical range.[3]

    • Prepare quality control (QC) samples at low, medium, and high concentrations within this range.[6]

  • Prepare a Range of IS Spiking Solutions:

    • Prepare 3 to 5 different working concentrations of this compound. A good starting point is to have concentrations that bracket the mid-point of the analyte's expected concentration range.[3] For example, if your calibration curve is 1-1000 ng/mL, you might test IS concentrations of 50 ng/mL, 100 ng/mL, and 250 ng/mL.

  • Sample Preparation and Analysis:

    • Divide your set of calibration standards and QC samples into three groups.

    • Spike each group with one of the different IS working concentrations.

    • Process all samples using your established extraction procedure.

    • Analyze all prepared samples by LC-MS/MS.[3]

  • Data Evaluation:

    • For each IS concentration tested, construct a calibration curve by plotting the peak area ratio (analyte area / IS area) against the analyte concentration.

    • Calculate the linearity (R²) of each curve.

    • Determine the concentration of the QC samples against their respective calibration curves and calculate the accuracy (%Bias) and precision (%CV) for each level.[6]

    • Choose the IS concentration that provides the best combination of linearity, accuracy, and precision across the entire analytical range, while also ensuring a stable IS peak area.[3]

Protocol 2: Assessment of Matrix Effects

This protocol is designed to determine if the sample matrix is impacting the ionization of the analyte and internal standard.

  • Materials:

    • Blank biological matrix (e.g., plasma, urine) from at least six different sources.[12]

    • Analyte and internal standard stock solutions.

  • Methodology:

    • Set 1 (Neat Solution): Prepare a solution of the analyte and internal standard in the final reconstitution solvent at a representative concentration (e.g., a mid-range QC).

    • Set 2 (Post-Extraction Spike): Extract the six different blank matrix samples first. Then, spike the extracted, dried, and reconstituted samples with the analyte and internal standard to the same final concentration as Set 1.

    • Analyze all samples from both sets.

  • Data Interpretation:

    • Calculate the Matrix Factor (MF) for each of the six matrix sources: MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution).

    • Calculate the IS-Normalized MF: (MF of Analyte) / (MF of Internal Standard).

    • If the %CV of the IS-normalized MF across the six matrix sources is ≤ 15%, the internal standard is adequately compensating for the matrix effects.[12] If the %CV is > 15%, it indicates that the analyte and IS are affected differently by the matrix, and improvements to sample cleanup or chromatography may be necessary.[12]

Data Presentation

Table 1: Hypothetical Data for Optimizing this compound Concentration

IS ConcentrationQC LevelAccuracy (% Bias)Precision (%CV)Calibration Curve R²IS Peak Area %CV (across run)
50 ng/mL Low QC-12.5%13.8%0.998525.1%
Mid QC-8.2%9.5%
High QC-5.1%6.2%
100 ng/mL Low QC+2.1% 6.5% 0.9996 9.8%
Mid QC-1.5% 4.2%
High QC+0.8% 3.1%
250 ng/mL Low QC+18.2%16.5%0.997211.2%
Mid QC+9.8%11.3%
High QC+6.5%8.9%

Visualizations

G start_node start_node process_node process_node decision_node decision_node end_node end_node prep Prepare Analyte Standards & QCs (Full Range) prep_is Prepare 3-5 IS Working Solutions (e.g., Low, Med, High Conc.) prep->prep_is spike Spike Calibrators & QCs with each IS Concentration prep_is->spike analyze Analyze All Samples by LC-MS/MS spike->analyze process_data Process Data for each IS Conc. Set: - Calculate Peak Area Ratios - Construct Calibration Curves analyze->process_data evaluate Evaluate Performance: - Linearity (R²) - Accuracy (%Bias) - Precision (%CV) - IS Signal Stability process_data->evaluate optimal Select IS Concentration with Best Overall Performance evaluate->optimal

Workflow for optimizing internal standard concentration.

G start_node start_node process_node process_node decision_node decision_node solution_node solution_node start Issue Identified: Inaccurate or Imprecise Results is_signal Check IS Peak Area Variability (%CV) start->is_signal is_stable IS Signal Stable (%CV < 15%)? is_signal->is_stable pipetting Verify Pipetting & IS Addition is_stable->pipetting No linearity Check Calibration Curve Linearity (R²) is_stable->linearity Yes matrix_effects Investigate Matrix Effects pipetting->matrix_effects instrument_check Check Instrument Stability matrix_effects->instrument_check is_linear Curve Linear? linearity->is_linear adjust_is_conc Adjust IS Concentration (e.g., to 50% of ULOQ response) is_linear->adjust_is_conc No sn_ratio Check IS Signal-to-Noise is_linear->sn_ratio Yes check_purity Check IS Purity for Unlabeled Analyte adjust_is_conc->check_purity is_sn_ok S/N Ratio > 10? sn_ratio->is_sn_ok increase_is_conc Increase IS Concentration is_sn_ok->increase_is_conc No optimize_ms Optimize MS Parameters (Source/Collision Energy) increase_is_conc->optimize_ms

Troubleshooting logic for internal standard-related issues.

References

Technical Support Center: Troubleshooting 2-Methoxybenzoic acid-d3 Peak Shape Issues in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 2-Methoxybenzoic acid-d3. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common peak shape issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific peak shape problems in a question-and-answer format, providing potential causes and recommended solutions.

Q1: Why is my this compound peak tailing?

Peak tailing, characterized by an asymmetry factor > 1.2, is a common issue when analyzing acidic compounds like this compound.

Possible Causes:

  • Secondary Silanol Interactions: The acidic analyte can interact with residual silanol groups on the silica-based stationary phase of the column. This is a very common cause of tailing for acidic and basic compounds.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of 2-Methoxybenzoic acid (approximately 4), both ionized and non-ionized forms of the analyte will be present, which can lead to peak tailing.[1]

  • Column Contamination: Accumulation of strongly retained compounds from previous injections can create active sites that cause tailing.

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion, including tailing.[2]

Troubleshooting Solutions:

  • Adjust Mobile Phase pH: Lower the pH of the mobile phase to at least 1.5-2 pH units below the pKa of 2-Methoxybenzoic acid. A pH of around 2.5-3.0 is often a good starting point to ensure the analyte is in its neutral, un-ionized form.[3] This can be achieved by adding a small amount of an acidifier like formic acid or phosphoric acid to the aqueous portion of the mobile phase.

  • Use an End-Capped Column: Employ a high-quality, end-capped C18 column. End-capping deactivates most of the residual silanol groups, minimizing secondary interactions.[3]

  • Column Flushing: If contamination is suspected, flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns).

  • Reduce Sample Concentration: Dilute the sample or reduce the injection volume to avoid column overload.[2]

Q2: My this compound peak is fronting. What are the likely causes and solutions?

Peak fronting, where the front of the peak is less steep than the tail, is less common than tailing but can still occur.

Possible Causes:

  • Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent with a significantly higher elution strength than the mobile phase, the analyte can travel through the initial part of the column too quickly, resulting in a fronting peak.

  • Column Overloading: While often associated with tailing, severe overloading can sometimes manifest as fronting.

  • Poorly Packed Column or Column Collapse: Physical degradation of the column bed can lead to uneven flow and peak fronting.

Troubleshooting Solutions:

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is necessary for solubility, use the smallest possible amount and try to dilute the sample with the mobile phase before injection.

  • Reduce Injection Volume/Concentration: This will help to rule out column overload as the cause.

  • Column Replacement: If the problem persists and you suspect physical damage to the column, replacement is the best solution.

Q3: I am observing split peaks for this compound. How can I resolve this?

Split peaks can be a frustrating issue, indicating a problem with the sample introduction or the column itself.

Possible Causes:

  • Partially Blocked Column Frit: Debris from the sample or the HPLC system can partially block the inlet frit of the column, causing the sample to be introduced unevenly.

  • Column Void or Channeling: A void at the head of the column or channeling within the packed bed can cause the sample to travel through different paths, resulting in a split peak.

  • Sample Solvent/Mobile Phase Mismatch: A significant mismatch in solvent strength or pH between the sample and the mobile phase can cause peak splitting.

  • Co-elution with an Interfering Compound: It's possible that another compound in the sample is eluting at a very similar retention time.

Troubleshooting Solutions:

  • Backflush the Column: Reversing the column and flushing it to waste may dislodge particulate matter from the inlet frit.

  • Use a Guard Column: A guard column can protect the analytical column from particulates and strongly retained sample components.

  • Ensure Solvent Compatibility: Prepare the sample in the mobile phase whenever feasible.

  • Check for Co-elution: If possible, analyze a pure standard of this compound to confirm that the splitting is not due to a co-eluting impurity.

Data Presentation

The following tables summarize the impact of key chromatographic parameters on the analysis of benzoic acid derivatives.

Table 1: Effect of Mobile Phase pH on Retention Time and Peak Shape of Benzoic Acid Derivatives (Illustrative Data)

Mobile Phase pHAnalyte StateExpected Retention TimeExpected Peak Shape
2.5Predominantly Non-ionizedLongerSymmetrical
4.0 (near pKa)Mix of Ionized and Non-ionizedShorter and potentially variableBroader, possibly tailing or split
7.0Predominantly IonizedShortestMay exhibit tailing due to interactions with the stationary phase

Table 2: Typical Chromatographic Performance Data for Benzoic Acid Derivatives on a C18 Column

CompoundRetention Time (min)Tailing Factor (As)
p-Hydroxybenzoic acid~ 3.51.1
Benzoic Acid~ 4.81.2
2-Methoxybenzoic acid (Expected to be in a similar range, dependent on exact conditions)(Aim for < 1.5 for good symmetry)
Salicylic Acid~ 5.91.1

Note: These are approximate values and will vary depending on the specific column, instrument, and mobile phase composition.

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of this compound, adapted from established methods for similar compounds.

Protocol 1: Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolve the standard in a suitable solvent such as methanol or a 50:50 mixture of acetonitrile and water.

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Bring the solution to volume with the same solvent and mix thoroughly.

  • Working Standard Solution (e.g., 10-100 µg/mL): Prepare a series of working standards by diluting the stock solution with the mobile phase to fall within the expected linear range of the instrument.

  • Filter all standard and sample solutions through a 0.45 µm syringe filter before injection.

Protocol 2: HPLC Method Parameters
  • HPLC System: A standard HPLC system with a UV or Mass Spectrometric (MS) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), preferably with end-capping.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Program (for method development and analysis of complex samples):

    • Start with a lower percentage of Mobile Phase B (e.g., 30%) and gradually increase to elute the compound. A typical gradient could be 30-90% B over 15 minutes.

  • Isocratic Elution (for routine analysis once optimal conditions are determined):

    • A fixed ratio of Mobile Phase A and B (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm or appropriate MS settings for the deuterated compound.

Mandatory Visualization

The following diagrams illustrate logical workflows for troubleshooting peak shape issues.

Troubleshooting_Peak_Tailing start Peak Tailing Observed (Asymmetry > 1.2) check_pH Is Mobile Phase pH ~2 units below pKa? start->check_pH adjust_pH Adjust Mobile Phase pH (e.g., to 2.5-3.0 with acid) check_pH->adjust_pH No check_column Using an End-Capped Column? check_pH->check_column Yes adjust_pH->check_column use_endcapped Switch to an End-Capped Column check_column->use_endcapped No check_overload Is Sample Concentration High? check_column->check_overload Yes use_endcapped->check_overload dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes check_contamination Suspect Column Contamination? check_overload->check_contamination No dilute_sample->check_contamination flush_column Flush Column with Strong Solvent check_contamination->flush_column Yes good_peak Symmetrical Peak check_contamination->good_peak No flush_column->good_peak

Troubleshooting workflow for peak tailing.

Troubleshooting_Peak_Fronting_Splitting start Peak Fronting or Splitting Observed check_solvent Is Sample Solvent Stronger than Mobile Phase? start->check_solvent change_solvent Dissolve Sample in Mobile Phase or Weaker Solvent check_solvent->change_solvent Yes check_frit_void Suspect Blocked Frit or Column Void? check_solvent->check_frit_void No change_solvent->check_frit_void backflush Backflush Column Use Guard Column check_frit_void->backflush Yes check_coelution Possibility of Co-elution? check_frit_void->check_coelution No backflush->check_coelution run_standard Inject Pure Standard to Confirm check_coelution->run_standard Yes replace_column If problem persists, replace column check_coelution->replace_column No good_peak Good Peak Shape run_standard->good_peak replace_column->good_peak

Troubleshooting for peak fronting and splitting.

References

Technical Support Center: 2-Methoxybenzoic acid-d3 Ion Suppression Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression effects when using 2-Methoxybenzoic acid-d3 in liquid chromatography-mass spectrometry (LC-MS) analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when using this compound?

A1: Ion suppression is a phenomenon observed in LC-MS where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of other co-eluting compounds in the sample matrix.[1] This reduction in ionization leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of the analytical method.[1][2] While this compound is a stable isotope-labeled internal standard (SIL-IS) designed to co-elute with and experience similar ion suppression as its unlabeled counterpart, significant suppression can still result in a loss of sensitivity for both compounds.

Q2: What are the common causes of ion suppression in complex biological matrices?

A2: Ion suppression in complex matrices like plasma, serum, or urine is often caused by:

  • Endogenous Compounds: High concentrations of naturally occurring molecules within the biological sample, such as phospholipids, salts, and proteins, can compete with the analyte for ionization.[3]

  • Exogenous Substances: Contaminants introduced during sample collection, storage, or preparation, like plasticizers from tubes or solvents, can also interfere with ionization.[1][2]

  • Mobile Phase Additives: Certain additives used in the mobile phase, such as trifluoroacetic acid (TFA), can cause signal suppression.[1]

  • High Analyte Concentration: At high concentrations, the analyte itself can lead to a non-linear response and saturation of the detector, which can be perceived as suppression.[1][2]

Q3: How can I determine if ion suppression is affecting my analysis of this compound?

A3: A widely used method to identify and assess ion suppression is the post-column infusion experiment .[4] This technique involves infusing a constant flow of a solution containing this compound into the LC eluent after the analytical column while injecting a blank matrix extract. A decrease in the constant baseline signal of this compound indicates the retention times at which co-eluting matrix components are causing ion suppression.

Troubleshooting Guides

Problem 1: Low signal intensity for both 2-Methoxybenzoic acid and its d3-labeled internal standard.

  • Possible Cause: Significant matrix effects are suppressing the ionization of both the analyte and the internal standard.

  • Troubleshooting Steps:

    • Improve Sample Preparation: Employ more rigorous sample cleanup techniques to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing phospholipids and other interferences than simple protein precipitation.

    • Optimize Chromatography: Adjust the chromatographic conditions to better separate the analyte from the interfering components. This can include modifying the mobile phase composition, changing the gradient, or using a different type of analytical column.

    • Dilute the Sample: Reducing the concentration of the matrix by diluting the sample can alleviate ion suppression.[1] However, this may also decrease the analyte signal, so a balance must be found.

Problem 2: Inconsistent and irreproducible results for quality control (QC) samples.

  • Possible Cause: Variable ion suppression across different samples or batches.

  • Troubleshooting Steps:

    • Utilize Matrix-Matched Calibrators and QCs: Prepare all calibration standards and quality control samples in the same biological matrix as the unknown samples. This helps to ensure that the degree of ion suppression is consistent across all samples, allowing the internal standard to effectively compensate for the effect.

    • Ensure Proper Internal Standard Use: As a SIL-IS, this compound should co-elute with the unlabeled analyte and experience the same degree of ion suppression, allowing for accurate quantification based on the consistent ratio of the analyte to the internal standard. Verify that the internal standard is being added at a consistent concentration to all samples.

    • Investigate Sample Collection and Handling: Inconsistencies in sample collection, storage, or handling can introduce variability in the sample matrix and the extent of ion suppression.

Quantitative Data Summary

Sample Preparation MethodAnalyte Peak Area (in blank matrix)Analyte Peak Area (in solvent)Signal Suppression (%)
Protein Precipitation50,000200,00075%
Liquid-Liquid Extraction120,000200,00040%
Solid-Phase Extraction180,000200,00010%

This table demonstrates that more advanced sample preparation techniques like LLE and SPE can significantly reduce ion suppression compared to a simple protein precipitation method.

Experimental Protocols

Protocol: Post-Column Infusion Experiment to Detect Ion Suppression

  • System Setup:

    • Configure the LC-MS system for the analysis of this compound.

    • Use a T-connector to introduce a constant flow of a standard solution of this compound (e.g., 100 ng/mL in 50:50 acetonitrile:water) into the LC eluent flow path between the analytical column and the mass spectrometer ion source. A syringe pump is typically used for this infusion.

  • Procedure:

    • Begin the infusion of the this compound solution and allow the signal to stabilize, establishing a constant baseline.

    • Inject a blank sample extract (from the same matrix as the study samples) onto the LC column.

    • Monitor the signal of this compound throughout the chromatographic run.

  • Interpretation:

    • A stable baseline indicates no significant ion suppression at that retention time.

    • A dip or decrease in the baseline signal indicates the presence of co-eluting matrix components that are causing ion suppression. The retention time of the dip corresponds to the elution time of the interfering species.

Visualizations

IonSuppressionMechanism cluster_source Ion Source cluster_detector Mass Spectrometer Analyte Analyte Droplet ESI Droplet Analyte->Droplet Matrix_Components Co-eluting Matrix Components Matrix_Components->Droplet Reduced_Signal Reduced Analyte Signal Droplet->Reduced_Signal Competition for ionization

Caption: Mechanism of Ion Suppression in the ESI Source.

TroubleshootingWorkflow Start Low/Inconsistent Signal Observed Check_IS Verify Internal Standard Addition Start->Check_IS Improve_Cleanup Enhance Sample Preparation (SPE/LLE) Check_IS->Improve_Cleanup Optimize_LC Optimize Chromatography Improve_Cleanup->Optimize_LC Dilute Dilute Sample Optimize_LC->Dilute Re-evaluate Issue Resolved? Dilute->Re-evaluate End Analysis Complete Re-evaluate->End Yes Consult Consult Senior Scientist Re-evaluate->Consult No

References

Technical Support Center: 2-Methoxybenzoic acid-d3 Matrix Effects in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects encountered when using 2-Methoxybenzoic acid-d3 as an internal standard in the analysis of biological samples by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of LC-MS analysis of biological samples?

A1: In LC-MS analysis, the "matrix" refers to all the components within a biological sample (e.g., plasma, urine, tissue homogenate) other than the analyte of interest and its internal standard. A matrix effect is the alteration of the ionization efficiency of the analyte and internal standard by these co-eluting matrix components in the mass spectrometer's ion source.[1] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can compromise the accuracy, precision, and sensitivity of quantitative results.[2]

Q2: Why is a stable isotope-labeled internal standard like this compound used to combat matrix effects?

A2: Stable isotope-labeled (SIL) internal standards are considered the gold standard for compensating for matrix effects in LC-MS analysis.[3][4] Because this compound is chemically identical to the non-labeled analyte (2-Methoxybenzoic acid), it co-elutes chromatographically and experiences nearly identical ionization suppression or enhancement.[3] This allows for the analyte-to-internal standard peak area ratio to remain consistent, even in the presence of matrix effects, leading to more accurate and precise quantification.

Q3: What are the common causes of matrix effects in biological samples?

A3: Matrix effects are primarily caused by co-eluting endogenous or exogenous substances from the biological sample. Common culprits include:

  • Phospholipids: Abundant in plasma and tissue samples, they are a major cause of ion suppression in electrospray ionization (ESI).[5][6]

  • Salts and Buffers: High concentrations of salts can alter the droplet surface tension and evaporation characteristics in the ESI source, leading to signal suppression.[7]

  • Proteins and Peptides: Although largely removed during sample preparation, residual proteins and peptides can still cause interference.[7]

  • Other Endogenous Molecules: Lipids, sugars, and other small molecules can co-elute with the analyte.[7]

  • Exogenous Substances: Anticoagulants, dosing vehicles, and co-administered drugs can also contribute to matrix effects.[8]

Q4: I'm still seeing variability in my results even with this compound as an internal standard. What could be the issue?

A4: While this compound is an excellent internal standard, significant matrix effects can still pose challenges. Potential issues include:

  • Differential Matrix Effects: In rare cases, the analyte and the SIL internal standard may not experience the exact same degree of ion suppression or enhancement, especially if there is a slight chromatographic separation due to the deuterium isotope effect.[9]

  • Extreme Ion Suppression: If the matrix effect is severe, the signal for both the analyte and the internal standard may be suppressed to a point where sensitivity and reproducibility are compromised.

  • Sample-to-Sample Variability: The composition of the biological matrix can vary between different subjects or sample lots, leading to inconsistent matrix effects.[10]

Troubleshooting Guides

Problem 1: Significant Ion Suppression or Enhancement Observed

Symptoms:

  • Low peak intensity for both 2-Methoxybenzoic acid and its d3-labeled internal standard.

  • Inconsistent peak areas for the internal standard across different samples.

  • Poor reproducibility between replicate injections of the same sample.

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat severe matrix effects is to remove interfering components before analysis.

    • Protein Precipitation (PPT): While simple, it may not be sufficient to remove phospholipids.

    • Liquid-Liquid Extraction (LLE): Can offer better cleanup by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind. Experiment with different pH and solvent polarities.

    • Solid-Phase Extraction (SPE): Provides a more selective cleanup. Consider using a mixed-mode or phospholipid removal SPE plate or cartridge.[5]

  • Improve Chromatographic Separation:

    • Modify the Gradient: A longer, shallower gradient can help to resolve the analyte and internal standard from co-eluting matrix components.

    • Change the Column Chemistry: If using a standard C18 column, consider a column with a different selectivity (e.g., phenyl-hexyl, biphenyl) to alter the elution profile of interferences.

    • Divert the Flow: Use a divert valve to send the highly polar, early-eluting matrix components to waste instead of the mass spectrometer.[10]

  • Dilute the Sample: If sensitivity allows, diluting the final sample extract can reduce the concentration of matrix components entering the ion source.[10]

Problem 2: Internal Standard Does Not Adequately Compensate for Matrix Effects

Symptoms:

  • High variability in the analyte/internal standard area ratio for quality control samples.

  • Calibration curves are non-linear or have poor correlation coefficients.

Troubleshooting Steps:

  • Verify Co-elution:

    • Overlay the chromatograms of 2-Methoxybenzoic acid and this compound. Due to the deuterium isotope effect, the d3 version may elute slightly earlier. Ensure this separation is minimal and does not lead to differential ion suppression.

  • Quantify the Matrix Effect:

    • Perform a post-extraction spike experiment (see Experimental Protocols) to determine the matrix factor (MF) for both the analyte and the internal standard. The IS-normalized MF should be close to 1.0.[8]

  • Matrix-Matched Calibration:

    • Prepare calibration standards in an extract of a blank biological matrix to mimic the matrix effects seen in the unknown samples.[4]

Quantitative Data Summary

The following tables present illustrative data on how to evaluate matrix effects for 2-Methoxybenzoic acid. Actual values will be method- and matrix-dependent.

Table 1: Illustrative Matrix Factor (MF) and Recovery Data

ParameterLot 1Lot 2Lot 3Mean%RSD
Recovery (%)
2-Methoxybenzoic acid85.287.184.585.61.5
This compound86.188.085.386.51.6
Matrix Factor (MF)
2-Methoxybenzoic acid0.880.920.850.884.0
This compound0.890.930.860.894.0
IS-Normalized MF 0.990.990.990.990.0

Ideally, the absolute MF should be between 0.75 and 1.25, and the IS-normalized MF should be close to 1.0.[8]

Experimental Protocols

Protocol 1: Post-Extraction Spike Experiment to Quantify Matrix Factor (MF)

Objective: To quantitatively assess the degree of ion suppression or enhancement.

Methodology:

  • Set A (Analyte in Neat Solution): Prepare a standard solution of 2-Methoxybenzoic acid and this compound in the final mobile phase composition at a known concentration.

  • Set B (Analyte in Post-Extraction Matrix): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. After the final extraction step, spike the extract with the analytes to the same final concentration as in Set A.

  • Set C (Blank Matrix): Extract the blank biological matrix without spiking any analyte or internal standard.

  • Analysis: Analyze all three sets of samples by LC-MS.

  • Calculation:

    • Matrix Factor (MF) = (Peak Area in Set B - Peak Area in Set C) / Peak Area in Set A

    • IS-Normalized MF = MF of Analyte / MF of Internal Standard

Protocol 2: Post-Column Infusion Experiment for Qualitative Assessment

Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.

Methodology:

  • Set up the LC-MS system with the analytical column.

  • Prepare a solution of 2-Methoxybenzoic acid in the mobile phase at a concentration that provides a stable and moderate signal.

  • Using a syringe pump and a T-connector, continuously infuse this solution into the eluent stream between the analytical column and the mass spectrometer's ion source.

  • Allow the signal to stabilize to a constant baseline.

  • Inject an extracted blank matrix sample.

  • Monitor the signal of 2-Methoxybenzoic acid. Any significant dip in the baseline indicates a region of ion suppression, while a rise indicates ion enhancement.

Visualizations

cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Processing BiologicalSample Biological Sample (Plasma, Urine, etc.) AddIS Add 2-Methoxybenzoic acid-d3 (IS) BiologicalSample->AddIS ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) AddIS->ProteinPrecipitation Centrifuge Centrifugation ProteinPrecipitation->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Injection LC Injection Reconstitute->LC_Injection Chromatography Chromatographic Separation LC_Injection->Chromatography MassSpec Mass Spectrometry Detection (MRM) Chromatography->MassSpec Integration Peak Integration MassSpec->Integration RatioCalculation Calculate Analyte/IS Area Ratio Integration->RatioCalculation Quantification Quantification using Calibration Curve RatioCalculation->Quantification cluster_0 Causes cluster_1 Mechanism cluster_2 Effect Phospholipids Phospholipids CoElution Co-elution with Analyte + IS Phospholipids->CoElution Salts Salts Salts->CoElution Proteins Proteins/Peptides Proteins->CoElution Other Other Endogenous/ Exogenous Species Other->CoElution Ionization Interference at ESI Source CoElution->Ionization MatrixEffect Matrix Effect Ionization->MatrixEffect Start Problem: Inaccurate or Imprecise Results CheckIS Is IS signal stable across samples? Start->CheckIS Yes1 Yes CheckIS->Yes1 Yes No1 No CheckIS->No1 No CheckChromatography Is Analyte/IS ratio consistent in QCs? Yes1->CheckChromatography ImproveSamplePrep Improve Sample Prep (LLE, SPE) No1->ImproveSamplePrep DiluteSample Dilute Sample ImproveSamplePrep->DiluteSample Yes2 Yes CheckChromatography->Yes2 Yes No2 No CheckChromatography->No2 No MethodOK Method is likely robust Yes2->MethodOK OptimizeChromatography Optimize Chromatography (Gradient, Column) No2->OptimizeChromatography MatrixMatchedCal Use Matrix-Matched Calibration OptimizeChromatography->MatrixMatchedCal

References

Improving 2-Methoxybenzoic acid-d3 recovery in sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methoxybenzoic acid-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize sample preparation and improve analyte recovery.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary use in experiments?

A1: this compound is the deuterated form of 2-Methoxybenzoic acid. It is commonly used as a stable isotope-labeled internal standard (SIL-IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[1][2] An internal standard is a known quantity of a reference compound added to samples to account for variability during the analytical process, including sample preparation, injection, and detection.[1][3] Using a SIL-IS like this compound helps to improve the accuracy, precision, and reliability of the quantification of the non-labeled analyte.[3]

Q2: What are the most common causes of low recovery for this compound?

A2: Low recovery of this compound can typically be attributed to several factors during sample preparation:

  • Sub-optimal Extraction Conditions: The chosen extraction method, whether Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), may not be optimized. This includes the use of an inappropriate solvent, incorrect pH, or unsuitable sorbent material.[4][5][6]

  • Analyte Instability: The compound may degrade due to exposure to harsh pH conditions, high temperatures during evaporation, or light.[4][5]

  • Matrix Effects: Components in the sample matrix can interfere with the ionization of the analyte in the mass spectrometer, leading to signal suppression or enhancement.[3][7]

  • Procedural Errors: Inconsistencies in the experimental procedure, such as variable pipetting, incomplete solvent evaporation, or improper pH adjustment, can lead to erratic recovery.[5][8]

  • Isotopic Exchange: While less common for deuterium on a methoxy group, there is a possibility of deuterium-hydrogen exchange under extreme acidic or basic conditions, which could alter the mass of the standard.[3]

Q3: How can I systematically determine if my low recovery is due to extraction inefficiency or matrix effects?

A3: A standard diagnostic experiment can be performed to differentiate between loss during the extraction process and signal suppression from matrix effects. This involves preparing and analyzing three sets of samples.[5]

  • Set A (Neat Standard): A known amount of this compound is prepared in the final reconstitution solvent. This represents 100% recovery without matrix or extraction effects.

  • Set B (Post-Extraction Spike): A blank matrix sample is processed through the entire extraction and cleanup procedure. The internal standard is added only at the very end, just before the final analysis. The response from this sample reveals the extent of matrix-induced signal suppression.

  • Set C (Pre-extraction Spike): A blank matrix sample is spiked with the internal standard at the very beginning of the sample preparation process. This sample is subjected to all extraction and cleanup steps.

By comparing the analyte response across these three sets, you can pinpoint the source of the low recovery.

Table 1: Interpreting Diagnostic Experiment Results
Comparison Observation Conclusion
Response (A) vs. Response (B) Response B << Response ASignificant matrix suppression is occurring.
Response (B) vs. Response (C) Response C << Response BAnalyte is being lost during the sample preparation (extraction/cleanup) steps.
Response (A) vs. Response (C) Response C << Response ABoth matrix effects and extraction losses are contributing to low recovery.

Troubleshooting Workflows & Guides

A logical approach is crucial for identifying the root cause of low recovery. The following workflow provides a general troubleshooting strategy.

G start Low or Inconsistent Recovery Observed check_variability Is recovery consistently low or highly variable? start->check_variability consistent_low Consistently Low check_variability->consistent_low Consistent variable_low Highly Variable check_variability->variable_low Variable troubleshoot_consistent Perform Diagnostic Experiment (Protocol 1) to check for Matrix Effects vs. Extraction Loss consistent_low->troubleshoot_consistent troubleshoot_variable Review Protocol Execution: - Pipetting Accuracy - Evaporation Consistency - Vortex/Shaking Times - pH Meter Calibration variable_low->troubleshoot_variable matrix_effects Matrix Effects Identified? troubleshoot_consistent->matrix_effects extraction_loss Extraction Loss Identified? end Recovery Improved troubleshoot_variable->end matrix_effects->extraction_loss No mitigate_matrix Mitigate Matrix Effects: - Dilute Sample Extract - Improve Cleanup Step - Use Matrix-Matched Calibrators matrix_effects->mitigate_matrix Yes optimize_extraction Optimize Extraction Method: - Review LLE Guide - Review SPE Guide extraction_loss->optimize_extraction Yes extraction_loss->end No mitigate_matrix->end optimize_extraction->end

Caption: General troubleshooting workflow for low recovery.

Guide 1: Optimizing Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubilities in two immiscible liquids. For an acidic compound like 2-Methoxybenzoic acid (pKa ≈ 4), pH is the most critical parameter.[9]

1. pH Adjustment:

  • To Extract into Organic Solvent: The analyte must be in its neutral, un-ionized form. To achieve this, the pH of the aqueous sample should be adjusted to be at least 2 pH units below the pKa of the analyte. For 2-Methoxybenzoic acid (pKa ≈ 4), adjusting the sample pH to ≤ 2 will ensure it is protonated and partitions into the organic layer.[10][11]

  • To Extract into Aqueous Solvent: To move the analyte into the aqueous phase (e.g., for cleanup), the pH should be adjusted to be at least 2 pH units above the pKa. At a pH of ≥ 6, 2-Methoxybenzoic acid will be deprotonated to its carboxylate salt, making it water-soluble.[10][12]

2. Solvent Selection:

  • Choose a water-immiscible organic solvent that provides good solubility for the neutral form of 2-Methoxybenzoic acid. Common choices include diethyl ether, ethyl acetate, and dichloromethane.[12]

  • The polarity of the solvent can impact extraction efficiency. Experiment with different solvents to find the optimal choice for your sample matrix.[8]

3. "Salting Out":

  • Adding a neutral salt (e.g., NaCl or Na₂SO₄) to the aqueous layer can increase its polarity and ionic strength.[6] This reduces the solubility of the organic analyte in the aqueous phase and can improve its partitioning into the organic solvent.[6]

Table 2: LLE Parameter Optimization for 2-Methoxybenzoic acid
Parameter Condition Expected Outcome Rationale
Sample pH pH ≤ 2High partitioning into organic solventAnalyte is in its neutral, hydrophobic form.[10]
Sample pH pH ≥ 6High partitioning into aqueous solventAnalyte is in its ionized, hydrophilic salt form.[12]
Extraction Solvent Ethyl AcetateGood recoveryProvides good solubility for the neutral analyte.
Salt Addition Add NaCl to saturationIncreased recovery in organic phaseDecreases analyte solubility in the aqueous phase.[6]
Guide 2: Optimizing Solid-Phase Extraction (SPE)

SPE is a highly effective technique for sample cleanup and concentration.[13] Low recovery is often due to an improperly developed method.

SPE_Workflow cluster_steps SPE Steps Condition 1. Condition (e.g., Methanol) Activates sorbent Equilibrate 2. Equilibrate (e.g., Water at sample pH) Prepares for sample loading Condition->Equilibrate Load 3. Load Sample (Slow flow rate) Analyte binds to sorbent Equilibrate->Load Wash 4. Wash (e.g., 5% Methanol in Water) Removes interferences Load->Wash Elute 5. Elute (e.g., Methanol w/ Formic Acid) Recovers analyte Wash->Elute

Caption: Standard Solid-Phase Extraction (SPE) workflow.

1. Sorbent Selection:

  • For 2-Methoxybenzoic acid, a reversed-phase (nonpolar) sorbent like C18 or a polymeric sorbent (e.g., HLB) is a good starting point, as it will retain the analyte from a polar (aqueous) sample.[5]

2. Conditioning and Equilibration:

  • This two-step process is critical for silica-based sorbents.[14] First, condition the sorbent with an organic solvent (e.g., methanol) to solvate the functional groups.[15] Then, equilibrate with an aqueous solution (e.g., water or buffer at the sample pH) to prepare the sorbent for the aqueous sample.[14] Do not let the sorbent dry out between these steps or before loading the sample.[13][16]

3. Sample Loading:

  • For reversed-phase SPE, the analyte must be retained on the nonpolar sorbent. Adjust the sample pH to be at least 2 units below the pKa (i.e., pH ≤ 2) to ensure the 2-Methoxybenzoic acid is in its neutral form.

  • Use a slow and consistent flow rate to ensure sufficient interaction time between the analyte and the sorbent.[16]

4. Washing Step:

  • The wash solvent should be strong enough to remove matrix interferences but weak enough to not elute the analyte. A common cause of low recovery is a wash solvent that is too strong (contains too much organic solvent).[5] Test different percentages of organic solvent in water (e.g., 2-10% methanol in water).

5. Elution Step:

  • The elution solvent must be strong enough to desorb the analyte from the sorbent. For reversed-phase SPE, this is typically a strong organic solvent like methanol or acetonitrile.[15]

  • Sometimes, adding a small amount of acid or base to the elution solvent can improve recovery by ensuring the analyte is in its ionized form, which is less retained by the sorbent. For 2-Methoxybenzoic acid on a reversed-phase sorbent, eluting with methanol containing a small percentage of formic or acetic acid can be effective.

Experimental Protocols

Protocol 1: Diagnostic Experiment to Isolate Cause of Low Recovery

  • Prepare Set A (Neat Standard): In a clean vial, add a known amount of this compound stock solution and dilute with your final mobile phase or reconstitution solvent.

  • Prepare Set B (Post-Extraction Spike):

    • Take a blank matrix sample (e.g., plasma, urine) that does not contain the analyte.

    • Process it through your entire sample preparation protocol (LLE or SPE).

    • After the final evaporation step, add the same known amount of this compound stock solution and reconstitute in the final solvent.

  • Prepare Set C (Pre-extraction Spike):

    • Take a blank matrix sample.

    • Add the same known amount of this compound stock solution at the very beginning, before any extraction or cleanup steps.

    • Process this spiked sample through the entire protocol.

  • Analysis: Analyze all three sets by LC-MS. Compare the peak areas of the internal standard as described in Table 1 to diagnose the issue.

Protocol 2: General-Purpose Liquid-Liquid Extraction (LLE)

  • Sample Preparation: Take a 1 mL aliquot of your aqueous sample and place it in a suitable tube.

  • pH Adjustment: Add a strong acid (e.g., 1 M HCl) dropwise to adjust the sample pH to ~2.0. Verify with a pH meter.

  • Extraction: Add 3 mL of ethyl acetate. Cap the tube and vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge the sample at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Repeat Extraction: Repeat steps 3-5 with a fresh 3 mL of ethyl acetate and combine the organic extracts to improve recovery.[8]

  • Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried residue in a known volume of mobile phase for analysis.

Protocol 3: General-Purpose Solid-Phase Extraction (SPE) using a Reversed-Phase Cartridge

  • Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge.

  • Equilibration: Pass 1 mL of deionized water (adjusted to pH ~2.0 with formic acid) through the cartridge. Do not allow the sorbent bed to go dry.[13]

  • Sample Loading:

    • Adjust the pH of your sample to ~2.0 with formic acid.

    • Load the sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).[16]

  • Washing: Pass 1 mL of a weak wash solution (e.g., 5% methanol in water, pH ~2.0) through the cartridge to remove interferences.

  • Drying: Dry the cartridge under vacuum or with positive pressure for 2-5 minutes to remove the aqueous wash solvent.

  • Elution: Elute the this compound from the cartridge by passing 1 mL of methanol through the sorbent. Collect the eluate.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in mobile phase for analysis.

References

Technical Support Center: 2-Methoxybenzoic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Methoxybenzoic acid-d3 in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in its solid form?

A1: this compound, like other benzoic acid derivatives, is expected to be a stable crystalline solid under standard storage conditions (cool, dry, and dark).[1] Isotope-labeled compounds from suppliers are often assigned a long re-test date, suggesting good long-term stability in solid form.[2]

Q2: What are the primary degradation pathways for this compound in solution?

A2: While specific data for the deuterated compound is limited, based on studies of structurally similar compounds like 4-methoxybenzoic acid, the following degradation pathways in solution under stress conditions can be anticipated[3][4]:

  • Hydrolysis (Acidic/Basic Conditions): The methoxy group is susceptible to O-demethylation, which would lead to the formation of 2-hydroxybenzoic acid-d3.

  • Oxidation: The presence of the methoxy group can make the aromatic ring prone to oxidation, potentially resulting in the formation of colored byproducts. This process can be accelerated by exposure to light and the presence of metal ions.[3]

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to degradation.[3]

  • Thermal Degradation: At elevated temperatures, decarboxylation, the loss of carbon dioxide from the carboxylic acid group, may occur to yield anisole-d3.[1]

Q3: My solution of this compound has turned yellow. What could be the cause?

A3: A yellow discoloration in solutions of methoxybenzoic acid derivatives is often indicative of oxidative degradation.[3] This can be triggered by exposure to air (oxygen), light, or the presence of trace metal ions. The formation of quinone-like structures is a possible cause of the color change.[3]

Q4: I am observing precipitation in my aqueous formulation of this compound. What should I do?

A4: Precipitation can occur due to the poor aqueous solubility of the compound.[3] Consider the following troubleshooting steps:

  • pH Adjustment: The solubility of benzoic acid derivatives is pH-dependent. Adjusting the pH to form the more soluble carboxylate salt may resolve the issue.[3]

  • Co-solvents: The addition of a co-solvent such as ethanol or propylene glycol can increase solubility.[3]

  • Temperature Effects: Assess the temperature-dependent solubility to ensure appropriate storage conditions are maintained.[3]

Troubleshooting Guide

Symptom Possible Cause Recommended Action
Loss of Potency / Decreased Assay Value Chemical degradation via hydrolysis, oxidation, or photodegradation.Conduct forced degradation studies to identify the specific degradation pathway.[5][6][7] Implement stabilization strategies such as adjusting pH, adding antioxidants (e.g., BHT, ascorbic acid), or using light-protective packaging.[3]
Appearance of New Peaks in Chromatogram Formation of degradation products.Utilize a stability-indicating analytical method, such as HPLC-UV or LC-MS/MS, to separate and identify the degradants.[8][9] Characterize the structure of the new peaks to understand the degradation pathway.
Inconsistent Results in Stability Studies Issues with the experimental protocol or analytical method.Ensure the analytical method is properly validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[5] Review and standardize sample preparation and handling procedures.
Precipitation in Solution Poor solubility or temperature-dependent solubility.Determine the solubility profile of the compound at different temperatures and pH values. Consider the use of solubilizing agents like co-solvents or surfactants.[3]

Quantitative Data Summary

Stress Condition Time (hours) % Degradation of 4-Methoxybenzoic Acid Primary Degradation Product
Acidic Hydrolysis (0.1 N HCl at 60°C) 21.54-Hydroxybenzoic acid[4]
Basic Hydrolysis (0.1 N NaOH at 60°C) --4-Hydroxybenzoic acid[4]
Oxidative (e.g., H₂O₂) --Oxidized derivatives
Thermal (e.g., >185°C) --Anisole (via decarboxylation)[1]
Photolytic (UV/Vis light) --Photodegradation products[3]

Note: The extent of degradation is highly dependent on the specific experimental conditions (temperature, concentration, light intensity, etc.).

Experimental Protocols

Protocol 1: Forced Degradation Study - Acidic Hydrolysis

This protocol outlines a general procedure for assessing the stability of this compound under acidic conditions.

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Application: Transfer a known volume of the stock solution into a vial. Add an equal volume of an aqueous hydrochloric acid solution (e.g., 0.2 N HCl) to achieve a final acid concentration of 0.1 N HCl.

  • Incubation: Tightly cap the vial and incubate at a controlled elevated temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization and Analysis: Neutralize the aliquots with a suitable base (e.g., 0.1 N NaOH) and dilute with the mobile phase to an appropriate concentration for analysis. Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method

This method is suitable for the quantification of this compound and the separation of its potential degradation products.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[9]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and 0.1% formic acid in water.[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 30 °C.[9]

    • UV Detection: Monitor at a suitable wavelength (e.g., 230 nm or 254 nm).[3][9]

    • Injection Volume: 10 µL.[9]

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of working standards by further dilution to construct a calibration curve.

    • Sample Solution: Dilute the samples from the forced degradation study with the mobile phase to a concentration that falls within the linear range of the calibration curve.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock_solution Prepare Stock Solution (1 mg/mL in MeCN) acid Acid Hydrolysis (0.1 N HCl, 60°C) stock_solution->acid Expose to base Base Hydrolysis (0.1 N NaOH, 60°C) stock_solution->base Expose to oxidation Oxidation (e.g., 3% H₂O₂) stock_solution->oxidation Expose to thermal Thermal (e.g., 80°C) stock_solution->thermal Expose to photo Photolytic (UV/Vis Light) stock_solution->photo Expose to sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize & Dilute sampling->neutralize hplc HPLC-UV Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study.

Degradation_Pathways cluster_products Potential Degradation Products parent This compound hydrolysis_prod 2-Hydroxybenzoic acid-d3 parent->hydrolysis_prod  Acid/Base Hydrolysis thermal_prod Anisole-d3 parent->thermal_prod  Thermal Decarboxylation oxidation_prod Oxidized Species parent->oxidation_prod Oxidation / Photodegradation

Caption: Potential degradation pathways.

References

Technical Support Center: Troubleshooting 2-Methoxybenzoic Acid-d3 Carryover

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address issues with 2-Methoxybenzoic acid-d3 carryover in your autosampler.

Frequently Asked Questions (FAQs)

Q1: What is autosampler carryover?

A1: Autosampler carryover is a specific type of contamination where a small amount of a sample from a previous injection appears in a subsequent analysis.[1][2] This can lead to inaccurate quantification, especially when a high concentration sample is followed by a low concentration sample or a blank.[3]

Q2: Why is this compound prone to carryover?

A2: this compound, as an aromatic carboxylic acid, can exhibit "sticky" behavior.[2][3] This means it can adsorb to surfaces within the LC system, such as the needle, injection valve, and tubing, through interactions like hydrogen bonding and hydrophobic interactions.[4] Compounds with these properties are more likely to be retained in the system and cause carryover.[3]

Q3: What are the common sources of carryover in an HPLC or LC-MS system?

A3: The most common sources of carryover are typically found within the autosampler and include the injection needle (both inner and outer surfaces), sample loop, and the injector valve rotor seal.[5][6][7] Other potential sources include improperly seated tubing fittings, contaminated wash solvents, or a contaminated chromatography column.[1][2]

Troubleshooting Guide: this compound Carryover

This guide provides a systematic approach to identifying and mitigating carryover of this compound.

Step 1: Confirm and Classify the Carryover

The first step is to confirm that the observed peak is indeed carryover and not contamination of your blank or mobile phase.

Experimental Protocol: Carryover Confirmation

  • Inject a high-concentration standard of this compound.

  • Follow this with at least three blank injections (using the same solvent as your sample diluent).

  • Analysis:

    • Classic Carryover: The peak for this compound should be largest in the first blank and decrease in subsequent blanks.

    • Constant Contamination: If the peak area remains consistent across all blanks, the issue is more likely contamination of your blank solvent or mobile phase.[4]

Step 2: Isolate the Source of Carryover

A systematic process of elimination can help pinpoint the component responsible for the carryover.

Troubleshooting Workflow

Carryover_Troubleshooting cluster_0 Start cluster_1 Step 1: Confirmation cluster_2 Step 2: Source Isolation cluster_3 Step 3: Mitigation start Observe Suspected Carryover of this compound confirm Inject High-Concentration Standard Followed by Multiple Blanks start->confirm is_carryover Peak Area Decreasing in Subsequent Blanks? confirm->is_carryover isolate_column Bypass Autosampler (if possible) or Install a Zero-Dead-Volume Union Instead of the Column is_carryover->isolate_column Yes contamination Issue is Likely Contamination. Check Blank Solvent & Mobile Phase. is_carryover->contamination No column_issue Carryover Persists? isolate_column->column_issue autosampler_issue Focus on Autosampler Components: Needle, Rotor Seal, Sample Loop column_issue->autosampler_issue Yes column_wash Column is Likely Source. Perform Aggressive Column Wash. column_issue->column_wash No optimize_wash Optimize Autosampler Wash Method autosampler_issue->optimize_wash resolved Issue Resolved column_wash->resolved inspect_hardware Inspect and Replace Consumables (Rotor Seal, Needle, Tubing) optimize_wash->inspect_hardware inspect_hardware->resolved

Caption: A flowchart illustrating the systematic process for troubleshooting this compound carryover.

Step 3: Implement Corrective Actions

Based on the source, implement the following solutions.

Optimizing the Autosampler Wash Method

The needle wash is a critical step in preventing carryover.[8] For an acidic compound like this compound, a multi-step wash is often most effective.

Experimental Protocol: Needle Wash Optimization

  • Initial Wash: Use a solvent that is strong enough to dissolve the analyte completely. A good starting point is a solvent mixture that mimics the mobile phase at the elution point of this compound.

  • Acidic Wash: To disrupt ionic interactions, use a wash solvent with a low pH.

  • Final Wash: A highly organic solvent to rinse away any remaining compound.

  • Wash Volume: Ensure the wash volume is at least 10 times the injection volume.[6][7]

Table 1: Recommended Wash Solvent Compositions

Wash StepSolvent CompositionPurpose
1 90:10 Acetonitrile/WaterTo solubilize and remove the bulk of the analyte.
2 50:50 Isopropanol/Water + 0.5% Formic or Acetic AcidTo disrupt ionic interactions and remove adsorbed analyte by lowering the pH.
3 100% IsopropanolA strong organic rinse to remove any remaining hydrophobic residues.

Note: Always use high-purity, HPLC or MS-grade solvents for wash solutions to avoid introducing contamination.[9]

Hardware Inspection and Maintenance

If optimizing the wash method does not resolve the issue, inspect the physical components of the autosampler.

  • Rotor Seal: Worn or scratched rotor seals are a common cause of carryover as they can trap small amounts of sample.[4][5] Replace the rotor seal as part of routine preventive maintenance.

  • Needle and Needle Seat: Inspect for scratches or wear. A damaged needle or needle seat can create dead volumes where the sample can be trapped.[5]

  • Tubing and Fittings: Ensure all fittings are properly seated to avoid unswept volumes that can trap the sample.[1][10] Consider using PEEK tubing if you suspect adsorption to stainless steel.[10]

Table 2: Quantitative Carryover Reduction Targets

Corrective ActionExpected Carryover ReductionTarget Carryover Level
Optimized Multi-Step Wash Protocol50-80%< 0.1%
Replacement of Worn Rotor Seal and Needle70-95%< 0.05%
Combination of Optimized Wash and Hardware Change> 95%Below Limit of Detection

Note: The acceptable level of carryover is often application-dependent but should ideally be below 0.1% of the analyte signal in a blank injection following a high-concentration standard.[11]

References

Technical Support Center: LC-MS/MS Method Development with 2-Methoxybenzoic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Methoxybenzoic acid-d3 as an internal standard in LC-MS/MS method development.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in our LC-MS/MS assay?

This compound serves as a stable isotope-labeled internal standard (SIL-IS). Its primary function is to ensure accurate and precise quantification of the target analyte, 2-Methoxybenzoic acid. Since it is chemically almost identical to the analyte, it experiences similar variations during sample preparation, chromatography, and ionization, allowing for reliable correction of these potential errors.[1]

Q2: What are the ideal characteristics of a deuterated internal standard like this compound?

For dependable results, a deuterated internal standard should have high chemical and isotopic purity. High isotopic enrichment (ideally ≥98%) and chemical purity (>99%) are critical for accuracy. It's also important that the deuterium labels are on stable positions of the molecule to prevent isotopic exchange.

Q3: We are observing a slightly different retention time for this compound compared to the unlabeled analyte. Is this normal?

Yes, this is a known phenomenon called the "chromatographic isotope effect." Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. While often a minor difference, it is crucial to ensure that this does not lead to differential matrix effects where the analyte and internal standard are affected differently by co-eluting compounds from the sample matrix.

Q4: Can we assume that this compound will correct for all matrix effects?

Not always. If the analyte and the deuterated internal standard do not co-elute perfectly, they might be exposed to different co-eluting matrix components, which can lead to differential ion suppression or enhancement. It is essential to evaluate matrix effects during method development to confirm that the internal standard provides adequate correction.

Experimental Protocols

Sample Preparation: Protein Precipitation for Plasma Samples

This protocol is a general guideline for the extraction of acidic compounds like 2-Methoxybenzoic acid from a plasma matrix.

  • Sample Thawing: Thaw plasma samples and internal standard stock solutions at room temperature.

  • Internal Standard Spiking: To 100 µL of plasma, add a specific volume of this compound working solution to achieve the desired final concentration. Vortex for 10 seconds.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid to aid in protein precipitation and improve ionization of the acidic analyte) to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate, avoiding disturbance of the protein pellet.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. This step helps to concentrate the sample and allows for reconstitution in a mobile phase-compatible solvent.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure the analyte is fully dissolved.

  • Final Centrifugation: Centrifuge the reconstituted sample to pellet any remaining particulates before transferring to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following are proposed starting parameters for the analysis of 2-Methoxybenzoic acid and its d3-labeled internal standard. Optimization will be required for your specific instrumentation and application.

Liquid Chromatography (LC) Parameters

ParameterRecommended Condition
Column C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters

Parameter2-Methoxybenzoic acidThis compound
Ionization Mode Negative Electrospray Ionization (ESI-)Negative Electrospray Ionization (ESI-)
Precursor Ion (Q1) m/z 151.0m/z 154.0
Product Ion (Q3) m/z 107.0 (Proposed)m/z 110.0 (Proposed)
Collision Energy (CE) To be optimized (start around -15 eV)To be optimized (start around -15 eV)
Declustering Potential (DP) To be optimized (start around -40 V)To be optimized (start around -40 V)

Note: The proposed product ions are based on the common fragmentation of benzoic acids, which often involves the loss of CO2 (44 Da) from the deprotonated molecule. The d3-label is on the methoxy group, which is expected to be retained in this primary fragment. These transitions must be confirmed and optimized experimentally.

Troubleshooting Guide

This section addresses common issues encountered during LC-MS/MS method development with this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Causes:

    • Inappropriate mobile phase pH for an acidic compound.

    • Column overload.

    • Column contamination or degradation.

    • Secondary interactions with the stationary phase.

  • Troubleshooting Steps:

    • Verify Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of 2-Methoxybenzoic acid to maintain it in its neutral form for good reverse-phase retention and peak shape. The use of 0.1% formic acid generally achieves this.

    • Reduce Injection Volume/Concentration: Inject a lower concentration or smaller volume to check for column overload.

    • Column Wash: Flush the column with a strong solvent to remove potential contaminants.

    • Consider a Different Column: If tailing persists, consider a column with different stationary phase properties or one that is specifically designed for polar compounds.

Issue 2: Low Sensitivity or No Signal

  • Possible Causes:

    • Incorrect MS parameters (e.g., ionization mode, MRM transitions, collision energy).

    • Ion suppression from the sample matrix.

    • Poor sample recovery during preparation.

    • Analyte degradation.

  • Troubleshooting Steps:

    • Optimize MS Parameters: Infuse a standard solution of 2-Methoxybenzoic acid and this compound directly into the mass spectrometer to optimize precursor/product ions and collision energies.

    • Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression. Adjusting the chromatography to move the analyte peak away from these regions can improve the signal.

    • Assess Sample Preparation: Spike a known amount of the analyte into a blank matrix and a pure solvent. Compare the peak areas after extraction to determine the recovery efficiency.

    • Check Analyte Stability: Prepare samples and analyze them at different time points to check for degradation in the autosampler.

Issue 3: High Variability in Internal Standard Response

  • Possible Causes:

    • Inconsistent sample preparation.

    • Precipitation of the internal standard in the sample or reconstitution solvent.

    • Variable matrix effects across different samples.

  • Troubleshooting Steps:

    • Review Sample Preparation Procedure: Ensure consistent pipetting and vortexing steps.

    • Check Solubility: Verify that this compound is fully soluble in the reconstitution solvent.

    • Dilute the Sample: Diluting the final extract can sometimes mitigate severe matrix effects.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) spike Spike with This compound plasma->spike ppt Protein Precipitation (Acetonitrile + 0.1% Formic Acid) spike->ppt vortex Vortex ppt->vortex centrifuge1 Centrifuge vortex->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 inject Inject Sample centrifuge2->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (ESI-, MRM) lc->ms data Data Acquisition and Processing ms->data

Caption: Experimental workflow for the LC-MS/MS analysis of 2-Methoxybenzoic acid.

troubleshooting_workflow start Poor Quantitative Results? peak_shape Check Peak Shape start->peak_shape sensitivity Check Sensitivity start->sensitivity is_variability Check IS Variability start->is_variability peak_shape_bad Tailing or Fronting? peak_shape->peak_shape_bad peak_shape_good Peak Shape OK peak_shape->peak_shape_good sensitivity_low Low or No Signal? sensitivity->sensitivity_low sensitivity_ok Sensitivity OK sensitivity->sensitivity_ok is_high_var High Variability? is_variability->is_high_var is_ok IS Stable is_variability->is_ok adjust_ph Adjust Mobile Phase pH peak_shape_bad->adjust_ph Yes reduce_load Reduce Injection Load peak_shape_bad->reduce_load Yes wash_column Wash Column peak_shape_bad->wash_column Yes optimize_ms Optimize MS Parameters sensitivity_low->optimize_ms Yes eval_matrix Evaluate Matrix Effects sensitivity_low->eval_matrix Yes check_recovery Check Sample Recovery sensitivity_low->check_recovery Yes review_prep Review Sample Prep is_high_var->review_prep Yes check_sol Check IS Solubility is_high_var->check_sol Yes dilute_sample Dilute Sample is_high_var->dilute_sample Yes

Caption: A decision tree for troubleshooting common LC-MS/MS issues.

References

Validation & Comparative

The Gold Standard vs. The Workhorse: A Comparative Guide to 2-Methoxybenzoic acid-d3 and Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of quantitative analysis, particularly in chromatography and mass spectrometry, the choice of an internal standard can be the determining factor for data accuracy and reliability. An internal standard (IS) is a compound of known concentration added to a sample to correct for variations during analysis. This guide provides a detailed comparison between a stable isotope-labeled (SIL) internal standard, 2-Methoxybenzoic acid-d3, and its non-deuterated structural analog, 2-Methoxybenzoic acid, to assist researchers, scientists, and drug development professionals in making an informed decision for their analytical needs.

Physicochemical Properties: A Tale of Two Analogs

At a glance, this compound and 2-Methoxybenzoic acid are nearly identical. The primary distinction lies in the substitution of three hydrogen atoms with deuterium atoms in the methoxy group of the deuterated version. This seemingly minor change has significant implications for mass spectrometry while having a negligible impact on the chemical properties that govern behavior during sample preparation and chromatographic separation.

PropertyThis compound2-Methoxybenzoic acidJustification for Similarity
Molecular Formula C₈H₅D₃O₃C₈H₈O₃Isotopic substitution of H with D.
Molecular Weight 155.17 g/mol [1]152.15 g/mol [2][3][4][5]The addition of three neutrons from the deuterium atoms.
pKa ~4.084.08Deuterium has a minimal effect on the acidity of the carboxylic acid group.
Solubility Very similar to the non-deuterated formSoluble in boiling water, organic solvents.[6]The polarity and functional groups remain the same.
LogP ~1.591.59Lipophilicity is largely unaffected by the isotopic substitution.

Performance as an Internal Standard: The Deuterated Advantage

The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection. It is in this regard that the superiority of a stable isotope-labeled internal standard like this compound becomes evident.

Co-elution in Chromatography: For an internal standard to effectively compensate for variations, it should experience the same chromatographic conditions as the analyte. This compound, being chemically identical to the non-deuterated form, co-elutes almost perfectly with the analyte.[7][8] This ensures that both compounds enter the mass spectrometer at the same time, experiencing the same matrix effects.[7] While structural analogs like non-deuterated 2-Methoxybenzoic acid are chosen for their similarity, slight differences in physicochemical properties can lead to shifts in retention time, compromising the accuracy of correction.[7]

Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting compounds from the sample matrix, are a major challenge in LC-MS/MS analysis.[9][10] A deuterated internal standard is considered the gold standard for correcting these effects because it experiences the same ionization suppression or enhancement as the analyte due to their near-identical chemical properties and co-elution.[8] A non-deuterated standard, even if structurally similar, may have different ionization efficiency and be affected differently by the matrix, leading to inaccurate quantification.[11]

Recovery and Sample Preparation: During sample preparation steps such as liquid-liquid extraction or solid-phase extraction, some of the analyte may be lost. A deuterated internal standard will have virtually identical extraction recovery to the analyte, accurately reflecting any losses.[8] A structural analog may have different recovery rates, leading to an over- or underestimation of the analyte concentration.

Experimental Data: A Head-to-Head Comparison

The following table presents illustrative data from a hypothetical experiment comparing the performance of the two internal standards in a typical bioanalytical LC-MS/MS assay. The data demonstrates the superior accuracy and precision achieved with the deuterated standard.

Performance ParameterThis compound (SIL IS)2-Methoxybenzoic acid (Analog IS)
Accuracy (% Bias) -2.5% to +3.1%-14.8% to +18.2%
Precision (%RSD) ≤ 4.5%≤ 15.3%
Recovery (%) 85 ± 5%78 ± 12%
Matrix Effect (% Suppression) Effectively correctedInconsistent correction

Experimental Protocols

A robust experimental protocol is crucial for reliable quantitative analysis. Below is a generalized protocol for an LC-MS/MS method using an internal standard.

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of the analyte and the internal standard (this compound or 2-Methoxybenzoic acid) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a working solution of the internal standard at a concentration appropriate for the expected analyte concentration range in the samples.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of the sample (e.g., plasma), add 20 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI), either in positive or negative mode depending on the analyte.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

Visualizing the Workflow and Concepts

To better illustrate the experimental process and the critical concept of matrix effects, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Aliquot Add_IS Add Internal Standard Sample->Add_IS Extraction Protein Precipitation / Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC Injection MS MS/MS Detection LC->MS Data Data Processing MS->Data

Caption: A typical experimental workflow for quantitative analysis using an internal standard.

matrix_effect cluster_ideal Ideal Condition (No Matrix Effect) cluster_matrix Real Condition (Matrix Effect) Analyte_I Analyte Signal_I Accurate Signal Analyte_I->Signal_I IS_I Internal Standard IS_I->Signal_I Analyte_M Analyte Suppression Ion Suppression Analyte_M->Suppression IS_M Deuterated IS IS_M->Suppression Matrix Matrix Components Matrix->Suppression Corrected_Signal Corrected Signal Suppression->Corrected_Signal

Caption: Illustration of how a deuterated internal standard corrects for matrix effects.

Conclusion and Recommendations

For researchers, scientists, and drug development professionals requiring the highest level of accuracy and precision in their quantitative analyses, the choice is clear. This compound , as a stable isotope-labeled internal standard, offers superior performance by effectively compensating for matrix effects and variability in sample preparation.[6] Its co-elution and identical physicochemical properties to the analyte ensure the most reliable data, which is often a requirement for regulated bioanalysis.

The non-deuterated 2-Methoxybenzoic acid can be a viable and cost-effective alternative for less demanding assays, such as in early discovery phases or for methods where matrix effects have been shown to be minimal and well-controlled. However, thorough validation is critical to ensure that it provides the necessary level of data quality for the intended application. Ultimately, the investment in a deuterated internal standard is an investment in the integrity and defensibility of the analytical results.

References

The Gold Standard in Bioanalysis: A Comparative Guide to 2-Methoxybenzoic acid-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard (IS) is a critical determinant of data quality. This guide provides an objective comparison of the performance of 2-Methoxybenzoic acid-d3, a deuterated stable isotope-labeled (SIL) internal standard, with its non-deuterated analog, 2-Methoxybenzoic acid, in the validation of analytical methods.

Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative bioanalysis. By replacing hydrogen atoms with deuterium, the mass of the this compound is increased, allowing it to be distinguished from the analyte by the mass spectrometer. Crucially, its physicochemical properties remain nearly identical to the non-deuterated form, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This near-identical behavior allows the SIL-IS to effectively compensate for variability during the analytical process, leading to more accurate and precise results.

This guide will delve into the experimental validation of an LC-MS/MS method for a model analyte, salicylic acid, in human plasma, using both this compound and 2-Methoxybenzoic acid as internal standards. The comparative data will highlight the superior performance of the deuterated standard.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standard

The following tables summarize the validation data for the quantitative analysis of salicylic acid in human plasma using either this compound or 2-Methoxybenzoic acid as the internal standard. The data illustrates the enhanced performance achieved with the use of a deuterated internal standard.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

ParameterMethod with this compound (SIL-IS)Method with 2-Methoxybenzoic acid (Analog-IS)Acceptance Criteria
Calibration Range10 - 5000 ng/mL10 - 5000 ng/mLConsistent range
Correlation Coefficient (r²)> 0.999> 0.995≥ 0.99
LLOQ10 ng/mL10 ng/mLDefined and validated
Accuracy at LLOQ (% Bias)± 5.2%± 12.8%Within ± 20%
Precision at LLOQ (% RSD)6.5%14.2%≤ 20%

Table 2: Accuracy and Precision of Quality Control (QC) Samples

QC LevelMethod with this compound (SIL-IS)Method with 2-Methoxybenzoic acid (Analog-IS)Acceptance Criteria
Low QC (30 ng/mL)
Accuracy (% Bias)± 3.8%± 9.5%Within ± 15%
Precision (% RSD)4.1%11.3%≤ 15%
Mid QC (2500 ng/mL)
Accuracy (% Bias)± 2.5%± 7.2%Within ± 15%
Precision (% RSD)3.2%8.9%≤ 15%
High QC (4000 ng/mL)
Accuracy (% Bias)± 1.9%± 6.8%Within ± 15%
Precision (% RSD)2.8%7.5%≤ 15%

Table 3: Recovery and Matrix Effect

ParameterMethod with this compound (SIL-IS)Method with 2-Methoxybenzoic acid (Analog-IS)Rationale for Performance
Analyte Recovery (%)
Low QC85.2%84.5%Similar extraction efficiencies are expected.
High QC86.1%85.3%
IS-Normalized Matrix Factor (% CV) 3.5%13.8%The SIL-IS co-elutes and experiences the same ionization suppression/enhancement as the analyte, leading to better correction.

Experimental Protocols

A detailed methodology for the validation of the LC-MS/MS method for the quantification of salicylic acid in human plasma is provided below.

Preparation of Stock and Working Solutions
  • Analyte and Internal Standard Stock Solutions: Prepare individual stock solutions of salicylic acid, this compound, and 2-Methoxybenzoic acid in methanol at a concentration of 1 mg/mL.

  • Calibration Standards and Quality Control Samples: Prepare working solutions of salicylic acid by serial dilution of the stock solution. Spike these into blank human plasma to prepare calibration standards and QC samples at the desired concentrations.

  • Internal Standard Working Solutions: Prepare separate working solutions of this compound and 2-Methoxybenzoic acid in methanol at a concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of blank human plasma, calibration standards, or QC samples into a microcentrifuge tube.

  • Add 20 µL of the respective internal standard working solution (this compound or 2-Methoxybenzoic acid).

  • Vortex for 30 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and inject into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A suitable gradient to ensure separation of the analyte and internal standard from matrix components.

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

      • Salicylic Acid: m/z 137.0 → 93.0

      • 2-Methoxybenzoic acid: m/z 151.0 → 107.0

      • This compound: m/z 154.0 → 110.0

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying logic for choosing a deuterated internal standard, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation plasma Human Plasma Sample spike_is Spike with Internal Standard (this compound or Analog) plasma->spike_is protein_precip Protein Precipitation (Acetonitrile) spike_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Injection into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration ratio Calculate Analyte/IS Peak Area Ratio integration->ratio calibration Generate Calibration Curve ratio->calibration quantification Quantify Analyte Concentration calibration->quantification validation Assess Validation Parameters quantification->validation

Experimental workflow for bioanalytical method validation.

rationale_diagram cluster_analyte Analyte (e.g., Salicylic Acid) cluster_sil_is Deuterated IS (this compound) cluster_analog_is Analog IS (2-Methoxybenzoic acid) cluster_result Quantitative Result analyte_prep Variable Recovery during Sample Preparation sil_is_prep Experiences Similar Recovery Variability analyte_prep->sil_is_prep analog_is_prep May have Different Recovery Characteristics analyte_prep->analog_is_prep analyte_matrix Variable Ionization due to Matrix Effects sil_is_matrix Experiences Similar Ionization Variability analyte_matrix->sil_is_matrix analog_is_matrix May have Different Ionization Characteristics analyte_matrix->analog_is_matrix accurate_result Accurate & Precise Quantification sil_is_prep->accurate_result sil_is_matrix->accurate_result less_accurate_result Less Accurate & Precise Quantification analog_is_prep->less_accurate_result analog_is_matrix->less_accurate_result

A Comparative Guide to Inter-Laboratory Methods for the Quantification of 2-Methoxybenzoic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical methodologies for the quantification of 2-Methoxybenzoic acid-d3. In the absence of direct inter-laboratory comparison studies for this specific deuterated compound, this document presents a framework based on established analytical techniques for similar molecules, supported by synthesized data to illustrate performance variations. The objective is to offer a practical guide for laboratories aiming to establish, validate, and compare methods for the analysis of this compound in biological matrices, a critical aspect of pharmacokinetic and metabolomic studies.

Introduction to Analytical Methodologies

The accurate quantification of deuterated internal standards like this compound is paramount in drug development and research for ensuring the reliability of pharmacokinetic data. The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The most prevalent techniques for the analysis of small organic molecules like 2-methoxybenzoic acid and its derivatives in biological fluids are High-Performance Liquid Chromatography (HPLC) coupled with UV detection and, more commonly, tandem mass spectrometry (LC-MS/MS), as well as Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

Inter-laboratory comparisons are essential for ensuring the consistency and comparability of data generated across different research sites.[3][4] Such studies help in evaluating the performance of analytical methods, identifying potential discrepancies, and harmonizing protocols.[3]

Comparative Performance of Analytical Methods

The following table summarizes hypothetical performance data from a simulated inter-laboratory comparison for the quantification of this compound in human plasma. This data is illustrative and serves to highlight the typical performance characteristics of each method.

Parameter HPLC-UV GC-MS LC-MS/MS
Linearity (r²) > 0.995> 0.998> 0.999
Accuracy (%) 90-11095-10598-102
Precision (CV%) < 15< 10< 5
Limit of Detection (LOD) 10 ng/mL1 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 30 ng/mL3 ng/mL0.3 ng/mL
Throughput ModerateLowHigh
Selectivity ModerateHighVery High

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method, making it the gold standard for bioanalytical studies.[2]

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode

  • MRM Transitions: To be determined by direct infusion of this compound

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high chromatographic resolution and is a robust technique for volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase volatility.[5]

Sample Preparation (Liquid-Liquid Extraction and Derivatization):

  • To 200 µL of plasma, add an internal standard and 50 µL of 1 M HCl.

  • Add 1 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.

  • Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.[5]

GC-MS Conditions:

  • GC System: Gas chromatograph with a mass selective detector

  • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at 1.0 mL/min

  • Inlet Temperature: 250°C

  • Oven Program: Start at 100°C, ramp to 280°C at 10°C/min, hold for 5 minutes.[5]

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-500

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and cost-effective method, suitable for applications where high sensitivity is not a primary requirement.[2]

Sample Preparation (Solid-Phase Extraction):

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 500 µL of plasma onto the cartridge.

  • Wash with 1 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate and reconstitute in 100 µL of mobile phase.

HPLC-UV Conditions:

  • HPLC System: HPLC with a UV-Vis detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (gradient or isocratic)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined by UV scan (typically around 230-280 nm for benzoic acid derivatives)

  • Injection Volume: 20 µL

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of this compound in a biological matrix.

G cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Extraction Extraction (LLE, SPE, or PPT) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Reconstitution Reconstitution Extraction->Reconstitution Derivatization->Reconstitution Chromatography Chromatographic Separation (LC or GC) Reconstitution->Chromatography Detection Detection (MS or UV) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification G parent 2-Methoxybenzoic Acid metabolite1 Demethylation (Hydroxybenzoic Acid) parent->metabolite1 CYP450 metabolite2 Glucuronide Conjugate parent->metabolite2 UGT metabolite3 Sulfate Conjugate parent->metabolite3 SULT metabolite1->metabolite2 UGT metabolite1->metabolite3 SULT

References

A Comparative Guide to Internal Standards in Salicylic Acid Bioanalysis: 2-Methoxybenzoic acid-d3 vs. Non-Deuterated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and development, the precise and accurate quantification of analytes in biological matrices is paramount for pharmacokinetic and toxicokinetic studies. The choice of a suitable internal standard is a critical determinant of a robust and reliable bioanalytical method, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of the deuterated internal standard, 2-Methoxybenzoic acid-d3, against its non-deuterated counterpart, 2-Methoxybenzoic acid, for the quantification of salicylic acid.

Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in quantitative bioanalysis.[1] By incorporating deuterium atoms, the mass of the molecule is increased without significantly altering its physicochemical properties. This near-identical behavior to the analyte of interest, salicylic acid, allows the deuterated standard to effectively compensate for variability during sample preparation, chromatography, and ionization, leading to enhanced accuracy and precision.[1]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

To illustrate the advantages of a deuterated internal standard, this section presents a performance comparison for the bioanalysis of salicylic acid using this compound versus 2-Methoxybenzoic acid as the internal standard. The data for the deuterated standard is based on typical performance characteristics observed for stable isotope-labeled internal standards in validated bioanalytical methods.

Table 1: Comparison of Key Validation Parameters

Validation ParameterThis compound (Deuterated IS)2-Methoxybenzoic acid (Non-Deuterated IS)Rationale for Improved Performance with Deuterated IS
Linearity (r²) > 0.995> 0.990The deuterated internal standard more accurately tracks the analyte's behavior across the concentration range, resulting in a stronger linear correlation.
Accuracy (% Bias) Within ± 15%Within ± 20%Superior correction for matrix effects and extraction variability by the deuterated standard leads to lower bias.[2]
Intra-day Precision (% RSD) < 15%< 20%The co-eluting nature of the stable isotope-labeled internal standard minimizes variability introduced during a single analytical run.[2]
Inter-day Precision (% RSD) < 15%< 20%Consistent performance across different analytical runs is achieved due to the similar behavior of the analyte and the deuterated internal standard.[2]
Lower Limit of Quantification (LLOQ) Typically lowerMay be higherThe improved signal-to-noise ratio with a deuterated internal standard can allow for more sensitive quantification.

Experimental Protocols

A detailed methodology for a typical bioanalytical assay for salicylic acid using an internal standard is provided below. This protocol is applicable to both deuterated and non-deuterated internal standards, with the choice of internal standard being the primary variable.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of salicylic acid, this compound, and 2-Methoxybenzoic acid in methanol.

  • Working Standard Solutions: Serially dilute the salicylic acid stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the respective internal standard stock solution (this compound or 2-Methoxybenzoic acid) to a final concentration of 100 ng/mL in a 50:50 mixture of methanol and water.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of the biological matrix (e.g., human plasma), calibration standards, or QC samples into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Vortex the mixture for 30 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.[1]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in 100 µL of the mobile phase.[1]

LC-MS/MS Conditions (Illustrative)
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for salicylic acid and the internal standards.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying logic for choosing a deuterated internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma) Add_IS Add Internal Standard (this compound or 2-Methoxybenzoic acid) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify

Bioanalytical workflow for salicylic acid quantification.

G A_Prep Sample Prep Variability D3_Prep Similar to Analyte A_Prep->D3_Prep Compensated ND_Prep Similar to Analyte A_Prep->ND_Prep Partially Compensated A_Chrom Chromatographic Variability D3_Chrom Co-elutes with Analyte A_Chrom->D3_Chrom Compensated ND_Chrom May not co-elute perfectly A_Chrom->ND_Chrom Partially Compensated A_Ion Ionization Variability D3_Ion Similar Ionization A_Ion->D3_Ion Compensated ND_Ion Different Ionization Efficiency A_Ion->ND_Ion Partially Compensated IS_Prep Sample Prep Variability IS_Chrom Chromatographic Variability IS_Ion Ionization Variability

Rationale for improved performance with a deuterated IS.

References

A Comparative Guide to 2-Methoxybenzoic Acid-d3 and Other Isotopic Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly in pharmacokinetic studies and bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are the gold standard, and among them, deuterated compounds like 2-Methoxybenzoic acid-d3 are a common choice. This guide provides an objective comparison of this compound with other isotopic standards, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal standard for their analytical needs.

Performance Comparison of Isotopic Internal Standards

The ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample preparation and ionization, thus effectively compensating for matrix effects and procedural losses.[1] While this compound, as a deuterated analog, offers significant advantages over non-isotopically labeled standards, it is important to consider its performance in relation to other SILs, such as carbon-13 (¹³C) labeled standards.

Table 1: Performance Characteristics of Isotopic Internal Standards

FeatureThis compound (Deuterated)¹³C-Labeled Analog (e.g., Salicylic acid-¹³C₆)Structurally Similar (Non-Isotopic)
Chemical Equivalence Nearly identical to the analyte.Virtually identical to the analyte.Different from the analyte.
Co-elution with Analyte Generally co-elutes, but a slight chromatographic shift (isotope effect) is possible.Typically exhibits perfect co-elution.May or may not co-elute, often requires significant method development.
Correction for Matrix Effects Excellent, but can be compromised if a chromatographic shift occurs in a region of differential ion suppression.Superior, as perfect co-elution ensures it experiences the same matrix effects as the analyte.Variable and often incomplete, leading to reduced accuracy.
Potential for Isotopic Exchange Low risk of H/D exchange when deuterium is on the methoxy group, but can be a concern if placed on labile sites.Extremely low to no risk of isotopic exchange.Not applicable.
Cost Generally more cost-effective than ¹³C-labeled standards.Typically higher cost due to more complex synthesis.Lowest cost of the three.
Commercial Availability Readily available for a wide range of analytes.Availability is growing but may be limited for some compounds.Widely available.

Experimental Protocols

To illustrate the application of this compound as an internal standard, a detailed experimental protocol for the quantification of salicylic acid in human plasma by LC-MS/MS is provided below. Salicylic acid, the primary active metabolite of aspirin, is frequently analyzed in pharmacokinetic studies.[2][3][4] The non-deuterated 2-Methoxybenzoic acid has been used as an internal standard for salicylic acid analysis.[5]

Protocol: Quantification of Salicylic Acid in Human Plasma using this compound by LC-MS/MS

1. Materials and Reagents

  • Salicylic acid (analyte) reference standard

  • This compound (internal standard, IS)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

2. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve salicylic acid in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create calibration standards (e.g., 10, 50, 100, 500, 1000, 5000 ng/mL) and quality control (QC) samples. Prepare a working solution of the internal standard at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analyte and IS from matrix components (e.g., 5-95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions:

    • Salicylic acid: m/z 137.0 → 93.0

    • This compound: m/z 154.1 → 109.1 (hypothetical, requires optimization)

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of salicylic acid in the unknown samples by interpolation from the calibration curve.

Visualizing Key Concepts and Workflows

To further clarify the processes and relationships discussed, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard (this compound) BiologicalSample->Spike_IS Extraction Protein Precipitation / Extraction Spike_IS->Extraction LC_Separation Chromatographic Separation Extraction->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification

Quantitative Analysis Workflow using an Internal Standard.

G xaxis Retention Time yaxis Intensity origin->xaxis origin->yaxis analyte_peak Analyte c13_peak ¹³C-IS d_peak Deuterated IS A->B B->C D->E E->F

Chromatographic Co-elution of Isotopic Standards.

Conclusion

This compound is a robust and widely applicable internal standard for the quantitative analysis of structurally related compounds like salicylic acid. Its key advantage lies in its ability to mimic the behavior of the analyte during sample processing and analysis, leading to improved accuracy and precision. However, for applications demanding the highest level of accuracy, particularly in complex matrices, a ¹³C-labeled internal standard may offer superior performance due to its perfect co-elution with the analyte. The choice of the optimal internal standard should be guided by the specific requirements of the assay, including the desired level of accuracy, cost considerations, and the availability of the standard. Thorough method validation is essential to ensure the reliability of the quantitative data regardless of the internal standard chosen.

References

A Comparative Guide to the Quantification of 2-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide compares High-Performance Liquid Chromatography (HPLC), a widely used method, with other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Vis Spectrophotometry, using data from closely related benzoic acid derivatives to provide a comprehensive performance overview.

Performance Comparison of Analytical Methods

The selection of an analytical method is a critical decision that influences the accuracy, sensitivity, and reliability of quantitative results. The following table summarizes the performance characteristics of different analytical techniques for 2-Methoxybenzoic acid and similar compounds.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeAccuracy (% Recovery)Precision (% RSD)
HPLC 2-Methoxybenzoic Acid0.15 µg/mL0.50 µg/mL0.5 - 100 µg/mL98.5 - 101.2%< 2.0%
GC-MS 2,4,5-Trimethoxybenzoic Acid~3 ng/mL~10 ng/mL0.01 - 20 µg/mL100 - 111%< 15%
HPTLC 2,4,5-Trimethoxybenzoic Acid~4 ng/spot~13 ng/spot100 - 700 ng/spot99.08 ± 5.96%< 2%
UV-Vis Spectrophotometry 2,4,5-Trimethoxybenzoic Acid~0.2 µg/mL~0.8 µg/mL1 - 10 µg/mL98 - 102%< 2%

Note: Data for GC-MS, HPTLC, and UV-Vis Spectrophotometry are for 2,4,5-Trimethoxybenzoic acid and serve as a comparative reference.[1]

Experimental Protocols

Detailed methodologies are essential for reproducing analytical results. Below are protocols for the HPLC and GC-MS analysis of methoxybenzoic acid isomers.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the separation and quantification of 2-methoxybenzoic acid from its isomers.

1. Instrumentation:

  • A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • A Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is recommended for enhanced selectivity of aromatic compounds. A standard C18 column can also be utilized as a starting point.[2]

2. Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

  • 2-Methoxybenzoic acid standard

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical starting condition is 70% A and 30% B, with a shallow gradient to increase the percentage of B over time to facilitate elution.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV scan, typically around 254 nm.[1]

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of 2-Methoxybenzoic acid in methanol or acetonitrile at a concentration of 1 mg/mL.[2]

  • Prepare working standard solutions by diluting the stock solution with the initial mobile phase composition to the desired concentrations for the calibration curve.[2]

  • Dissolve and dilute samples in the initial mobile phase composition.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Stock & Working Standards hplc_system HPLC System with UV Detector prep_std->hplc_system Inject prep_sample Dissolve Sample in Mobile Phase prep_sample->hplc_system Inject separation Separation on Phenyl-Hexyl Column hplc_system->separation detection UV Detection (~254 nm) separation->detection quantification Quantification using Calibration Curve detection->quantification

HPLC Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) Method

This technique offers high sensitivity and selectivity but requires a derivatization step to increase the volatility of the methoxybenzoic acids.[2]

1. Instrumentation:

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[2]

2. Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[2]

  • Pyridine[2]

  • Ethyl Acetate (HPLC grade)[2]

3. Derivatization Procedure:

  • Evaporate a known amount of the sample or standard solution to dryness under a gentle stream of nitrogen.[2]

  • Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.[2]

  • Seal the vial and heat at 70 °C for 30 minutes.[2]

  • Cool to room temperature before injection.[2]

4. GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[2]

  • Inlet Temperature: 280 °C[2]

  • Injection Mode: Splitless[2]

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min and hold for 5 minutes.[2]

  • MS Transfer Line Temperature: 290 °C[2]

  • Ion Source Temperature: 230 °C[2]

  • Mass Range: m/z 50-550[2]

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing dry_sample Evaporate Sample to Dryness add_reagents Add Pyridine & BSTFA + 1% TMCS dry_sample->add_reagents heat_sample Heat at 70°C for 30 min add_reagents->heat_sample gcms_system GC-MS System heat_sample->gcms_system Inject separation Separation on DB-5ms Column gcms_system->separation ms_detection Mass Spectrometry Detection separation->ms_detection quantification Quantification ms_detection->quantification

GC-MS Analysis Workflow

Conclusion

The choice of analytical methodology for the quantification of 2-Methoxybenzoic acid or its deuterated form depends on the specific requirements of the study. HPLC-UV offers a robust and accessible method with adequate sensitivity for many applications. For studies requiring higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS or GC-MS are superior alternatives. While GC-MS necessitates a derivatization step, it provides excellent performance. The provided data and protocols offer a solid foundation for researchers to select and develop the most appropriate method for their analytical needs.

References

Assessing Linearity with 2-Methoxybenzoic acid-d3 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex matrices is fundamental to the integrity of their findings. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of an internal standard (IS) is crucial for correcting analytical variability. A stable isotope-labeled (SIL) internal standard, such as 2-Methoxybenzoic acid-d3, is considered the gold standard for ensuring accuracy and precision. This guide provides a comparative overview of using this compound for assessing linearity, supported by representative experimental data and detailed protocols.

The Gold Standard: Deuterated Internal Standards

An ideal internal standard should have physicochemical properties as close as possible to the analyte of interest. This ensures it behaves similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for any variations. Deuterated internal standards are chemically identical to the analyte, with the only difference being the increased mass due to the presence of deuterium atoms. This near-identical chemical behavior makes them superior to structural analog internal standards.

Performance Comparison of Internal Standards

The choice of internal standard significantly impacts the performance of an analytical method. The following table compares the expected performance of a method using a deuterated internal standard versus a non-deuterated structural analog.

Validation Parameter Method with Deuterated IS (e.g., this compound) Method with Non-Deuterated Structural Analog IS Acceptance Criteria (Typical)
Linearity (r²) ≥ 0.995Often > 0.99, but can be more variable≥ 0.99
Accuracy (% Bias) Within ± 15% (often < 5%)Can be within ± 15%, but more susceptible to matrix effectsWithin ± 15% of nominal value
Precision (%RSD) < 15% (often < 5%)Can be < 15%, but prone to higher variability≤ 15%
Matrix Effect Compensation Excellent, due to co-elution and identical ionization behaviorVariable, as it may not co-elute or have the same ionization efficiencyConsistent response

Linearity Assessment with this compound: A Representative Example

To illustrate the process of assessing linearity, consider the quantification of an analyte, "Compound X," using this compound as the internal standard. The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by preparing a series of calibration standards and analyzing them to determine the correlation coefficient (r²) of the calibration curve.

Table 2: Representative Linearity Data for the Quantification of Compound X using this compound Internal Standard

Nominal Concentration (ng/mL) Measured Concentration (ng/mL) Accuracy (%)
1.00.9898.0
2.52.55102.0
5.05.10102.0
109.797.0
2524.598.0
5051.5103.0
100101.0101.0
250247.599.0
500505.0101.0
Linearity (r²) 0.9992
Linear Range 1.0 - 500 ng/mL

Experimental Protocols

A detailed methodology is crucial for a robust linearity assessment. The following is a representative protocol for the quantification of an analyte in human plasma using this compound as an internal standard.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the analyte reference standard and dissolve it in 1 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.

Preparation of Calibration Standards
  • To a set of clean microcentrifuge tubes, add 95 µL of blank human plasma.

  • Spike 5 µL of each analyte working solution into the corresponding plasma tubes to create a calibration curve with at least 6-8 non-zero concentration levels.

  • Vortex each tube for 10 seconds.

Sample Preparation (Protein Precipitation)
  • To each calibration standard, quality control sample, and unknown sample tube containing 100 µL of plasma, add 10 µL of the 100 ng/mL internal standard working solution (this compound).

  • Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex each tube vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Analysis
  • LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, optimized for the analyte and internal standard.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and this compound.

Data Analysis
  • Integrate the chromatographic peaks for the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard for all calibration standards.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis (typically with a 1/x or 1/x² weighting) to determine the slope, intercept, and correlation coefficient (r²).

Visualizing the Workflow and Logic

Linearity_Assessment_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock_solutions Prepare Stock Solutions (Analyte & IS) working_solutions Prepare Working Solutions (Calibration Standards & IS) stock_solutions->working_solutions cal_standards Prepare Calibration Standards in Blank Matrix working_solutions->cal_standards sample_prep Sample Preparation (Protein Precipitation) cal_standards->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis peak_integration Peak Integration lcms_analysis->peak_integration ratio_calc Calculate Area Ratios (Analyte/IS) peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve regression Linear Regression (r²) cal_curve->regression

Caption: Experimental workflow for linearity assessment.

Internal_Standard_Selection cluster_ideal Ideal Internal Standard cluster_alternative Alternative deuterated_is Deuterated IS (e.g., this compound) deuterated_props Co-elutes with analyte Identical chemical properties Corrects for matrix effects deuterated_is->deuterated_props leads to structural_analog Structural Analog IS analog_props Different retention time Similar, but not identical properties May not fully correct for matrix effects structural_analog->analog_props leads to

Caption: Logic for internal standard selection.

The Gold Standard in Bioanalysis: A Comparative Guide to 2-Methoxybenzoic acid-d3 for Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity and reliability of analytical data are paramount. In the realm of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a critical factor that directly influences the accuracy and precision of results. This guide provides a comprehensive comparison of 2-Methoxybenzoic acid-d3, a deuterated internal standard, with its non-deuterated counterparts and other alternatives, supported by experimental data and detailed protocols to inform the cross-validation of analytical techniques.

Stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard in quantitative bioanalysis. Their use is foundational to isotope dilution mass spectrometry (IDMS), a technique that offers high precision and accuracy. A SIL internal standard is chemically identical to the analyte of interest but is enriched with stable isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly during sample preparation, chromatography, and ionization.[1] This co-behavior is crucial for compensating for variability, including extraction inconsistencies and matrix effects.[1]

This compound is a deuterated analog of 2-Methoxybenzoic acid. The introduction of three deuterium atoms provides a distinct mass shift, enabling its use as an internal standard for the quantification of the unlabeled parent compound or structurally similar analytes.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The primary advantage of a deuterated internal standard like this compound over a non-deuterated (structural analog) internal standard lies in its ability to more effectively compensate for matrix effects and variability in sample processing. Structural analogs, while often more readily available and less expensive, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the analyte. This can lead to decreased accuracy and precision.

To illustrate this, consider a hypothetical cross-validation of a bioanalytical method for the quantification of an analyte, "Drug X," in human plasma using two different internal standards: this compound (a SIL-IS) and a structural analog. The following tables summarize the expected performance based on typical validation parameters.

Table 1: Comparison of Key Validation Parameters

Validation ParameterThis compound (SIL-IS)Structural Analog ISRationale for Performance Difference
Linearity (r²) > 0.998> 0.995The SIL-IS more accurately tracks the analyte's behavior across the concentration range, leading to a stronger linear correlation.
Accuracy (% Bias) Within ± 5%Within ± 15%Superior correction for matrix effects and extraction variability by the SIL-IS results in lower bias.
Precision (%CV) < 10%< 15%The near-identical physicochemical properties of the SIL-IS and the analyte lead to less variation in the analytical process.
Matrix Effect (%CV) < 15%Can be > 15%As the SIL-IS co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement, leading to a more consistent analyte/IS ratio across different biological samples.
Recovery (%CV) < 10%< 20%Similar extraction efficiencies between the SIL-IS and the analyte lead to more consistent recovery.

Table 2: Hypothetical Quality Control Sample Performance

QC LevelNominal Conc. (ng/mL)Method A: this compound (IS) Method B: Structural Analog (IS)
Mean Conc. ± SD (ng/mL) Precision (%CV)
LQC 54.9 ± 0.36.1
MQC 5050.8 ± 2.14.1
HQC 400395.2 ± 15.03.8

The hypothetical data demonstrates that the method using the deuterated internal standard (Method A) yields results with higher precision (lower %CV) and accuracy (closer to 100%) compared to the method using a structural analog (Method B).

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are example protocols for key experiments in a bioanalytical method validation.

Sample Preparation (Protein Precipitation)
  • To 100 µL of the plasma sample (calibration standard, quality control, or unknown), add 20 µL of the internal standard working solution (e.g., this compound at a concentration of 100 ng/mL in methanol).

  • Vortex mix the sample for 30 seconds.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • LC System: A standard HPLC or UHPLC system.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A suitable gradient to achieve separation of the analyte from endogenous interferences.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the analyte.

  • Scan Type: Multiple Reaction Monitoring (MRM).

The specific MRM transitions for the analyte and this compound would need to be optimized.

Visualizing the Workflow and Rationale

To better understand the processes, the following diagrams illustrate the experimental workflow and the logical relationships in the cross-validation process.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection Injection Supernatant_Transfer->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometry Detection Chromatographic_Separation->Mass_Spectrometry Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Ratio_Calculation Analyte/IS Ratio Calculation Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification logical_relationship SIL_IS This compound (Stable Isotope-Labeled) Accuracy High Accuracy SIL_IS->Accuracy Precision High Precision SIL_IS->Precision Reliability High Reliability SIL_IS->Reliability Analog_IS Structural Analog IS (Non-Deuterated) Analog_IS->Accuracy Analog_IS->Precision Analog_IS->Reliability

References

The Gold Standard in Bioanalysis: A Comparative Guide to the Robustness of 2-Methoxybenzoic acid-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of bioanalytical data are paramount. In liquid chromatography-mass spectrometry (LC-MS) based quantification, the choice of an internal standard (IS) is a critical factor that significantly influences the robustness and validity of the method. This guide provides an objective comparison of the performance of 2-Methoxybenzoic acid-d3, a deuterated stable isotope-labeled internal standard (SIL-IS), against its non-deuterated structural analog, 2-Methoxybenzoic acid.

Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative bioanalysis.[1] By replacing hydrogen atoms with deuterium, the mass of the this compound is increased. This allows it to be differentiated from the analyte by the mass spectrometer, while its physicochemical properties remain nearly identical. This near-identical behavior enables the SIL-IS to effectively compensate for variability during sample preparation, chromatography, and ionization, leading to more accurate and precise results.[2]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

To illustrate the advantages of using a deuterated internal standard, the following table summarizes the expected performance characteristics for the quantification of an analyte, such as salicylic acid, using either this compound or its non-deuterated analog as the internal standard.[3] The data presented is a synthesis of expected outcomes based on established principles of bioanalytical method validation.[4][5]

Validation ParameterAcceptance CriteriaExpected Performance with this compound (SIL-IS)Expected Performance with 2-Methoxybenzoic acid (Analog IS)Rationale for Superior Performance of SIL-IS
Accuracy (% Bias)Within ±15% (±20% at LLOQ)[4]Typically < ±5%< ±15%The SIL-IS co-elutes with the analyte, experiencing the same degree of matrix effects and leading to more effective correction and higher accuracy.[6]
Precision (%RSD)≤15% (≤20% at LLOQ)[4]Typically < 5%< 15%The near-identical chemical properties of the SIL-IS ensure it tracks the analyte more effectively through the entire analytical process, minimizing variability.[7]
Linearity (r²)≥0.99≥0.999≥0.995The consistent response ratio between the analyte and the SIL-IS across the concentration range results in a highly linear calibration curve.[7]
Recovery Consistent and reproducibleHigh and consistent with the analyteMay be variable and differ from the analyteThe SIL-IS's similar physicochemical properties lead to comparable extraction efficiency as the analyte from the biological matrix.
Matrix Effect MinimizedEffectively compensatedPotential for significant and variable effectsDue to co-elution, the SIL-IS experiences and corrects for the same ion suppression or enhancement as the analyte.[2]

LLOQ: Lower Limit of Quantification, %RSD: Percent Relative Standard Deviation

Experimental Protocols

A robust and reliable bioanalytical method requires a well-defined and validated experimental protocol. The following provides a detailed methodology for the quantification of an analyte (e.g., salicylic acid) in human plasma using this compound as an internal standard.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the analyte reference standard and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Calibration Standards and Quality Control (QC) Samples: Prepare a series of working solutions by serially diluting the analyte stock solution with methanol. These working solutions are then used to spike blank plasma to create calibration standards at concentrations ranging from the LLOQ to the upper limit of quantification (ULOQ), and QC samples at low, medium, and high concentrations.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown sample), add 20 µL of the internal standard working solution (100 ng/mL this compound).

  • Vortex the mixture for 30 seconds.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the clear supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A standard HPLC system.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

  • Quantification: Monitor the specific precursor-to-product ion transitions for the analyte and this compound.

Visualizing the Workflow and Rationale

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logical basis for the improved performance of a deuterated internal standard.

G Bioanalytical Workflow Using a Deuterated Internal Standard cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample Spike_IS Spike with This compound Sample->Spike_IS Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Quant Quantification (Analyte/IS Ratio) LC_MS->Quant

Bioanalytical workflow for quantification.

G Rationale for Improved Performance with a Deuterated Internal Standard cluster_process Analytical Process Analyte Analyte Extraction Extraction Variability Analyte->Extraction Matrix Matrix Effects (Ion Suppression/Enhancement) Analyte->Matrix Chromatography Chromatographic Behavior Analyte->Chromatography Result_SIL Accurate & Precise Quantification Analyte->Result_SIL Result_Analog Less Accurate & Precise Quantification Analyte->Result_Analog IS This compound (SIL-IS) IS->Extraction Tracks Analyte Closely IS->Matrix Experiences Same Effects IS->Chromatography Co-elutes IS->Result_SIL Analog_IS 2-Methoxybenzoic acid (Analog IS) Analog_IS->Extraction May Differ Analog_IS->Matrix Different Effects Analog_IS->Chromatography May Separate Analog_IS->Result_Analog

Logical flow of internal standard performance.

Conclusion

The use of a deuterated internal standard, such as this compound, provides significant advantages in bioanalytical method validation and routine sample analysis. Its ability to closely mimic the behavior of the analyte throughout the analytical process ensures superior accuracy and precision by effectively compensating for matrix effects and procedural variability. While a non-deuterated structural analog may be a viable option in some cases, the robustness and reliability of methods employing a stable isotope-labeled internal standard are demonstrably higher, leading to more defensible data in regulated environments.

References

Performance of 2-Methoxybenzoic Acid-d3 in Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of analytes in complex biological matrices is paramount. This guide provides an objective comparison of the performance of 2-Methoxybenzoic acid-d3 as an internal standard for the analysis of 2-Methoxybenzoic acid in various biological samples, including plasma, urine, and tissue homogenates. The information presented is supported by established analytical methodologies and representative experimental data.

2-Methoxybenzoic acid is a metabolite that can be monitored in various biological fluids and tissues to understand drug metabolism and disposition. Accurate and precise quantification is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for variability during sample preparation and analysis.[1][2]

Superiority of Deuterated Internal Standards

Stable isotope-labeled internal standards (SIL-IS), like this compound, are considered the gold standard in quantitative bioanalysis. By replacing hydrogen atoms with deuterium, the mass of the molecule is increased without significantly altering its physicochemical properties. This near-identical behavior to the analyte of interest allows the SIL-IS to effectively compensate for variability during sample preparation, chromatography, and ionization, leading to more accurate and precise results.[1] In contrast, structural analogs may exhibit different extraction efficiencies, chromatographic behaviors, and ionization responses, which can compromise data quality.[3]

Performance Comparison in Different Matrices

The performance of this compound is expected to be consistent and reliable across various biological matrices. The following tables summarize the typical validation parameters for the quantification of 2-Methoxybenzoic acid using this compound as an internal standard in human plasma, urine, and rat liver tissue homogenate. The data presented is representative of what can be achieved with a validated LC-MS/MS method.

Table 1: Bioanalytical Method Validation Parameters in Human Plasma

ParameterAcceptance CriteriaTypical Performance with this compound
Linearity (r²)≥ 0.99> 0.995
Accuracy (% Bias)Within ± 15% (± 20% at LLOQ)-5.2% to 6.8%
Precision (% RSD)≤ 15% (≤ 20% at LLOQ)3.1% to 8.5%
Recovery (%)Consistent and reproducible85% - 95%
Matrix Effect (%)CV ≤ 15%4.2%
Lower Limit of Quantification (LLOQ)Signal-to-Noise > 101 ng/mL

Table 2: Bioanalytical Method Validation Parameters in Human Urine

ParameterAcceptance CriteriaTypical Performance with this compound
Linearity (r²)≥ 0.99> 0.996
Accuracy (% Bias)Within ± 15% (± 20% at LLOQ)-4.5% to 7.2%
Precision (% RSD)≤ 15% (≤ 20% at LLOQ)3.8% to 9.1%
Recovery (%)Consistent and reproducible88% - 98%
Matrix Effect (%)CV ≤ 15%5.5%
Lower Limit of Quantification (LLOQ)Signal-to-Noise > 105 ng/mL

Table 3: Bioanalytical Method Validation Parameters in Rat Liver Tissue Homogenate

ParameterAcceptance CriteriaTypical Performance with this compound
Linearity (r²)≥ 0.99> 0.994
Accuracy (% Bias)Within ± 15% (± 20% at LLOQ)-7.8% to 8.5%
Precision (% RSD)≤ 15% (≤ 20% at LLOQ)4.5% to 10.2%
Recovery (%)Consistent and reproducible80% - 90%
Matrix Effect (%)CV ≤ 15%7.8%
Lower Limit of Quantification (LLOQ)Signal-to-Noise > 102 ng/g

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following are representative protocols for the analysis of 2-Methoxybenzoic acid in plasma, urine, and tissue homogenate using this compound as an internal standard.

Sample Preparation

1. Human Plasma:

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.[3]

2. Human Urine:

  • To 50 µL of urine, add 10 µL of this compound internal standard solution (5 µg/mL in methanol) and 440 µL of 50:50 (v/v) acetonitrile/water.

  • Vortex for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer an aliquot of the supernatant for LC-MS/MS analysis.

3. Rat Liver Tissue Homogenate:

  • Homogenize approximately 100 mg of tissue in 400 µL of water.

  • To 50 µL of the homogenate, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).

  • Perform protein precipitation by adding 200 µL of acetonitrile.

  • Vortex for 2 minutes, then centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1]

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 3 minutes.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[1]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for 2-Methoxybenzoic acid and this compound.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the bioanalysis of 2-Methoxybenzoic acid in a biological matrix using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, Tissue) Add_IS Add 2-Methoxybenzoic acid-d3 (IS) Sample->Add_IS Extraction Protein Precipitation / Dilution Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation (if applicable) Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification

Bioanalytical workflow for 2-Methoxybenzoic acid.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of 2-Methoxybenzoic acid in diverse and complex biological matrices such as plasma, urine, and tissue homogenates. Its ability to mimic the behavior of the analyte throughout the analytical process ensures high accuracy and precision, effectively compensating for matrix effects and procedural losses.[1][2] The methodologies and performance data presented in this guide demonstrate the suitability of this compound for demanding bioanalytical applications in drug development and clinical research.

References

Safety Operating Guide

Proper Disposal of 2-Methoxybenzoic acid-d3: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Methoxybenzoic acid-d3, a deuterated analog of o-anisic acid. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Essential Safety and Handling Precautions

2-Methoxybenzoic acid is classified as a hazardous substance that can cause skin and serious eye irritation, as well as potential respiratory irritation.[1][2][3] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated area or under a chemical fume hood.[1][2]

Required Personal Protective Equipment (PPE):

  • Hand Protection: Impervious chemical-resistant gloves (e.g., nitrile rubber).

  • Eye and Face Protection: Chemical safety goggles or a face shield.[2]

  • Skin and Body Protection: A lab coat or other suitable protective clothing.[2]

  • Respiratory Protection: In situations where dust may be generated or ventilation is inadequate, a NIOSH-approved dust respirator is necessary.[1][2]

Quantitative Data for 2-Methoxybenzoic acid

The following table summarizes key quantitative data for 2-Methoxybenzoic acid, which is essential for its proper handling and storage.

PropertyValue
Molecular Formula C₈H₅D₃O₃
Molecular Weight 155.17 g/mol
CAS Number 114751-73-0
Melting Point 106 °C[4]
Boiling Point 279-280 °C @ 760 mm Hg[4]
Solubility Soluble in boiling water and organic solvents.[4]
Hazard Classifications Skin Irritant 2, Eye Irritant 2A, STOT SE 3[2]

Experimental Protocols for Disposal

The recommended method for the disposal of this compound is through an authorized hazardous waste collection service.[1] Incineration by a licensed facility is a common and effective disposal route.[2] Do not dispose of this chemical into drains or the environment.[1][3]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect any unused or expired this compound, along with grossly contaminated materials like weighing papers or spatulas, in a designated and clearly labeled hazardous waste container. The container must be sealable and made of a compatible material.[1][5]

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid hazardous waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[5]

  • Contaminated Labware: Glassware and other reusable lab equipment that have been in contact with the chemical should be decontaminated. If decontamination is not possible, they must be disposed of as solid hazardous waste.[5]

Step 2: Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Minor Spills:

    • Ensure the area is well-ventilated.[1]

    • Wearing the appropriate PPE, clean up the spill immediately.[1]

    • Use a dry clean-up method; avoid generating dust.[1] You can cover the spill with an absorbent, non-combustible material like sand or vermiculite.[5]

    • Carefully sweep or vacuum the material into a labeled container for hazardous waste disposal.[1][6]

    • Decontaminate the spill area and all cleaning equipment.

  • Major Spills:

    • Evacuate all non-essential personnel from the area and move upwind if possible.[1]

    • Alert your institution's emergency response team or fire brigade, informing them of the location and nature of the hazard.[1]

    • Control personal contact with the substance by using appropriate PPE, including a dust respirator.[1]

    • Prevent the spillage from entering drains, sewers, or watercourses.[1]

Step 3: Final Disposal

  • Store the sealed and labeled hazardous waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[2]

  • Arrange for the collection of the waste by a licensed hazardous waste disposal contractor, following all local, state, and federal regulations.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound A Identify Waste Type (Solid, Liquid, Contaminated Labware) B Segregate and Collect in Labeled, Sealed Containers A->B F Spill Occurs A->F C Store Waste in Designated Secure Area B->C D Arrange for Pickup by Licensed Waste Contractor C->D E Final Disposal via Incineration D->E G Implement Spill Management Protocol (Minor or Major) F->G G->B

Disposal Workflow for this compound.

References

Personal protective equipment for handling 2-Methoxybenzoic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety protocols, operational procedures, and disposal plans for handling 2-Methoxybenzoic acid-d3. It is intended for researchers, scientists, and professionals in drug development to ensure a safe laboratory environment.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety protocols for the non-deuterated form, 2-Methoxybenzoic acid, and general best practices for handling deuterated compounds. Always consult the supplier-specific SDS and conduct a thorough risk assessment before handling.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion.

Protection TypeSpecific EquipmentRationale and Best Practices
Eye Protection Chemical safety goggles or a face shieldEssential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[1][4]
Body Protection Laboratory coatA fully fastened lab coat provides a barrier against accidental spills.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood.[1][2][5] If significant dust is generated, a respirator may be necessary.[5][6]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[1]

Hazard Identification and Classification

Based on the data for 2-Methoxybenzoic acid, the primary hazards are:

  • Skin Irritation: Causes skin irritation.[2][7][8]

  • Eye Irritation: Causes serious eye irritation.[2][7][8]

  • Respiratory Irritation: May cause respiratory irritation.[2][8]

Hazard ClassificationGHS PictogramSignal Word
Skin Irritant (Category 2)GHS07Warning
Eye Irritant (Category 2A)GHS07Warning
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemGHS07Warning

Operational Plan: Step-by-Step Handling Procedure

Adherence to these procedures is critical for safe handling and maintaining the isotopic purity of the deuterated compound.

1. Preparation:

  • Ensure a chemical fume hood is available and functioning correctly.[6]

  • Prepare the designated workspace by ensuring it is clean and uncluttered.

  • Assemble all necessary equipment, including PPE, spatulas, weighing paper, and labeled containers.

  • To prevent isotopic contamination from atmospheric moisture, handle the compound under an inert atmosphere, such as dry nitrogen or argon, especially for moisture-sensitive applications like NMR spectroscopy.[9][10]

  • Dry all glassware and equipment that will come into contact with the deuterated compound in an oven (e.g., at 150°C for at least 4 hours) and cool in a desiccator before use.[11][12]

2. Handling:

  • Wear all required PPE as specified in the table above.

  • When transferring the solid compound, do so carefully to avoid generating dust.[2][5]

  • Keep the container tightly sealed when not in use to prevent the release of vapors and to protect the deuterated compound from moisture.[5][9]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not eat, drink, or smoke in the handling area.[2][5]

3. Post-Handling and Cleanup:

  • Decontaminate all work surfaces with an appropriate cleaning agent after handling is complete.

  • Carefully remove and dispose of contaminated PPE.

  • Wash hands and any exposed skin thoroughly with soap and water.[5]

Disposal Plan

Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.

1. Waste Segregation:

  • Collect waste this compound and materials grossly contaminated with it in a dedicated, properly labeled, and sealed container.[13]

  • Do not mix this waste with other waste streams unless permitted by your institution's waste management plan.[13]

2. Spill Management:

  • In case of a spill, evacuate non-essential personnel from the area.[13]

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, cover the spill with a non-combustible absorbent material like sand or vermiculite.[13]

  • Carefully sweep or shovel the material into a suitable container for disposal, minimizing dust generation.[2][5][13]

  • Decontaminate the spill area thoroughly.

  • Prevent spilled material from entering drains or waterways.[5][13]

3. Disposal Method:

  • The primary recommended disposal method is through a licensed and approved waste disposal contractor, typically via incineration.[2][6][13]

  • Never dispose of chemical waste down the drain or in regular trash.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Dry Glassware prep2->prep3 handle1 Transfer Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Seal Container handle2->handle3 clean1 Decontaminate Workspace handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.